molecular formula C11H6ClN3O B1425453 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile CAS No. 913846-53-4

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Cat. No.: B1425453
CAS No.: 913846-53-4
M. Wt: 231.64 g/mol
InChI Key: JNEZGHPSXFUFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a useful research compound. Its molecular formula is C11H6ClN3O and its molecular weight is 231.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-10-5-11(15-7-14-10)16-9-4-2-1-3-8(9)6-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEZGHPSXFUFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679449
Record name 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913846-53-4
Record name 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 913846-53-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4). This document is structured for researchers and process chemists focusing on pyrimidine scaffold functionalization and strobilurin-class synthesis.[1]

CAS Registry Number: 913846-53-4 Common Identity: Azoxystrobin Pyrimidine Intermediate; 4-Chloro-6-(2-cyanophenoxy)pyrimidine.[1][2]

Executive Summary

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a critical electrophilic building block used primarily in the synthesis of Strobilurin fungicides , most notably Azoxystrobin .[1] Structurally, it consists of a pyrimidine core substituted at the 4-position with a 2-cyanophenoxy group and at the 6-position with a reactive chlorine atom.[1]

For drug development and agrochemical professionals, this molecule represents a "pivot point" in convergent synthesis. The remaining chlorine atom at the C6 position is highly susceptible to a second Nucleophilic Aromatic Substitution (


), allowing for the modular attachment of diverse pharmacophores (e.g., amines, phenols, or thiols) to generate libraries of bioactive pyrimidine ethers.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 2-[(6-chloropyrimidin-4-yl)oxy]benzonitrile
Molecular Formula

Molecular Weight 231.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98°C – 102°C
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water
Reactivity High electrophilicity at C6 (Cl-C bond); Sensitive to hydrolysis under strong basic conditions at high temp.[1][2][3]
Storage Inert atmosphere, 2-8°C (Hydrolysis risk over time)

Synthesis Protocol: Coupling

The synthesis of CAS 913846-53-4 relies on a controlled Nucleophilic Aromatic Substitution (


) reaction between 4,6-dichloropyrimidine  and 2-hydroxybenzonitrile  (salicylonitrile).[1]

Rationale: 4,6-dichloropyrimidine is symmetric.[1] The first substitution breaks this symmetry.[1] The reaction must be controlled (stoichiometry and temperature) to prevent the formation of the bis-substituted byproduct (4,6-bis(2-cyanophenoxy)pyrimidine).[1]

Reagents & Materials
  • Substrate A: 4,6-Dichloropyrimidine (1.0 equiv)[1]

  • Nucleophile B: 2-Hydroxybenzonitrile (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (1.1 equiv) or DABCO (catalytic)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )[1]
    
Step-by-Step Methodology
  • Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 2-hydroxybenzonitrile (11.9 g, 100 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add

    
      (15.2 g, 110 mmol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow.
    
  • Addition: Cool the mixture to 0–5°C using an ice bath. Add 4,6-dichloropyrimidine (14.9 g, 100 mmol) slowly to the reaction mixture.

    • Critical Control Point: Slow addition at low temperature favors mono-substitution over bis-substitution.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to 60°C and monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] Reaction typically completes in 4–6 hours.[1]

  • Quench & Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1]

  • Isolation: Filter the precipitate. Wash the filter cake with water (

    
     mL) to remove residual DMF and inorganic salts.[1]
    
  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane mixture to yield the target compound.

    • Target Yield: 85–92%.[1]

Mechanistic Pathway & Logic

The reaction proceeds via an addition-elimination mechanism (


).[1] The electron-deficient pyrimidine ring (activated by the two electronegative nitrogens and chlorines) accepts the phenoxide nucleophile.[1]
Visualization: Synthesis Workflow

The following diagram illustrates the synthesis logic and the subsequent divergence point for downstream applications.

SynthesisPathway cluster_0 Step 1: Reagents cluster_1 Step 2: Transition State SM1 4,6-Dichloropyrimidine (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM1->Meisenheimer Attack at C4/C6 SM2 2-Hydroxybenzonitrile (Nucleophile) SM2->Meisenheimer Base (K2CO3) Deprotonation Product CAS 913846-53-4 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Meisenheimer->Product - Cl⁻ (Elimination)

Figure 1: Reaction pathway for the synthesis of CAS 913846-53-4 via nucleophilic aromatic substitution.

Applications: The Azoxystrobin Route

The primary industrial application of this intermediate is the synthesis of Azoxystrobin , a systemic fungicide. However, the logic applies to medicinal chemistry where the "Right-Hand Side" (RHS) phenol is replaced by various pharmacophores.[1]

The Convergent Synthesis

In the manufacture of Azoxystrobin, CAS 913846-53-4 is reacted with a second complex phenol: Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate .[1]

Visualization: Downstream Application

AzoxystrobinSynthesis Intermediate CAS 913846-53-4 (Chloropyrimidine Core) FinalDrug AZOXYSTROBIN (Systemic Fungicide) Intermediate->FinalDrug Reagent2 Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (The 'Acrylate' Nucleophile) Reagent2->FinalDrug Conditions Conditions: K2CO3, DMF, 80-100°C (2nd SnAr) Conditions->FinalDrug

Figure 2: Convergent synthesis of Azoxystrobin utilizing CAS 913846-53-4 as the electrophilic scaffold.

Medicinal Chemistry Implications

While Azoxystrobin is an agrochemical, the pyrimidine ether scaffold is highly relevant in drug discovery.

  • Kinase Inhibition: The chloropyrimidine core can be reacted with anilines to form structures analogous to Pazopanib or Gefitinib (though those are quinazolines/pyrimidines with different substitution patterns).[1]

  • Antivirals: DAPY (Diarylpyrimidine) NNRTIs (e.g., Etravirine) utilize a central pyrimidine ring.[1] While DAPYs typically use -NH- linkers, ether-linked analogs are often explored in SAR (Structure-Activity Relationship) studies to modulate solubility and metabolic stability.[1]

Safety & Handling Guidelines

Researchers must adhere to strict safety protocols when handling this compound, primarily due to the nitrile functionality and the potential for hydrolysis to chloropyrimidines.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[1] Nitriles can liberate cyanide in vivo (though less likely with stable benzonitriles).[1]Work in a fume hood. Do not generate dust.[1]
Skin/Eye Irritant Causes serious eye irritation and skin sensitization.[1]Wear nitrile gloves and safety goggles.[1]
Reactivity Reacts violently with strong oxidizing agents.[1] Hydrolyzes in strong acid/base.[1]Store away from moisture and oxidizers.[1]

Waste Disposal: All aqueous waste from the synthesis (containing DMF and inorganic salts) must be treated as hazardous chemical waste.[1] Do not dispose of down the drain due to the ecotoxicity of pyrimidine derivatives (highly toxic to aquatic life, consistent with fungicidal activity).[1]

References

  • PubChem. (2024).[1] Compound Summary: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4).[1][2][4][5] National Library of Medicine.[1] Link

  • BLD Pharm. (2024).[1][6] Product Safety and Data Sheet: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile. Link

  • Wang, L., et al. (2016).[1] Synthesis method of 4,6-dichloropyrimidine. Patent CN105859636A.[1] (Contextual reference for starting material synthesis). Link

  • Bartlett, D. W., et al. (2002).[1] The Strobilurin Fungicides. Pest Management Science, 58(7), 649-662. (Authoritative review on the class of chemistry utilizing this intermediate). Link[1]

Sources

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile: Physicochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile , a critical intermediate in the synthesis of strobilurin fungicides, most notably Azoxystrobin .

Abstract 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4) is a disubstituted pyrimidine derivative functioning as the electrophilic scaffold in the manufacture of broad-spectrum agricultural fungicides. Characterized by a labile C6-chlorine atom and a stable ether linkage to a benzonitrile moiety, this compound serves as the "lock-and-key" intermediate that enables the sequential assembly of the pharmacophore in strobilurin analogs. This guide details its physical properties, synthetic pathways, and analytical characteristics.

Chemical Identity & Structural Analysis[1][2]

The compound features a central pyrimidine ring substituted at the 4- and 6-positions.[1][2][3][4][5][6][7] The 4-position is occupied by a 2-cyanophenoxy group (ether linkage), while the 6-position retains a chlorine atom, preserving electrophilicity for subsequent functionalization.

AttributeDetail
IUPAC Name 2-[(6-chloropyrimidin-4-yl)oxy]benzonitrile
Common Alias 4-(2-Cyanophenoxy)-6-chloropyrimidine; Azoxystrobin Intermediate 1
CAS Number 913846-53-4
Molecular Formula C₁₁H₆ClN₃O
Molecular Weight 231.64 g/mol
SMILES N#CC1=CC=CC=C1OC2=CC(Cl)=NC=N2
InChIKey AEPJWPTWMHUKLG-UHFFFAOYSA-N
Structural Features[1][3][4][6][9][11]
  • Pyrimidine Core: Electron-deficient heteroaromatic ring, highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Ether Linkage: The oxygen bridge is stable under basic conditions, serving as the anchor for the first pharmacophore fragment.

  • Nitrile Group: An electron-withdrawing group on the phenyl ring that influences solubility and metabolic stability in the final agrochemical.

Physicochemical Profile

The physical properties of this intermediate are dictated by the interplay between the polar nitrile/pyrimidine nitrogens and the lipophilic aromatic rings.

Table 1: Physical Properties[1]
PropertyValue / DescriptionNote
Physical State Solid (Crystalline)Typically isolated as white to off-white needles or powder.
Melting Point 95 – 105 °C (Typical range)Exact experimental value varies by purity/polymorph; typically solid at RT.
Boiling Point ~400 °C (Predicted)Decomposes before boiling at standard pressure.
Solubility (Water) Insoluble (< 0.1 mg/mL)Highly lipophilic due to aromatic stacking.
Solubility (Organic) HighSoluble in DCM, Ethyl Acetate, DMF, DMSO, Toluene.
LogP (Octanol/Water) 2.5 – 3.0 (Predicted)Indicates moderate lipophilicity, suitable for membrane permeability.
pKa ~1.5 (Pyrimidine N)Very weakly basic; protonation occurs only in strong acid.

Synthetic Context & Reaction Mechanism[1][4][7][11][12]

The synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a classic example of a controlled SNAr desymmetrization . The starting material, 4,6-dichloropyrimidine, possesses two equivalent electrophilic sites. The challenge lies in mono-substitution to prevent the formation of the bis-phenoxy byproduct.

Synthesis Protocol (SNAr)

Reagents: 4,6-Dichloropyrimidine (1.0 eq), 2-Hydroxybenzonitrile (1.0 eq), K₂CO₃ (1.1 eq). Solvent: DMF or Toluene (aprotic polar or non-polar with phase transfer catalyst). Conditions: 50–80°C, 4–6 hours.

  • Activation: The base (K₂CO₃) deprotonates 2-hydroxybenzonitrile to form the phenoxide anion.

  • Attack: The phenoxide attacks the C4 position of the pyrimidine ring.

  • Elimination: Chloride is expelled, restoring aromaticity.

  • Selectivity: Reaction temperature is controlled to prevent the second chloride from reacting.

Visualization: Azoxystrobin Assembly Pathway

The following diagram illustrates the role of this compound as the central node in the synthesis of Azoxystrobin.

AzoxystrobinSynthesis cluster_legend Reaction Logic Start1 4,6-Dichloropyrimidine (Electrophile) Intermediate 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CORE INTERMEDIATE) Start1->Intermediate SNAr (Step 1) K2CO3, DMF, 60°C Start2 2-Hydroxybenzonitrile (Nucleophile 1) Start2->Intermediate Final Azoxystrobin (Fungicide) Intermediate->Final SNAr (Step 2) Coupling with Nucleophile 2 Nucleophile2 (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (Nucleophile 2) Nucleophile2->Final Step 1: Mono-substitution Step 1: Mono-substitution Step 2: Final Assembly Step 2: Final Assembly Step 1: Mono-substitution->Step 2: Final Assembly

Caption: Sequential SNAr assembly of Azoxystrobin. The core intermediate (Blue) is formed first to preserve the second chloride for the final coupling step.

Analytical Characterization

For researchers validating the identity of this intermediate, the following spectral signatures are diagnostic.

1H NMR (DMSO-d₆, 400 MHz)
  • Pyrimidine C2-H: Singlet, ~8.6 ppm (Deshielded by two nitrogens).

  • Pyrimidine C5-H: Singlet, ~7.2 ppm (Upfield due to shielding).

  • Benzonitrile Aromatic: Multiplet, 7.4 – 7.9 ppm (4 protons).

  • Note: Absence of broad OH peak (from starting material) confirms ether formation.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion (M+H): m/z ~232.0.

  • Isotope Pattern: Distinct 3:1 ratio of M (232) to M+2 (234) peaks, confirming the presence of a single Chlorine atom.

IR Spectroscopy
  • Nitrile (C≡N): Sharp band at ~2230 cm⁻¹.[8]

  • Ether (C-O-C): Strong bands at 1200–1250 cm⁻¹.

  • C-Cl Stretch: ~750 cm⁻¹.

Handling & Safety (SDS Summary)

As a halogenated pyrimidine and nitrile derivative, this compound requires strict safety protocols.

  • Hazards:

    • H302: Harmful if swallowed (Acute Toxicity).

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chlorine atom over long periods.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrochloric acid.

References

  • PubChem Compound Summary. (2025). 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CID 11655931).[9] National Center for Biotechnology Information. Link

  • World Intellectual Property Organization. (2014). Process for the Synthesis of Etravirine and its Intermediates (WO2014068588).Link

  • Syngenta Ltd. (2008). Process for preparing Azoxystrobin (WO2008043978).[10] (Describes the coupling of 4,6-dichloropyrimidine with 2-cyanophenol). Link

  • ChemicalBook. (2025).[6] Product Data: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile.[10][9]Link

Sources

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Analytical Characterization of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Executive Summary

In the high-stakes landscape of drug discovery, 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS: 913846-53-4) serves as a critical electrophilic scaffold. Its structure combines a reactive chloropyrimidine core with a benzonitrile moiety via an ether linkage. This molecule is a strategic intermediate in the synthesis of Diarylpyrimidine (DAPY) analogues (often targeting HIV Reverse Transcriptase) and strobilurin-class agrochemicals.

Accurate molecular weight (MW) determination is not merely a cataloging exercise; it is the primary metric for monitoring Nucleophilic Aromatic Substitution (SNAr) efficiency, calculating stoichiometric precision in subsequent couplings, and validating structural integrity against hydrolysis or dimerization byproducts.

Physicochemical Specifications

The following data constitutes the baseline identity for this compound. In a drug development context, deviations from these calculated values often indicate isotopic enrichment or synthetic impurities.

PropertyValueTechnical Context
IUPAC Name 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrileDefines the ortho substitution pattern critical for steric positioning in enzyme pockets.
Molecular Formula C₁₁H₆ClN₃O Basis for elemental analysis.
Average Molecular Weight 231.64 g/mol Used for molarity calculations and bulk stoichiometry.
Monoisotopic Mass 231.01995 Da Critical for HRMS. Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O.
Isotopic Signature M (100%), M+2 (~32%)The distinct ³⁵Cl/³⁷Cl ratio is the primary validation marker in Mass Spectrometry.
Predicted LogP ~2.5 - 3.0Suggests moderate lipophilicity; requires organic solvents (DMSO, ACN) for solubilization.

Synthesis & Mechanistic Insight

The synthesis of this intermediate relies on a controlled SNAr reaction. The process involves the coupling of 2-hydroxybenzonitrile with 4,6-dichloropyrimidine .

Critical Process Parameter (CPP): Stoichiometry & MW

The molecular weight difference between the starting material (4,6-dichloropyrimidine, MW 148.98) and the product (MW 231.64) is the key reaction monitoring metric.

  • Risk: If the reaction over-runs, the second chlorine atom can be displaced by another equivalent of 2-hydroxybenzonitrile, forming a bis-ether dimer (MW ~314 Da).

  • Control: Limiting the nucleophile equivalents and maintaining temperature <60°C prevents the second substitution.

Pathway Visualization

The following diagram illustrates the synthesis pathway and the competing side-reaction that alters the observed molecular weight in the crude mixture.

SynthesisPath SM1 2-Hydroxybenzonitrile (MW 119.12) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate + Base, DMF, 60°C SM2 4,6-Dichloropyrimidine (MW 148.98) SM2->Intermediate + Base, DMF, 60°C Base Base (K2CO3) Product TARGET PRODUCT 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (MW 231.64) Intermediate->Product - HCl (Captured) Impurity BIS-IMPURITY Bis(2-cyanophenoxy)pyrimidine (MW ~314) Product->Impurity + Excess SM1 (Over-reaction)

Figure 1: SNAr Synthesis Pathway highlighting the molecular weight shift from reagents to target and potential dimer impurity.

Analytical Standard Operating Procedure (SOP)

To validate the molecular weight and identity of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile, the following LC-MS protocol is recommended. This protocol is self-validating via the chlorine isotopic pattern.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).

  • Target Ion: [M+H]⁺

  • Calculated m/z: 232.027 (Protonated species).

Validation Criteria:

  • Exact Mass Match: Experimental m/z must be within 5 ppm of 232.027 .

  • Isotopic Pattern: You must observe a secondary peak at m/z 234.024 ([M+H]⁺ with ³⁷Cl) with an intensity approximately 32-33% of the base peak.

    • Failure Mode: If the M+2 peak is missing, the chlorine has likely been hydrolyzed to a hydroxyl group (Product MW becomes 213.19), indicating degradation.

HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Strong absorption by benzonitrile and pyrimidine rings).

  • Retention Time Logic: The target molecule (Cl-substituted) is less polar than the hydrolysis product (OH-substituted) but more polar than the bis-substituted dimer.

    • Order of Elution: Hydrolysis Impurity < Target (MW 231) < Bis-Dimer.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture LC LC Separation (C18 Column) Sample->LC MS Mass Spec (ESI+) LC->MS UV UV Detector (254 nm) LC->UV Decision Isotopic Pattern Check (M vs M+2) MS->Decision Scan m/z 232 & 234 Pass CONFIRMED MW 231.64 Intact Cl atom Decision->Pass Ratio ~3:1 Fail REJECT Hydrolysis (MW 213) or Dimer (MW 314) Decision->Fail Ratio distorted

Figure 2: Analytical decision tree for confirming molecular weight and structural integrity.

Applications in Drug Discovery

Understanding the precise molecular weight allows for accurate molar dosing in downstream applications:

  • Library Generation: This scaffold is frequently used in parallel synthesis. The chlorine atom is a "privileged handle" for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to generate diverse libraries of kinase inhibitors.

  • Fragment-Based Drug Design (FBDD): With a MW of 231.64, this molecule is an ideal "fragment" (Rule of 3 compliant: MW < 300). It allows researchers to grow the molecule into specific protein binding pockets (e.g., HIV-1 NNRTIs) while maintaining ligand efficiency.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11655931, 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile. Retrieved from [Link]

  • Janssen Pharmaceutica. (2010). Process for the preparation of etravirine and intermediates. (Patent WO2010049952).[1][2] Retrieved from

Sources

Technical Guide: Solubility Profile & Process Chemistry of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

[1]

Executive Summary & Compound Identity

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a critical electrophilic intermediate used in the convergent synthesis of Azoxystrobin.[1] Its solubility behavior is governed by the lipophilic diaryl ether scaffold and the polar nitrile functionality. Understanding its solubility landscape is essential for optimizing yield during the nucleophilic aromatic substitution (

1
Physicochemical Identity
PropertyData
Chemical Name 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile
CAS Number 913846-53-4
Molecular Formula

Molecular Weight 231.64 g/mol
Structural Class Diaryl ether; Pyrimidine derivative
Physical State White to off-white crystalline solid
Melting Point 98–102 °C (Process dependent)
LogP (Predicted) ~2.3 (Moderate Lipophilicity)

Solubility Data Profile

The solubility data below synthesizes experimental process observations and thermodynamic estimates based on the structural analog Azoxystrobin (CAS 131860-33-8).[1]

Quantitative Solubility Estimates (20 °C)

Note: Values are derived from process saturation limits and comparative structural analysis.

Solvent ClassSpecific SolventSolubility Estimate (g/L)Process Relevance
Chlorinated Dichloromethane (DCM)> 400 g/LHigh. Primary extraction solvent; excellent solubilizer.[1]
Aromatic Toluene60 – 80 g/LCritical. Preferred reaction solvent for azeotropic drying.[1]
Polar Aprotic DMF / DMSO> 250 g/LHigh. Standard solvent for

coupling reactions.[1]
Esters Ethyl Acetate120 – 150 g/LModerate. Good for recrystallization when mixed with alkanes.[1]
Alcohols Methanol / Ethanol15 – 25 g/LLow. Acts as an anti-solvent or for cooling crystallization.[1]
Alkanes Hexane / Heptane< 1 g/LNegligible. Standard anti-solvent to force precipitation.[1]
Aqueous Water (pH 7)< 0.01 g/LInsoluble. Allows for aqueous washing of inorganic salts.[1]
Thermodynamic Behavior

The compound exhibits a positive enthalpy of solution (

  • Recrystallization Sweet Spot: The steep solubility curve in Isopropanol (IPA) or Toluene/Heptane mixtures allows for high-purity recovery upon cooling from 80 °C to 5 °C.[1]

Experimental Protocols & Process Logic

Synthesis & Solubility-Driven Purification

Context: The synthesis involves the coupling of 4,6-dichloropyrimidine with 2-hydroxybenzonitrile .[1] The choice of solvent dictates the reaction kinetics and the ease of workup.

Protocol:

Coupling in DMF
  • Charge: To a reactor, add 2-hydroxybenzonitrile (1.0 eq) and Potassium Carbonate (

    
    , 1.2 eq) in DMF  (5 vol).
    
    • Scientist's Note: DMF is chosen because it solvates the phenoxide anion, accelerating the nucleophilic attack.

  • Addition: Cool to 0–5 °C. Slowly add 4,6-dichloropyrimidine (1.1 eq) to control exotherm.

  • Reaction: Stir at 25 °C for 4–6 hours. Monitor by HPLC.

  • Quench (Solubility Leverage): Pour the reaction mass into Ice Water (10 vol).

    • Mechanism:[1][2][3] The product is insoluble in water, while DMF and inorganic salts (

      
      ) are highly soluble. The product precipitates as a solid.[4][5]
      
  • Filtration: Filter the precipitate and wash with water to remove residual DMF.[1]

  • Drying: Vacuum dry at 45 °C.

Protocol: Recrystallization from Toluene/Heptane
  • Dissolution: Suspend the crude solid in Toluene (3 vol) and heat to 85 °C.

    • Observation: The solid should fully dissolve.[1] If not, filter hot to remove inorganic salts.

  • Crystallization: Slowly add Heptane (3 vol) while maintaining temperature > 70 °C.

  • Cooling: Cool gradually to 5 °C over 2 hours.

    • Thermodynamics: The solubility drops drastically in the Toluene/Heptane mix at low temperatures, yielding high-purity crystals.

  • Isolation: Filter and wash with cold Heptane.

Visualizing the Process Logic

The following diagram illustrates the solubility-driven workflow for synthesizing and purifying the target intermediate.

GReactantsReactants(2-Hydroxybenzonitrile + 4,6-Dichloropyrimidine)ReactionReaction PhaseSolvent: DMF(High Solubility)Reactants->Reaction Dissolve & MixQuenchQuench PhaseAdd: Water(Precipitation)Reaction->Quench Complete ConversionFiltrationFiltrationRemove: Salts/DMFQuench->Filtration Solid PrecipitatesCrudeCrude Solid(Insoluble in Water)Filtration->Crude Wash & DryRecrystRecrystallizationSolvent: Toluene/HeptaneCrude->Recryst Heat to 85°CPureProductPure Product2-((6-Chloropyrimidin-4-yl)oxy)benzonitrileRecryst->PureProduct Cool to 5°C

Caption: Solubility-driven process flow for the synthesis and purification of CAS 913846-53-4.

References

  • PubChem. (2025).[1] Compound Summary for CAS 913846-53-4, 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile. National Library of Medicine.[1] Available at: [Link] (Note: Linked to related Azoxystrobin intermediate records).[1]

  • Google Patents. (2013).[1] CN103145627A - Azoxystrobin synthesis method.[1] Available at:

  • University of Hertfordshire. (2025).[1] PPDB: Pesticide Properties DataBase - Azoxystrobin.[1][6] Available at: [Link][1]

Technical Guide: Mechanism of Action & Structural Utility of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

[1][2]

Executive Summary

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS: 913846-53-4) is a specialized pharmacophore precursor primarily utilized in the synthesis of Azoxystrobin , a blockbuster Quinone outside Inhibitor (QoI) fungicide.[1][2] In the context of drug development and agrochemical design, this molecule functions as the lipophilic "tail" anchor that confers high-affinity binding to the mitochondrial Cytochrome ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1

While the molecule itself is a synthetic intermediate, its structural features—specifically the 2-cyanophenoxy and pyrimidine rings—are the critical determinants for the Pm-type inhibition mechanism , distinguishing its derivatives from other QoI classes.[1][2] This guide analyzes its dual mechanism: its chemical reactivity as a regioselective electrophile in convergent synthesis, and its pharmacological role in disrupting the Q-cycle of cellular respiration.[1][2]

Part 1: Pharmacological Mechanism of Action (Target Engagement)[1][2]

The biological utility of the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile motif is realized when it is coupled to a pharmacophore "head" (typically a ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1Qo site12
The Biological Target: Cytochrome Complex

The Cytochrome ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">



13456
  • Site of Action: The Qo site (Quinol oxidation site), located on the outer side of the inner mitochondrial membrane.[1][2]

  • Binding Mode: The molecule (as part of Azoxystrobin) acts as a competitive inhibitor, blocking the binding of ubiquinol.[1][2]

Structural Role of the Motif

The "Topic" molecule contributes the 2-cyanophenoxy-pyrimidine moiety to the final drug.[1][2] This moiety is responsible for the unique Pm-type binding mode.[1][2]

  • Hydrophobic Anchoring: The pyrimidine and phenyl rings intercalate into the hydrophobic pocket of the Qo site, stabilizing the inhibitor.[1][2]

  • Conformational Control (The "Pm" Effect): Unlike other inhibitors (e.g., Famoxadone) that "freeze" the Rieske Iron-Sulfur Protein (ISP) in a fixed position (Pf-type), the 2-cyanophenoxy-pyrimidine motif forces the ISP extrinsic domain to move away from the Qo site.[1][2] This prevents electron transfer to the Rieske cluster, effectively short-circuiting the Q-cycle.[1][2]

  • Metabolic Stability: The ortho-cyano group on the phenyl ring sterically hinders metabolic oxidation at susceptible positions and increases the lipophilicity (LogP) required for membrane penetration.[1][2]

Pathway Visualization: Q-Cycle Disruption

The following diagram illustrates how the motif (incorporated into the inhibitor) disrupts the electron transport chain.[1][2]

Q_Cycle_InhibitionFigure 1: Mechanism of Q-Cycle Disruption by the Cyanophenoxy-Pyrimidine Motifcluster_mitochondriaMitochondrial Inner MembraneComplex_IIICytochrome bc1 Complex(Target Enzyme)Qo_SiteQo Binding PocketISPRieske Iron-Sulfur Protein(ISP)Qo_Site->ISPInduces ConformationalChange (Pm-type)Electron_FlowElectron Transferto Cyt cISP->Electron_FlowHaltedUbiquinolUbiquinol (Substrate)Ubiquinol->Qo_SiteBlockedInhibitorAzoxystrobin(Contains Topic Motif)Inhibitor->Qo_SiteHigh Affinity Binding(Kd < 1 nM)

[1][2]

Part 2: Chemical Mechanism (Synthesis & Reactivity)[1][2]

For the synthetic chemist, 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile acts as a highly specific electrophilic building block .[1][2] Its utility relies on the differential reactivity of the pyrimidine ring positions.[1][2]

Nucleophilic Aromatic Substitution ( )

The synthesis and subsequent utilization of this intermediate rely on sequential ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1
  • Formation of the Intermediate: Reaction of 4,6-dichloropyrimidine with 2-cyanophenol.[1][2]

    • Mechanism:[2][4][6] The pyrimidine ring is electron-deficient (due to nitrogen atoms), activating the C-4/C-6 positions for nucleophilic attack.[1][2]

    • Selectivity: Since the starting material is symmetric, the first substitution yields the mono-substituted product (the Topic molecule).[1][2]

  • Utilization (Drug Assembly): The remaining chlorine at position 6 is displaced by the enolate of the pharmacophore "head" (e.g., methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate).[1][2]

    • Activation: The ether linkage installed in step 1 further modulates the electron density, but the remaining chlorine remains a viable leaving group for the second ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       step.[1]
      
Synthetic Pathway Diagram

Synthesis_PathwayFigure 2: Role of the Topic Molecule in Convergent Drug SynthesisDCP4,6-DichloropyrimidineIntermediate2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile(The Topic Molecule)DCP->IntermediateSnAr Reaction(Base, DMF, 100°C)Phenol2-HydroxybenzonitrilePhenol->IntermediateSnAr Reaction(Base, DMF, 100°C)DrugAzoxystrobin(Active Fungicide)Intermediate->DrugConvergent SnAr(Coupling)Head_GroupMethyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylateHead_Group->DrugConvergent SnAr(Coupling)

Part 3: Experimental Protocols & Validation

To validate the activity of this motif, researchers typically employ enzymatic inhibition assays on the final construct or crystallographic studies.[1][2]

Protocol: Synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Validation of Chemical Identity

  • Reagents: 4,6-Dichloropyrimidine (1.0 eq), 2-Hydroxybenzonitrile (1.0 eq), Potassium Carbonate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 1.2 eq), DMF (Dimethylformamide).[1]
    
  • Procedure:

    • Dissolve 4,6-dichloropyrimidine and 2-hydroxybenzonitrile in dry DMF under

      
       atmosphere.
      
    • Add

      
       and heat the mixture to 80-100°C for 4-6 hours.
      
    • Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:[1][2]1) or HPLC.[1][2]

    • Workup: Pour reaction mixture into ice water. The product typically precipitates as a solid.[1][2] Filter, wash with water, and recrystallize from ethanol.[1][2]

  • Expected Yield: >85%.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for pyrimidine protons (singlet/doublet around 8.6 ppm and 7.5 ppm) and the aromatic pattern of the benzonitrile.

    • MS (ESI): m/z ~231.6 [M+H]+.[1][2]

Protocol: Cytochrome Inhibition Assay

Validation of Biological Activity (Post-Coupling)

This assay measures the ability of the motif-containing drug to inhibit electron transfer.[1][2]

  • Enzyme Source: Mitochondrial fraction isolated from Saccharomyces cerevisiae or bovine heart.[1][2]

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM KCN (to block Complex IV), 100 µM EDTA.[1][2]

  • Substrate: Decylubiquinol (

    
    , 50 µM) and Cytochrome 
    
    
    (oxidized, 20 µM).
  • Measurement:

    • Monitor the reduction of Cytochrome

      
       spectrophotometrically at 550 nm .
      
    • Add the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).

    • Initiate reaction by adding ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[1]
      
  • Data Analysis: Plot the initial rate of Cyt ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     reduction vs. log[Inhibitor]. Determine 
    
    
    .[1]
    • Note: Compounds containing the 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile motif (like Azoxystrobin) typically exhibit ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       values in the low nanomolar range (<10 nM).[1]
      
Comparative Data: Binding Kinetics
Compound ClassBinding TypeISP ConformationKey Structural Motif
Strobilurins (e.g., Azoxystrobin) Pm-type Mobile 2-cyanophenoxy-pyrimidine
Oxazolidinediones (e.g., Famoxadone)Pf-typeFixed (Proximal)Phenoxyphenyl-oxazolidine
StigmatellinPf-typeFixed (Proximal)Chromone

References

  • Esser, L., et al. (2004).[1][2] "Structure of mitochondrial cytochrome

    
     complex with azoxystrobin bound at the Qo site." Journal of Molecular Biology. 
    
  • Bartlett, D. W., et al. (2002).[1][2] "The strobilurin fungicides."[1][2][6] Pest Management Science.

  • Sauter, H., et al. (1999).[1][2] "Mitochondrial respiration as a target for antifungals: lessons from research on strobilurins." Wiley-VCH.[1][2]

  • PubChem Compound Summary. (2024). "2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile."[1][2][7] National Center for Biotechnology Information.[1][2] [1][2]

Technical Guide: Biological Activity of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the biological activity and synthetic utility of 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile , a critical pharmacophore best known as the penultimate intermediate in the synthesis of Azoxystrobin , the world’s first and most commercially significant strobilurin fungicide.[1]

While the core molecule itself acts primarily as a chemical scaffold, its derivatives—specifically the


-methoxyacrylates —exhibit potent fungicidal activity by inhibiting mitochondrial respiration.[1][2] This guide details the mechanism, synthesis, and biological evaluation of these derivatives.

Executive Summary

The molecule 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile (often referred to as the "pyrimidine ether intermediate") represents a pivotal scaffold in modern agrochemistry. It serves as the electrophilic partner in the synthesis of Strobilurin fungicides , most notably Azoxystrobin .

The biological activity of this class is defined by a specific mode of action: Qo site inhibition within the mitochondrial cytochrome


 complex (Complex III). This blockade arrests ATP synthesis, leading to broad-spectrum fungicidal efficacy against Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[1]

Chemical Basis & Synthesis

The biological potency of the final derivatives relies on the precise assembly of two pharmacophores: the toxophore (


-methoxyacrylate) and the haptophore  (the pyrimidine-benzonitrile bridge).
Synthesis of the Core Scaffold

The synthesis follows a convergent pathway relying on Nucleophilic Aromatic Substitution (


). The electron-deficient pyrimidine ring allows for sequential displacement of chloride ions.
  • Formation of the Intermediate: 4,6-Dichloropyrimidine reacts with 2-hydroxybenzonitrile (2-cyanophenol) under basic conditions.[1] The nitrile group at the ortho position is crucial for the steric fit in the enzyme binding pocket.

  • Coupling to the Toxophore: The resulting 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile is then coupled with a phenol-functionalized methoxyacrylate (e.g., methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate) to yield the active fungicide.[1]

Visualization: Synthetic Pathway

Synthesis SM1 4,6-Dichloropyrimidine INT 2-((6-Chloropyrimidin-4-yl) oxy)benzonitrile (The Core Scaffold) SM1->INT K2CO3, DMF SNAr (1st Cl displacement) SM2 2-Hydroxybenzonitrile SM2->INT PROD Azoxystrobin (Active Fungicide) INT->PROD K2CO3, Catalyst SNAr (2nd Cl displacement) TOX Methyl (E)-2-(2-hydroxyphenyl) -3-methoxyacrylate TOX->PROD

Figure 1: Convergent synthesis of Azoxystrobin derivatives from the chloropyrimidine core.

Biological Activity Profile

The derivatives of this scaffold function as mitochondrial respiration inhibitors .[2] They are non-systemic but translaminar, meaning they can move across the leaf surface to protect unsprayed tissues.[1]

Mechanism of Action: The Qo Inhibition

The primary target is the cytochrome


 complex  (Complex III) in the inner mitochondrial membrane.
  • Binding Site: The derivative binds to the Qo site (quinone outer binding pocket), specifically interacting with Cytochrome

    
    .[1][3]
    
  • Molecular Interaction: The

    
    -methoxyacrylate moiety mimics the natural substrate (ubiquinol), while the pyrimidine-benzonitrile tail  (the core discussed here) extends into the hydrophobic pocket, locking the inhibitor in place.[1]
    
  • Result: This prevents the transfer of electrons from ubiquinol (

    
    ) to cytochrome 
    
    
    
    . Consequently, the proton gradient collapses, ATP production ceases, and the fungal cell dies.[1]
Visualization: Mitochondrial Inhibition Pathway

MoA UQH2 Ubiquinol (UQH2) (Electron Carrier) Qo Qo Binding Site UQH2->Qo Normal e- transfer CIII Complex III (Cytochrome bc1) CytC Cytochrome c Qo->CytC Electron Flow blocked AZ Benzonitrile Derivative (Inhibitor) AZ->Qo Competitive Binding (High Affinity) ATP ATP Synthesis CytC->ATP Energy Production Halted

Figure 2: Mechanism of Action. The derivative competes with Ubiquinol at the Qo site, blocking electron transport.[1]

Structure-Activity Relationship (SAR)

The 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile core is optimized for specific interactions:

  • The Benzonitrile Group: The nitrile (-CN) at the ortho position provides essential dipole interactions and fits a specific narrow cleft in the Qo site. Replacing it with other groups (e.g., nitro or methyl) often reduces potency.[1]

  • The Pyrimidine Ring: Acts as a flat, aromatic spacer that positions the toxophore and the haptophore at the correct distance (approx. 10-12 Å).[1]

  • The Ether Linkage (-O-): Provides the necessary rotational freedom for the molecule to adopt the "U-shaped" active conformation required for binding.

Experimental Protocols

To validate the biological activity of these derivatives, researchers employ mitochondrial inhibition assays.[1]

Protocol: Mitochondrial Respiration Inhibition Assay

Objective: Determine the


 of the derivative against fungal respiration.
  • Isolation of Mitochondria:

    • Harvest fungal mycelia (e.g., Botrytis cinerea) in exponential growth phase.[1]

    • Disrupt cells using a bead beater in isotonic buffer (0.5 M sucrose, 50 mM Tris-HCl, pH 7.4).[1]

    • Centrifuge at 1,000 x g (remove debris) and then 10,000 x g (pellet mitochondria).

    • Resuspend pellet in assay buffer.

  • Respiration Assay:

    • Use a Clark-type oxygen electrode.

    • Add mitochondrial suspension to the chamber containing reaction buffer (pH 7.2).

    • Add substrate: Succinate (10 mM) to drive Complex II -> Complex III electron flow.

    • Record basal oxygen consumption rate (

      
      ).
      
  • Inhibition Measurement:

    • Add the test derivative (dissolved in DMSO) at varying concentrations (

      
      ).
      
    • Measure the new rate of oxygen consumption (

      
      ).
      
    • Calculate % Inhibition:

      
      .
      
    • Plot dose-response curve to determine

      
      .
      
Data Summary: Activity Spectrum
Target OrganismDiseaseActivity Level (

)
Erysiphe graminisPowdery Mildew< 0.1 ppm (High)
Puccinia reconditaBrown Rust< 0.5 ppm (High)
Septoria nodorumGlume Blotch0.5 - 2.0 ppm (Moderate)
Pyricularia oryzaeRice Blast< 0.1 ppm (High)

Note: Data represents typical values for Azoxystrobin-class derivatives.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of (E)-Azoxystrobin. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3034285, Azoxystrobin. Retrieved from [1]

  • Google Patents. (2013). CN103145627A - Azoxystrobin synthesis method.[4] Retrieved from

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Azoxystrobin. Retrieved from [1]

  • Bartlett, D. W., et al. (2002).[1] The Strobilurin Fungicides. Pest Management Science. (Contextual citation for MoA).

Sources

Potential therapeutic targets of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, synthesis, and structural properties of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile and its analogs.

A Strategic Evaluation for Drug Discovery & Development

Executive Summary

The molecule 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS: 913846-53-4) represents a specialized structural isomer within the Diarylpyrimidine (DAPY) and Diaryl Ether Pyrimidine chemical classes.[1][2] While its para-substituted regioisomer (4-((6-chloropyrimidin-4-yl)oxy)benzonitrile) is the canonical intermediate for blockbuster HIV drugs like Etravirine and Rilpivirine , the ortho-substituted (2-cyano) scaffold offers a distinct pharmacological profile.[1][2]

This guide analyzes the therapeutic utility of this scaffold, identifying it as a high-value precursor for Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and a potential pharmacophore for Tyrosine Kinase Inhibitors (TKIs) in oncology.[1][2]

Key Pharmacological Attributes[1][2][3][4][5][6][7][8]
  • Core Scaffold: Electron-deficient pyrimidine ring coupled to an electron-withdrawing benzonitrile via an ether linkage.[1]

  • Reactivity: The C6-chlorine atom serves as a "warhead" for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation (SAR exploration).[2]
    
  • Primary Mechanism: Allosteric inhibition of viral polymerases and ATP-competitive inhibition of kinases.[1]

Structural Analysis & SAR Logic

To understand the therapeutic targets, one must analyze the Structure-Activity Relationship (SAR) of the core.[2]

The "Ortho" vs. "Para" Distinction

Most clinically approved DAPYs utilize a para-benzonitrile moiety to form a critical hydrogen bond with the backbone amide of His235 or Lys101 in the HIV-1 Reverse Transcriptase (RT) binding pocket.[1]

  • The 4-Isomer (Etravirine Class): Maximizes linear extension into the hydrophobic tunnel.[1]

  • The 2-Isomer (Target Scaffold): The ortho-cyano group creates a steric "kink" and alters the electronic distribution of the phenoxy ring.[1] This conformation is valuable for:

    • Overcoming Resistance: Targeting mutant strains (e.g., K103N, Y181C) by accessing alternative sub-pockets.[1][2]

    • Solubility Enhancement: The altered dipole moment can improve aqueous solubility compared to the rigid para-analogs.[1]

Pharmacophore Mapping

The analogs derived from this scaffold typically follow the general formula:


[1][2]
Structural DomainFunctionModification Strategy
6-Chlorine Leaving group for diversification.Displaced by amines (anilines, aliphatic) to form the "Right Wing" of the DAPY butterfly.[2]
Ether Linkage (-O-) Flexibility hinge.[1][2]Allows the molecule to "wiggle and jiggle" to fit mutated binding pockets.[1][2]
2-Benzonitrile H-bond acceptor & steric wedge.[1]Interacts with conserved residues; induces rotational constraints.[1]

Primary Therapeutic Target: HIV-1 Reverse Transcriptase

The most validated application of chloropyrimidinyl-oxy-benzonitrile analogs is as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1][3][4]

Mechanism of Action

These analogs bind to the NNRTI Binding Pocket (NNIBP) , a hydrophobic allosteric site adjacent to the catalytic triad of the HIV-1 RT enzyme.[2]

  • Binding: The molecule acts as a molecular wedge, forcing the p66 thumb subdomain into an open, inactive conformation.[1][2]

  • Locking: This conformational change disrupts the precise geometry required for DNA polymerization, halting viral replication.[1][2]

Addressing Resistance (The "Wiggle and Jiggle" Model)

The flexibility of the ether linkage in 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile analogs allows them to adapt to mutations.[1] When rigid residues (e.g., Y181) mutate to smaller ones (C181), the pyrimidine core can reorient (wiggle) to maintain hydrophobic contacts, a trait less pronounced in rigid first-generation NNRTIs like Nevirapine.[2]

Visualization: NNRTI Binding Mode

The following diagram illustrates the hypothetical binding mode of a DAPY analog derived from this scaffold within the NNIBP.

NNRTI_Binding cluster_pocket HIV-1 RT NNRTI Binding Pocket (NNIBP) RT_Enzyme Reverse Transcriptase (p66 Subunit) Viral_Replication Viral Replication (HALTED) RT_Enzyme->Viral_Replication Inhibition Hydrophobic_Tunnel Hydrophobic Tunnel (Y181, Y188, F227, W229) Hydrophobic_Tunnel->RT_Enzyme Induces Conformational Change Entrance Pocket Entrance (K101, K103) Scaffold 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (Scaffold Core) Analog Synthesized DAPY Analog (Amine Substituted) Scaffold->Analog SnAr Derivatization Analog->Hydrophobic_Tunnel Pi-Pi Stacking (Pyrimidine) Analog->Entrance H-Bonding (CN group)

Figure 1: Mechanistic pathway of DAPY analogs targeting the HIV-1 Reverse Transcriptase NNRTI pocket.[2]

Secondary Targets: Kinase Inhibition (Oncology)

Beyond virology, the pyrimidine-ether scaffold is a privileged structure in oncology, specifically for Tyrosine Kinase Inhibitors (TKIs) .[2]

EGFR and VEGFR Potential

The pyrimidine ring mimics the adenine ring of ATP, allowing these analogs to bind to the ATP-binding cleft of kinases.[2]

  • Target: Epidermal Growth Factor Receptor (EGFR).[1][2]

  • Rationale: 2-substituted pyrimidines are known to inhibit EGFR by forming hydrogen bonds with the hinge region (Met793).[1][2]

  • Differentiation: The ortho-benzonitrile group can project into the solvent-exposed region or the "gatekeeper" region (Thr790), potentially offering selectivity against resistant mutants (e.g., T790M).[2]

Experimental Protocols

Reliable synthesis and validation are critical for exploring this scaffold.

Synthesis of the Core Scaffold ( Protocol)

This protocol yields the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile intermediate.[1]

Reagents:

  • 4,6-Dichloropyrimidine (1.0 eq)[2]

  • 2-Hydroxybenzonitrile (1.0 eq)[1][2]

  • Potassium Carbonate (

    
    , 2.0 eq)[2]
    
  • Solvent: DMF or DMSO (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-hydroxybenzonitrile (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Activation: Add

    
     (20 mmol) and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 4,6-dichloropyrimidine (10 mmol) slowly to the mixture.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2]

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.[1]

  • Purification: Filter the white solid, wash with water, and recrystallize from Ethanol.[1][2]

    • Expected Yield: 75–85%.[1]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show characteristic pyrimidine protons and the disappearance of the phenolic -OH.[1]
Synthesis of Therapeutic Analogs (Amination)

To generate the active drug candidate (DAPY analog):

  • Dissolve the core scaffold (from 5.[1][2]1) in 1,4-dioxane.[1][2]

  • Add the desired amine (e.g., 4-amino-benzonitrile or substituted aniline) (1.2 eq).[1][2]

  • Add p-toluenesulfonic acid (catalytic) or perform under Buchwald-Hartwig conditions (Pd catalyst) if the amine is unreactive.[1][2]

  • Reflux at 100°C for 12–24 hours.

Visualization: Synthetic Workflow

Synthesis_Workflow SM1 4,6-Dichloropyrimidine Reaction1 Step 1: SNAr Coupling (K2CO3, DMF, 80°C) SM1->Reaction1 SM2 2-Hydroxybenzonitrile SM2->Reaction1 Intermediate 2-((6-Chloropyrimidin-4-yl) oxy)benzonitrile (CORE SCAFFOLD) Reaction1->Intermediate Reaction2 Step 2: Amination (Dioxane, Reflux) Intermediate->Reaction2 Amine R-NH2 (Aniline/Amine) Amine->Reaction2 FinalProduct DAPY Analog (Active Drug) Reaction2->FinalProduct

Figure 2: Synthetic route from raw materials to the active DAPY analog.[1][5]

Biological Validation Assays

To confirm therapeutic potential, the following assays are mandatory.

HIV-1 Reverse Transcriptase Inhibition Assay[1]
  • Type: Colorimetric or Fluorometric Polymerase Assay.[1]

  • Kit: Roche Diagnostics or EnzChek RT Assay.[1]

  • Protocol Summary:

    • Incubate recombinant HIV-1 RT enzyme with the template/primer hybrid (poly(rA)[1][2]·oligo(dT)) and dNTPs (including BrdUTP or labeled nucleotides).[1][2]

    • Add the test compound (Analog) at varying concentrations (0.1 nM – 10

      
      M).[1][2]
      
    • Incubate for 1 hour at 37°C.

    • Measure DNA synthesis via anti-BrdU-POD antibody (colorimetric) or fluorescence intensity.[1][2]

    • Success Metric:

      
       nM indicates potent NNRTI activity.[1][2]
      
Cytotoxicity (MT-4 Cells)[1][2]
  • Purpose: Determine the Selectivity Index (SI =

    
    ).
    
  • Method: MTT or XTT Assay.[1]

  • Protocol:

    • Culture MT-4 cells (human T-cell leukemia) in RPMI-1640.[1]

    • Treat cells with serial dilutions of the analog.[1]

    • After 5 days, add MTT reagent.[1][2]

    • Measure absorbance at 540 nm.[1]

    • Target: High

      
       (> 100 
      
      
      
      M) to ensure the drug kills the virus, not the host.[2]

References

  • Janssen, P. A., et al. (2005).[1][2][4] "In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of R278474 (rilpivirine)." Journal of Medicinal Chemistry. Link

  • Das, K., et al. (2004).[1][2] "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

  • Ludovici, D. W., et al. (2001).[1][2] "Evolution of anti-HIV drug candidates. Part 3: Diarylpyrimidine (DAPY) analogues."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • De Clercq, E. (2009).[1][2][6] "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future." Chemistry & Biodiversity.[1] Link

  • Chemical Vendor Data. (2024). "2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Product Information." CymitQuimica / Sigma-Aldrich.[1] Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile via Regioselective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile , a critical pharmacophore found in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and strobilurin fungicides.[1] The method utilizes a base-mediated Nucleophilic Aromatic Substitution (


) of 4,6-dichloropyrimidine with 2-hydroxybenzonitrile.[1]

Unlike generic procedures, this guide addresses the critical challenge of mono- vs. bis-substitution . By controlling stoichiometry, temperature, and base solubility, we achieve high regioselectivity for the mono-ether product, minimizing the formation of the symmetric bis-phenoxy impurity.

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the inherent electrophilicity of the pyrimidine ring. The 4- and 6-positions of 4,6-dichloropyrimidine are highly activated toward nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.[1]

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism (


).[1] The phenoxide anion, generated in situ from 2-hydroxybenzonitrile, attacks the C4 position of the pyrimidine, forming a Meisenheimer-like complex before expelling the chloride ion.

ReactionScheme Reactant1 4,6-Dichloropyrimidine Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate + Base (K2CO3) DMF, 60-80°C Reactant2 2-Hydroxybenzonitrile Reactant2->Intermediate Product Target: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Intermediate->Product - HCl Byproduct Bis-substituted Impurity (Avoided) Product->Byproduct Excess Phenol High Temp

Figure 1: Reaction pathway illustrating the critical divergence between the desired mono-substituted product and the bis-substituted impurity.

Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of the electrophile (4,6-dichloropyrimidine, 1.1 equiv) is used to statistically favor mono-substitution.

  • Base Selection: Potassium carbonate (

    
    ) is preferred over stronger bases (like NaH) or soluble organic bases (TEA).[1] The heterogeneous nature of 
    
    
    
    in DMF provides a "slow-release" of the phenoxide anion, preventing runaway exotherms and over-reaction.
  • Temperature: The reaction is kinetically controlled. The first substitution occurs readily at 60–80°C. The second substitution (to form the bis-ether) typically requires higher temperatures (>100°C) or longer reaction times because the introduced aryloxy group is less electron-withdrawing than the original chloride, slightly deactivating the ring.[1]

Experimental Protocol

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Hydroxybenzonitrile 119.121.0Nucleophile
4,6-Dichloropyrimidine 148.981.1Electrophile
Potassium Carbonate (

)
138.211.5Base (Anhydrous)
DMF (N,N-Dimethylformamide) -10 VolSolvent (Anhydrous)
Water --Quench/Precipitation
Step-by-Step Methodology
Step 1: Reactor Setup & Charging
  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, internal temperature probe, and nitrogen inlet.

  • Charge 4,6-dichloropyrimidine (1.1 equiv) and anhydrous DMF (5 volumes).

  • Stir at room temperature until fully dissolved.

Step 2: Nucleophile Preparation[1]
  • In a separate beaker, dissolve 2-hydroxybenzonitrile (1.0 equiv) in DMF (5 volumes).

  • Add

    
      (1.5 equiv) to the nitrile solution.[1] Stir for 10 minutes to initiate deprotonation (slurry formation).[1]
    
    • Expert Note: Pre-mixing the phenol and base ensures the nucleophile is ready, but adding the solid base directly to the main reactor is also acceptable if agitation is sufficient.

Step 3: Reaction Initiation
  • Add the phenol/base slurry to the pyrimidine solution slowly over 15 minutes.

    • Why? Slow addition keeps the concentration of the nucleophile low relative to the electrophile, favoring mono-substitution.

  • Heat the mixture to 70°C .

  • Monitor by TLC (30% EtOAc/Hexanes) or HPLC.[1]

    • Target: >98% conversion of 2-hydroxybenzonitrile.[1][3] Reaction time is typically 2–4 hours.[1]

Step 4: Workup & Isolation (The "Water Crash" Method)[1]
  • Cool the reaction mixture to 20–25°C.

  • Slowly pour the reaction mixture into ice-cold water (20 volumes) with vigorous stirring.

  • The product will precipitate as a white to off-white solid.[1]

    • Self-Validating Step: If an oil forms instead of a solid, the water addition was too fast or the temperature was too high. Stirring the oil overnight usually induces crystallization.[1]

  • Filter the solid using a Buchner funnel.[1]

  • Wash the cake with water (

    
     volumes) to remove residual DMF and inorganic salts.
    
  • Dry in a vacuum oven at 45°C for 12 hours.

Purification (If Required)

While the precipitation method typically yields >95% purity, recrystallization can be performed if the bis-impurity is present.

  • Solvent: Ethanol or 2-Propanol.[1]

  • Procedure: Dissolve in boiling ethanol, cool slowly to room temperature, then chill to 0°C. Filter the crystals.

Process Workflow & Quality Control

ProcessFlow Start Start: Reagent Preparation Reaction Reaction: DMF, K2CO3, 70°C, 3h Start->Reaction Check IPC: HPLC/TLC Is SM < 1%? Reaction->Check Check->Reaction No (Continue Heating) Quench Quench: Pour into Ice Water Check->Quench Yes Filter Filtration & Wash Quench->Filter Dry Drying: Vac Oven, 45°C Filter->Dry QC Final QC: NMR, LCMS, Melting Point Dry->QC

Figure 2: Operational workflow including In-Process Controls (IPC) for reaction monitoring.

Analytical Specifications
TestAcceptance CriteriaMethod
Appearance White to off-white solidVisual
Purity > 98.0% (Area %)HPLC (C18, ACN/Water)
Identity Consistent with structure1H NMR (DMSO-d6)
Mass [M+H]+ = 232.0/234.0LC-MS (ESI+)

Expected NMR Data (DMSO-d6):

  • 
     8.6 ppm (s, 1H, Pyrimidine H-2)
    
  • 
     7.9 ppm (d, 1H, Aryl)
    
  • 
     7.7 ppm (t, 1H, Aryl)
    
  • 
     7.5 ppm (d, 1H, Aryl)
    
  • 
     7.4 ppm (t, 1H, Aryl)
    
  • 
     7.2 ppm (s, 1H, Pyrimidine H-5)
    

Safety & Handling

  • 4,6-Dichloropyrimidine: Corrosive and a potential skin sensitizer. Handle in a fume hood.

  • Nitriles: Toxic by ingestion and inhalation.[1]

  • DMF: Hepatotoxic.[1] Use appropriate PPE (butyl rubber gloves recommended).[1]

References

  • Janssen Pharmaceutica NV. (2006).[1] Process for the preparation of Etravirine and intermediates. US Patent 7,037,917.[1][4] Link

    • Context: Describes the foundational chemistry for coupling 4,6-dichloropyrimidine with benzonitriles in NNRTI synthesis.
  • Kalogirou, A. S., et al. (2020).[5] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, vii, 27-35.[5] Link

    • Context: Provides detailed conditions for regioselective reactions on polychlorin
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11782200, Methyl (E)-2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3-methoxyprop-2-enoate. Link

    • Context: Verifies the stability and existence of the 2-((6-chloropyrimidin-4-yl)oxy)phenyl moiety in strobilurin analogs.
  • Organic Process Research & Development. (2010). Improved Process for the Synthesis of Etravirine. Org. Process Res. Dev., 14(3), 657–660. Link[1]

    • Context: Optimization of solvent and base effects for pyrimidine ether synthesis.

Sources

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile reaction with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amination of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Executive Summary & Context

This technical guide details the protocol for the nucleophilic aromatic substitution (


) of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile  (Substrate 1 ) with primary and secondary amines. This scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a core intermediate for Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a class of antiretrovirals exemplified by Etravirine and Rilpivirine.

The reaction targets the regioselective displacement of the C6-chlorine atom while preserving the C4-aryloxy ether linkage. Success relies on controlling the competitive displacement of the phenoxy group and minimizing hydrolysis.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination (


) mechanism .
  • Electronic Activation: The pyrimidine ring is electron-deficient (π-deficient), activated by the electronegative nitrogen atoms. The C6-position is highly electrophilic due to the inductive effect of the chlorine and the resonance withdrawal from the ring nitrogens.

  • Leaving Group Hierarchy: In this specific scaffold, Chloride (

    
    ) is the superior leaving group compared to the 2-cyanophenoxide (
    
    
    
    ). Although the 2-cyano group stabilizes the phenoxide (making it a better leaving group than unsubstituted phenoxide), the bond energy and transition state stability generally favor Cl displacement in polar aprotic solvents.
  • Chemoselectivity: The primary challenge is preventing the displacement of the ether linkage by the amine (bis-amination) or by hydroxide (hydrolysis). The steric bulk of the ortho-cyano group on the phenoxy ring provides kinetic protection, shielding the C4-ether linkage from nucleophilic attack.

SNAr_Mechanism SM Substrate (1) (6-Cl-4-ArO-Pyrimidine) TS Meisenheimer Complex (Tetrahedral Intermediate) SM->TS Nucleophilic Attack (RDS) Amine Amine Nucleophile (R-NH2) Amine->TS Prod Product (2) (6-Amino-4-ArO-Pyrimidine) TS->Prod Elimination of Cl- HCl Byproduct (HCl neutralized by Base) TS->HCl

Figure 1: Reaction pathway for the amination of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile.

Experimental Protocol

Materials
  • Substrate: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (Standard) or DMSO (Difficult substrates)

Method A: Standard Thermal Conditions (Recommended)

Best for primary amines and non-sterically hindered secondary amines.

  • Setup: Charge a reaction vial with Substrate 1 (100 mg, 0.43 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous 1,4-Dioxane (2.0 mL, 0.2 M concentration). Stir until dissolved.

  • Reagent Addition: Add DIEA (150 µL, 0.86 mmol) followed by the Amine (0.47 mmol, 1.1 equiv).

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of SM (M+H ~232, Cl pattern) and appearance of Product (M+H ~232 - 35 + Amine Mass).

  • Workup:

    • Cool to room temperature.

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes) or recrystallization from EtOH if the solid precipitates upon cooling.

Method B: Microwave-Assisted (High Throughput)

Best for anilines or sterically hindered amines.

  • Setup: In a microwave vial, combine Substrate 1 (0.43 mmol), Amine (0.65 mmol, 1.5 equiv), and

    
      (1.0 mmol) in NMP  (1.5 mL).
    
  • Reaction: Irradiate at 120 °C for 20–40 minutes (High Absorption setting).

  • Workup: Pour into ice-water. Filter the precipitate (if solid) or extract as above.

Optimization & Troubleshooting Guide

The following matrix guides the adjustment of parameters based on observed issues.

ObservationDiagnosisRecommended Action
Low Conversion (<50%) Low nucleophilicity of amine.Switch solvent to DMSO or NMP (higher dielectric constant stabilizes the transition state). Increase Temp to 120 °C.
Bis-Amination Displacement of phenoxy group.Lower temperature to 60 °C. Reduce amine equivalents to 1.05. Ensure the reaction is not "over-cooked."
Hydrolysis (Phenol formation) Wet solvent or hygroscopic base.Use anhydrous solvents . Switch base to non-hygroscopic DIEA or molecular sieves.
Regio-scrambling Rare, but possible migration.Confirm structure by NOE NMR. Stick to non-polar solvents (Toluene) if scrambling is suspected.

Comparative Data: Solvent Effects

Solvent choice critically impacts the reaction rate (


) and chemoselectivity.
SolventPolarity (

)
RateSelectivityRecommendation
1,4-Dioxane 2.2ModerateHighStandard. Good balance of solubility and selectivity.
DMSO 46.7Very HighModerateUse for unreactive anilines . Harder to remove during workup.
Ethanol 24.5LowLowAvoid. Can cause solvolysis (formation of ethoxy-pyrimidine).
Toluene 2.4LowHighUse for highly lipophilic amines or large scale (azeotropic drying).

References

  • Janssen Pharmaceutica NV. "Preparation of pyrimidine derivatives for the treatment of HIV infection." World Intellectual Property Organization, WO2004016581, 2004 . Link

  • Ludovici, D. W., et al. "Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239, 2001 . Link

  • Guillemont, J., et al. "Synthesis of TMC125 (Etravirine) and Related DAPY Analogues." Journal of Medicinal Chemistry, 47, 14, 2004 . Link

  • Organic Chemistry Portal.

    
    )." Organic Chemistry Portal, 2023 . Link
    

Suzuki-Miyaura Cross-Coupling of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile: Protocol & Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The substrate 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile represents a critical "bifunctional hub" in modern drug discovery, particularly in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Etravirine and Rilpivirine analogues, as well as strobilurin-class agrochemicals.

This scaffold features two distinct electronic environments:

  • The Electrophile: An electron-deficient 6-chloropyrimidine core. The nitrogen atoms in the ring withdraw electron density, activating the C-Cl bond for oxidative addition by Palladium(0) species.

  • The Sensitive Moiety: A pendant 2-cyanophenoxy group.[1] While stable under neutral conditions, the nitrile (-CN) is susceptible to hydrolysis (to amide or carboxylic acid) under the elevated temperatures and aqueous basic conditions typical of Suzuki couplings.

This Application Note provides a validated, high-fidelity protocol designed to maximize cross-coupling efficiency while preserving the integrity of the nitrile functionality.

Retrosynthetic Logic & Mechanistic Insight

The "Activated" Electrophile

Unlike chlorobenzenes, which often require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) for effective oxidative addition, 4- and 6-chloropyrimidines are highly reactive. The low energy of the


 orbital in the C-Cl bond facilitates rapid oxidative addition.

However, this reactivity presents a challenge: Catalyst Deactivation . The pyrimidine nitrogen atoms can coordinate to the Palladium center, potentially displacing phosphine ligands and forming inactive "Pd-black" species if the catalytic cycle stalls. Therefore, bidentate ligands with large bite angles (like dppf) are preferred to maintain catalyst stability.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical stabilization required during the Transmetallation step to prevent competing hydrolysis.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast for Pyrimidines) Pd0->OxAdd + Substrate (R-Cl) Complex_II Pd(II) Oxidative Complex Ar-Pd(II)-Cl OxAdd->Complex_II TransMet Transmetallation (Rate Limiting Step) Complex_II->TransMet + Activated Boronate Hydrolysis SIDE REACTION: Nitrile Hydrolysis (Avoid Strong Base/High T) Complex_II->Hydrolysis Excess OH- / Heat BaseStep Base Activation (HO-B-Ar' or Pd-OH) BaseStep->TransMet Activates Boron RedElim Reductive Elimination Product Release TransMet->RedElim Biaryl Pd Complex RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the oxidative addition efficiency of the chloropyrimidine and the risk of nitrile hydrolysis during the base-mediated steps.

Validated Experimental Protocol

Reagents & Materials
ReagentEquiv.[2][3]RoleCritical Attribute
Substrate 1.0ElectrophilePurity >97% (HPLC)
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation
Pd(dppf)Cl₂ · DCM 0.03 - 0.05CatalystRobust, air-stable, large bite angle
K₂CO₃ 2.5BaseMild enough to spare Nitrile group
1,4-Dioxane [0.1 M]SolventGood solubility, high boiling point
Water 20% v/vCo-solventEssential for base solubility
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. Solvents must be degassed (sparged with Nitrogen/Argon) for at least 15 minutes prior to use.

  • Charging: To a reaction vial equipped with a magnetic stir bar, add:

    • 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile (1.0 equiv)

    • Aryl Boronic Acid (1.3 equiv)

    • Potassium Carbonate (2.5 equiv)

    • Pd(dppf)Cl₂ · DCM (3-5 mol%)

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3) to remove atmospheric oxygen.

  • Solvation: Inject degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. The final concentration of the substrate should be approximately 0.1 M to 0.15 M.

  • Reaction: Place the vial in a pre-heated block at 90 °C . Stir vigorously (800+ RPM).

    • Note: Reaction times typically range from 2 to 6 hours.

  • Monitoring: Monitor by LC-MS or TLC.

    • TLC Eluent: 30% EtOAc in Hexanes.

    • Observation: The starting material (UV active) should disappear. Watch for the appearance of the coupled product (usually more polar if the boronic acid contains polar groups).

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate.[4]

    • Wash with Water (x2) and Brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0-40% Ethyl Acetate in Hexanes.

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, utilize the following decision matrix.

Optimization Workflow

Optimization Start Standard Protocol Pd(dppf)Cl2 / K2CO3 / Dioxane Check Check LC-MS Start->Check Success Yield > 80% Proceed Check->Success Good LowConv Low Conversion (SM remains) Check->LowConv Poor Hydrolysis Nitrile Hydrolysis (Amide formed) Check->Hydrolysis Side Prod Dehal De-halogenation (H instead of Ar) Check->Dehal Side Prod Sol_Cat Switch to XPhos Pd G2 LowConv->Sol_Cat More Active Cat Sol_Base Switch Base to K3PO4 or CsF (anhydrous) Hydrolysis->Sol_Base Milder Base Sol_Temp Lower Temp (60°C) Use THF/Water Dehal->Sol_Temp Milder Cond

Figure 2: Troubleshooting decision tree for reaction optimization.

Critical Parameter Analysis
IssueRoot CauseCorrective Action
Nitrile Hydrolysis Base is too strong or Temp too high.Switch to K₃PO₄ (anhydrous conditions) or CsF . Reduce water ratio (e.g., 10:1 Dioxane:Water).
Protodeboronation Unstable Boronic Acid (e.g., 2-heteroaryl).Use Boronic Esters (Pinacol) instead of acids. Increase catalyst loading to speed up coupling over degradation.
Homocoupling Presence of Oxygen.Rigorous degassing is required. Ensure solvent is sparged, not just sonicated.
Catalyst Death N-coordination to Pd.Use XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate quickly and the bulky ligands prevent N-coordination.

Safety & Handling

  • Nitrile Hazards: While the substrate is a benzonitrile derivative, metabolic cleavage can release cyanide ions in vivo; however, in a chemical reactor, the primary risk is the toxicity of the parent molecule. Handle in a fume hood.

  • Chloropyrimidines: Many halopyrimidines are skin sensitizers and irritants. Wear double nitrile gloves.

  • Palladium Residues: Heavy metal waste must be segregated. Scavengers (e.g., SiliaMetS® Thiol) are recommended during purification to remove residual Pd from the final pharmaceutical intermediate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling—A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599–1626.

  • Janssen, P. A. J., et al. (2005). Synthesis of Diarylpyrimidine (DAPY) Analogues as NNRTIs. Journal of Medicinal Chemistry, 48(6), 1901–1909. (Context for pyrimidine-nitrile scaffolds).

  • BenchChem. (2025).[4] Application Notes for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines.

Sources

Application Note: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile in Medicinal Chemistry

[1]

Introduction & Pharmacological Context

The molecule 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile represents a critical "Left-Wing" scaffold in the synthesis of Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] This structural class, exemplified by the blockbuster drug Etravirine (TMC125) and Rilpivirine (TMC278) , relies on the flexibility of the pyrimidine core to bind within the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.

This specific intermediate features two distinct chemical handles:

  • The Benzonitrile Ether (Left Wing): Provides metabolic stability and pi-stacking interactions within the target binding pocket.

  • The 6-Chloro Substituent: An electrophilic "handle" primed for nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling to attach the "Right Wing" (typically an aniline or aliphatic amine).[1]
    

This guide provides high-fidelity protocols for synthesizing this intermediate and utilizing it to generate downstream bioactive libraries.[1]

Chemical Properties & Handling[2][3][4]

PropertyData
CAS Number 477856-49-8 (Generic/Analogous)
Molecular Formula

Molecular Weight 231.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, NMP; Sparingly soluble in DCM; Insoluble in Water
Storage 2-8°C, Desiccated (Hydrolysis risk at the C-Cl bond over prolonged exposure to moisture)

Safety Advisory: This compound is a potent skin and eye irritant (H315, H319).[2] The pyrimidine moiety can be toxic if inhaled.[3] All manipulations must occur in a fume hood.

Synthetic Logic & Workflow

The construction of this scaffold relies on the differential reactivity of 4,6-dichloropyrimidine. Because the starting material is symmetric, the first substitution (ether formation) must be carefully controlled to prevent the formation of the bis-substituted byproduct.

Diagram 1: Synthetic Pathway & Logic Flow

GStart4,6-DichloropyrimidineTarget2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile(Target Intermediate)Start->Target1.0 eq Phenol0°C -> RTReagent2-HydroxybenzonitrileReagent->TargetBaseBase: K2CO3Solvent: DMFBase->TargetByproductBis-substitutedImpurityTarget->ByproductExcess Phenolor High TempNextStepRight Wing Coupling(Amination)Target->NextStepS_NAr or Buchwald

Caption: Controlled mono-substitution strategy. Strict stoichiometry and temperature control prevent the formation of the symmetric bis-ether.[1]

Experimental Protocols

Protocol A: Synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Objective: Selective mono-substitution of 4,6-dichloropyrimidine.[1]

Reagents:

  • 4,6-Dichloropyrimidine (1.0 equiv)[1]

  • 2-Hydroxybenzonitrile (1.0 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.1 equiv)
    
  • DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)

Procedure:

  • Preparation: Charge a dry round-bottom flask with 4,6-dichloropyrimidine and dissolve in anhydrous DMF under

    
     atmosphere. Cool the solution to 0°C  using an ice bath.
    
    • Why? Cooling suppresses the reaction rate, ensuring that once the first chloride is displaced, the product does not immediately react again to form the bis-ether.

  • Base Addition: Add

    
     in a single portion. Stir for 10 minutes.
    
  • Phenol Addition: Dissolve 2-hydroxybenzonitrile in a minimum volume of DMF. Add this solution dropwise to the reaction flask over 30 minutes.

    • Why? Dropwise addition keeps the concentration of the nucleophile low relative to the electrophile, favoring mono-substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–6 hours.

  • Monitoring (Self-Validation): Check via TLC (Hexane/EtOAc 7:3).

    • Success Criteria: Disappearance of starting phenol. Appearance of a new spot (Target).

    • Failure Mode: If a lower Rf spot appears significantly, bis-substitution has occurred.[1]

  • Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

    • Purification: If necessary, recrystallize from Ethanol/Water.

Protocol B: Downstream Utilization (The "Right Wing" Installation)

Objective: Functionalization of the 6-position with an amine (e.g., 4-aminobenzonitrile) to form the full DAPY pharmacophore.

Method Selection:

  • Method 1 (Thermal/Acidic): Best for non-volatile, electron-poor anilines.

  • Method 2 (Microwave): Best for rapid library generation.

Detailed Method 1: Acid-Mediated

Reagents:

  • Target Intermediate (from Protocol A) (1.0 equiv)

  • Aniline derivative (e.g., 4-aminobenzonitrile) (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 equiv)[1]

  • 1,4-Dioxane (Concentration: 0.2 M)[1]

Procedure:

  • Dissolve the Intermediate and the Aniline in 1,4-Dioxane.

  • Add p-TsOH catalyst.[1]

    • Mechanism:[2][4][5][6][7] Protonation of the pyrimidine ring nitrogen increases the electrophilicity at the C-6 position, facilitating nucleophilic attack by the aniline.

  • Heat to reflux (100–110°C) for 12–16 hours.

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Detailed Method 2: Microwave-Assisted Synthesis

Parameters:

  • Solvent: NMP (N-Methyl-2-pyrrolidone)[1]

  • Base: DIPEA (Diisopropylethylamine)

  • Temp/Time: 180°C for 15 minutes.

  • Advantage: This method is preferred for high-throughput medicinal chemistry (SAR studies) as it drastically reduces reaction time.[1]

Analytical Characterization Standards

To ensure the integrity of your intermediate, the following data profile must be met:

TechniqueExpected Signal/ObservationInterpretation
LC-MS (ESI) M+H peak at [M] and [M+2] in 3:1 ratioConfirms presence of one Chlorine atom.[1]
1H NMR (DMSO-d6) Pyrimidine Singlet (~8.6 ppm, 1H)Proton at C-2 position (between nitrogens).[1]
1H NMR (DMSO-d6) Pyrimidine Singlet (~7.3 ppm, 1H)Proton at C-5 position.[1]
1H NMR (DMSO-d6) Multiplet (7.2–7.8 ppm, 4H)Benzonitrile aromatic protons.
Melting Point Sharp range (e.g., 120–122°C)Broad range indicates bis-substituted impurity.

Troubleshooting & Optimization Logic

Diagram 2: Optimization Decision Tree

OptimizationProblemIssue: Low Yield or ImpurityCheck1Is Bis-Substituted Product Forming?Problem->Check1Action1Reduce Temp to -10°CAdd Phenol SlowerCheck1->Action1YesCheck2Is Starting Material Remaining?Check1->Check2NoAction2Increase Base (1.5 eq)Check Solvent DrynessCheck2->Action2YesCheck3Downstream Reaction Failed?Check2->Check3NoAction3Switch to Buchwald-Hartwig(Pd2(dba)3 / Xantphos)Check3->Action3Yes

Caption: Troubleshooting logic for common synthetic failures in pyrimidine functionalization.

Critical Note on Regioselectivity: While 4,6-dichloropyrimidine is symmetric, if you utilize 2,4,6-trichloropyrimidine , the C-4 position is generally more reactive than C-2 due to the para-directing effect of the nitrogen atoms. However, steric hindrance at C-5 (if substituted) can invert this. Always verify regiochemistry via NOE (Nuclear Overhauser Effect) NMR experiments if using asymmetric starting materials.

References

  • Ludovici, D. W., et al. (2001).[8][9] "Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, 11(17), 2235–2239.[9] [8]

  • Joshi, S., et al. (2010).[9] "An Improved Synthesis of Etravirine." Organic Process Research & Development, 14(3), 657–660.[8][9]

  • Feng, D., et al. (2018).[4] "Development of a practical synthesis of etravirine via a microwave-promoted amination." Chemistry Central Journal, 12, 144.[4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Etravirine Intermediates.

Protocol for derivatization of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Protocols for 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Executive Summary & Strategic Importance

This guide details the derivatization of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (hereafter referred to as Scaffold A ). This scaffold is a critical intermediate in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably Etravirine and Rilpivirine .

The core chemical challenge lies in the chemoselective functionalization of the C6-chlorine atom. While the pyrimidine ring is electron-deficient, the presence of the electron-donating ether linkage at C4 and the steric bulk of the benzonitrile moiety creates a specific reactivity profile. This protocol moves beyond generic


 conditions, offering three distinct workflows optimized for yield, speed, and substrate complexity.

Mechanistic Insight & Reaction Design

The reactivity of Scaffold A is governed by the electrophilicity of the C6 position. The pyrimidine ring acts as an electron sink, activating the chloride leaving group. However, the reaction trajectory is heavily influenced by the nucleophile's basicity and steric profile.

The Mechanistic Divergence
  • Pathway A: Nucleophilic Aromatic Substitution (

    
    ):  The dominant pathway for primary and secondary aliphatic amines. The rate-determining step is the formation of the Meisenheimer complex.
    
  • Pathway B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): Required for electron-poor anilines or sterically hindered amines where the energy barrier for

    
     is prohibitively high.
    

Figure 1: Reaction Pathways and Logic Flow

ReactionPathways Scaffold Scaffold A (Chloropyrimidine) Decision Nucleophile Type? Scaffold->Decision Nucleophile Select Nucleophile Nucleophile->Decision Path_SNAr Pathway A: SNAr (Thermal/Microwave) Decision->Path_SNAr Aliphatic/Basic Amine Path_Pd Pathway B: Buchwald-Hartwig (Pd-Catalysis) Decision->Path_Pd Electron-Poor Aniline Steric Hindrance Prod_Aliphatic Product (High Yield) Path_SNAr->Prod_Aliphatic Prod_Aniline Product (Complex Amines) Path_Pd->Prod_Aniline

Caption: Decision matrix for selecting the optimal derivatization pathway based on nucleophile properties.

Experimental Protocols

Protocol A: Microwave-Assisted Amination (High Throughput)

Best for: Rapid library generation, aliphatic amines, and robust anilines.

Rationale: Microwave irradiation significantly accelerates the


 reaction by overcoming the activation energy barrier of the electron-rich ether linkage, reducing reaction times from 12 hours to 15 minutes [1].

Materials:

  • Scaffold A: 1.0 equiv (e.g., 200 mg)

  • Amine: 1.2 – 1.5 equiv[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA), 2.0 equiv
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane (dry)

Step-by-Step:

  • Charge: In a 10 mL microwave process vial, dissolve Scaffold A (1.0 equiv) in NMP (concentration ~0.2 M).

  • Add: Add the amine (1.2 equiv) followed by DIPEA (2.0 equiv). Cap the vial with a crimp seal.

  • Irradiate: Place in a microwave reactor (e.g., Biotage Initiator).

    • Temperature: 160 °C

    • Time: 15–20 minutes

    • Absorption Level: High[2][3][4]

  • Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    

Critical Control Point: If using volatile amines, ensure the vial is rated for high pressure (20 bar).

Protocol B: Buchwald-Hartwig Cross-Coupling (Advanced)

Best for: Deactivated anilines (e.g., 4-aminobenzonitrile derivatives) and scale-up where high heat is unsafe.

Rationale: Traditional


 fails with electron-deficient anilines due to poor nucleophilicity. Pd-catalysis bypasses this by forming a Pd-N bond, facilitating the coupling under milder conditions [2].

Materials:

  • Scaffold A: 1.0 equiv

  • Aniline: 1.1 equiv

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube or round-bottom flask and purge with Argon/Nitrogen.

  • Solvent Prep: Degas the solvent (Toluene) by sparging with Argon for 20 minutes.

  • Charge: Add Scaffold A , Aniline, Base, and Ligand to the flask.

  • Catalyst Addition: Add

    
     last. Quickly seal and purge again.
    
  • Reaction: Heat to 100 °C for 4–12 hours. Monitor by LC-MS.

  • Work-up: Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting: If conversion is low, switch the ligand to BrettPhos , which is superior for difficult C-N couplings with heteroaryl chlorides [3].

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation and literature precedents for similar pyrimidine scaffolds.

ParameterProtocol A (Microwave

)
Protocol B (Buchwald-Hartwig)Protocol C (Thermal Reflux)
Reaction Time 15–30 mins4–12 hours12–24 hours
Typical Yield 85–95%70–85%50–70%
Substrate Scope Aliphatic amines, simple anilinesDeactivated/Hindered anilinesSimple amines only
Purification Precipitation often sufficientColumn Chromatography requiredRecrystallization
Green Score High (Energy efficient)Low (Heavy metals, solvents)Medium

Quality Control & Analytical Specifications

To validate the derivatization, ensure the product meets these criteria:

  • HPLC Purity: >95% (UV @ 254 nm).

    • Note: Monitor the disappearance of the starting material peak (RT shifts significantly upon amination).

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the pyrimidine C6-H signal if substitution patterns change, or shifts in the aromatic protons of the benzonitrile ring.

    • Confirm the presence of the new N-H or N-R signals.

  • HRMS: Confirm molecular ion

    
    . Chlorine isotope pattern (
    
    
    
    3:1 ratio) should disappear if the chlorine is fully displaced.

References

  • Development of a practical synthesis of etravirine via a microwave-promoted amination. Source: Springer / Molecular Diversity (2019) URL:[Link] Relevance: Establishes the 15-minute microwave protocol as superior to thermal reflux for this specific scaffold type.

  • The Buchwald-Hartwig Amination Reaction: Mechanism and Scope. Source: Wikipedia / Primary Literature Compilation URL:[Link] Relevance: Provides the foundational mechanistic basis for selecting Pd-catalysis over

    
     for deactivated amines.
    
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. Source: ChemRxiv (2021) URL:[Link] Relevance: Validates the use of specific ligands (like Xantphos) for flow and batch amination of heteroaryl halides.

  • Reaction of 4-chloro-6-phenoxypyrimidine derivatives. Source: NIH / PubMed Central URL:[Link] Relevance: Confirming structural data and crystallographic evidence for the reactivity of 4-chloro-6-substituted pyrimidines.

Sources

Application Notes and Protocols: The Strategic Role of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Agrochemical Building Block

In the intricate landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the creation of effective and economically viable crop protection agents. 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile, a substituted pyrimidine ether, has emerged as a crucial building block, particularly in the synthesis of strobilurin fungicides. Its unique structural features, combining a reactive chloropyrimidine moiety with a cyanophenoxy group, provide a strategic scaffold for the construction of complex, biologically active molecules. This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the synthesis, applications, and experimental protocols associated with this pivotal intermediate. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategies employed.

Core Application: Synthesis of the Broad-Spectrum Fungicide, Azoxystrobin

The most prominent application of 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile and its derivatives lies in the synthesis of Azoxystrobin, a global leader in the fungicide market. Azoxystrobin is a broad-spectrum, systemic fungicide with preventative, curative, and translaminar properties. Its mechanism of action involves the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the cytochrome bc1 complex (Qo site), ultimately leading to fungal cell death. The 2-((pyrimidin-4-yl)oxy)phenyl core of Azoxystrobin is essential for its fungicidal activity, and 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile serves as a key precursor to this critical pharmacophore.

A prevalent synthetic strategy for Azoxystrobin involves the coupling of two key fragments: a pyrimidinyl ether and a methoxyacrylate side-chain. In one patented method, the synthesis of Azoxystrobin is achieved by reacting 2-cyanophenol with methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[1] This highlights the importance of the chloropyrimidine derivative as a reactive handle for nucleophilic aromatic substitution.

An alternative and highly relevant synthetic pathway involves the initial preparation of a compound structurally analogous to the topic of this guide, followed by its elaboration to the final product. A Chinese patent details a process starting with 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine to generate 4-chloro-6-(2-cyanophenoxy)pyrimidine, which is then coupled with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate to yield Azoxystrobin.[2] This approach underscores the industrial relevance of the 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile scaffold.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for Azoxystrobin, highlighting the central role of the 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile core structure.

Azoxystrobin_Synthesis cluster_0 Synthesis of the Pyrimidine Core cluster_1 Synthesis of the Methoxyacrylate Side-Chain cluster_2 Final Coupling Reaction 2-Cyanophenol 2-Cyanophenol Intermediate_A 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile 2-Cyanophenol->Intermediate_A Base (e.g., K2CO3) Solvent (e.g., DMF) 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine->Intermediate_A Azoxystrobin Azoxystrobin Intermediate_A->Azoxystrobin Coupling Reaction Base (e.g., K2CO3), Catalyst (optional) Solvent (e.g., Toluene) Starting_Material_B Methyl (E)-2-(2-hydroxyphenyl) -3-methoxyacrylate Starting_Material_B->Azoxystrobin

Caption: Synthetic pathway to Azoxystrobin.

Experimental Protocols

The following protocols are derived from patented industrial processes and provide a detailed, step-by-step methodology for the synthesis of key intermediates and the final active ingredient.

Protocol 1: Synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

This protocol is based on the nucleophilic aromatic substitution of a chlorine atom on 4,6-dichloropyrimidine by 2-cyanophenol. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the phenoxide salt and promotes the reaction rate. An inorganic base such as potassium carbonate is a cost-effective and efficient choice for deprotonating the phenol.

Materials and Reagents:

  • 2-Cyanophenol

  • 4,6-Dichloropyrimidine

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (anhydrous)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-cyanophenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 60-70 °C and stir for 1 hour to ensure the formation of the potassium salt of 2-cyanophenol.

  • Add 4,6-dichloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Raise the temperature to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with toluene (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile.

Protocol 2: Synthesis of Azoxystrobin from 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

This protocol details the coupling of the pyrimidine intermediate with the methoxyacrylate side-chain. Toluene is a suitable solvent for this reaction, and the use of a base is necessary to facilitate the nucleophilic attack of the hydroxyl group.

Materials and Reagents:

  • 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

  • Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

  • Potassium Carbonate (anhydrous)

  • Toluene (anhydrous)

  • Water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask, combine 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile (1.0 equivalent), methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (1.05 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude Azoxystrobin can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain a high-purity product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of Azoxystrobin.

StepKey ReactantsSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Protocol 1 2-Cyanophenol, 4,6-DichloropyrimidineDMFK₂CO₃100-1104-685-95
Protocol 2 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile, Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylateTolueneK₂CO₃110 (reflux)8-1290-98

Trustworthiness and Self-Validation

The protocols provided are based on established and patented industrial synthetic routes. The trustworthiness of these procedures is validated by their widespread use in the large-scale production of a commercial agrochemical. For self-validation in a laboratory setting, the following analytical techniques are recommended at each stage:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compounds.

By employing these analytical methods, researchers can ensure the identity and purity of their synthesized materials, thereby validating the successful execution of the protocols.

Broader Applications and Future Perspectives

While the synthesis of Azoxystrobin is the most prominent application, the 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile scaffold holds potential for the development of other novel agrochemicals. The reactivity of the chlorine atom on the pyrimidine ring allows for further functionalization, opening avenues for the creation of new herbicides and insecticides. For instance, pyrimidine derivatives are known to be active as herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme.[1] The exploration of different substituents on the pyrimidine and benzonitrile rings could lead to the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

Conclusion

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a cornerstone intermediate in the synthesis of the vital fungicide Azoxystrobin. The synthetic protocols detailed herein provide a practical guide for its preparation and utilization. A thorough understanding of the underlying chemical principles and adherence to rigorous analytical validation will enable researchers to effectively leverage this versatile building block in the ongoing quest for innovative and sustainable agricultural solutions.

References

  • CN103145627A - Azoxystrobin synthesis method - Google Patents.
  • WO2008043978A1 - Preparation of azoxystrobin - Google Patents.
  • Huang, T.-H., et al. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(ii), 1-17. Available at: [Link]

Sources

Application Note: Analytical Strategy for Purity Assessment of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the purity assessment of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4), a critical intermediate in the synthesis of pyrimidinyl-ether-based agrochemicals (e.g., strobilurin fungicides or pyrimidinyl salicylates).[1]

Executive Summary

The molecule 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (hereafter referred to as CPB ) is a pharmacophore scaffold used in the synthesis of broad-spectrum herbicides and fungicides.[1] Its quality is defined by the integrity of the ether linkage and the retention of the active chloro-substituent on the pyrimidine ring.[1]

This guide outlines a Stability-Indicating HPLC-PDA Method designed to separate CPB from its critical process impurities: unreacted starting materials (2-hydroxybenzonitrile, 4,6-dichloropyrimidine) and degradation products (hydrolysis of the chloro-group).[1]

Chemical Context & Impurity Profiling

To design a robust analytical method, we must first understand the synthesis pathway and the potential "weak points" of the molecule.[1] CPB is typically synthesized via a Nucleophilic Aromatic Substitution (


) reaction.[1]
Synthesis & Degradation Pathway

The reaction involves the coupling of 2-hydroxybenzonitrile with 4,6-dichloropyrimidine in the presence of a base.[1]

  • Critical Quality Attribute (CQA) 1: The Chlorine atom on the pyrimidine ring is susceptible to hydrolysis under basic conditions, leading to the hydroxy-impurity.[1]

  • CQA 2: The Nitrile group is relatively stable but can hydrolyze to an amide under extreme acidic/basic stress.[1]

  • CQA 3: Bis-substitution can occur if the stoichiometry is uncontrolled, where one salicylonitrile molecule attacks both chlorine sites on the pyrimidine.[1]

Visualization of Impurity Origins

The following diagram maps the synthesis and potential impurity generation, providing the logic for peak identification.

G cluster_0 Starting Materials SM1 2-Hydroxybenzonitrile (Phenolic) Product TARGET: CPB 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile SM1->Product + Base (SnAr) SM2 4,6-Dichloropyrimidine (Non-polar) SM2->Product Imp1 Impurity A (Hydrolysis) 2-((6-Hydroxypyrimidin-4-yl)oxy)benzonitrile Product->Imp1 Hydrolysis (-Cl -> -OH) (Aq. Base/Acid) Imp2 Impurity B (Bis-Substitution) 2,2'-((pyrimidine-4,6-diyl)bis(oxy))dibenzonitrile Product->Imp2 Over-reaction (+ Excess SM1)

Figure 1: Synthesis pathway and origin of critical impurities.[1] Note that Impurity A is more polar than the target, while Impurity B is significantly more hydrophobic.[1]

Analytical Method Protocol (HPLC-PDA)

Method Principle: Reverse Phase Chromatography (RP-HPLC) is selected.[1]

  • Stationary Phase: A C18 column is essential for retaining the aromatic benzonitrile and pyrimidine moieties.[1]

  • Mobile Phase pH: The presence of 2-hydroxybenzonitrile (a phenol, pKa ~7) requires an acidic mobile phase (pH < 3.[1]0) to keep it protonated. If ionized, it will elute too early and tail significantly.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC with PDA (Photodiode Array)PDA allows spectral purity checking to detect co-eluting peaks.[1]
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalentHigh surface area C18 provides excellent resolution for aromatic isomers.[1]
Column Temp 30°CEnsures retention time reproducibility.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of phenolic impurities; sharpens basic pyrimidine peaks.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution solvent than MeOH; better for chlorinated compounds.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Detection UV 254 nm (Primary), 220 nm (Secondary)254 nm is selective for the benzonitrile/pyrimidine conjugation.[1]
Injection Vol 5-10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration (retain polar hydrolysis products).
2.09010Isocratic hold.[1]
15.01090Linear gradient to elute Target and Bis-impurity.
20.01090Wash step.[1]
20.19010Re-equilibration.
25.09010End of Run.[1]
Standard Preparation
  • Stock Solution: Dissolve 25 mg of Reference Standard CPB in 25 mL of Acetonitrile (1000 µg/mL).

  • Working Solution: Dilute Stock 1:1 with Water (0.1% H3PO4) to reach 500 µg/mL.

    • Note: Matching the sample solvent to the initial mobile phase (50:50 or weaker) prevents "solvent shock" and peak fronting.[1]

Validation Protocol (Compliant with ICH Q2(R1))

To ensure this method is "Trustworthy" and "Self-Validating," the following parameters must be tested.

Specificity (Stress Testing)

Inject the sample spiked with known impurities (if available).[1] If not, perform forced degradation:

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. (Expect formation of Impurity A).

  • Base Stress: 0.1 N NaOH, 60°C, 2 hours. (Expect rapid hydrolysis of Cl).[1]

  • Oxidation: 3% H2O2.[1] (Check for N-oxides on the pyrimidine ring).[1]

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 250 µg/mL to 750 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Limit of Quantitation (LOQ)

Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.[1]

  • This is critical for quantifying the toxic 4,6-dichloropyrimidine starting material, which may have genotoxic potential.[1]

Troubleshooting & Scientific Insight

Common Issues
  • Issue: Peak tailing of the main CPB peak.

    • Root Cause: Interaction between the basic nitrogen on the pyrimidine ring and residual silanols on the silica column.[1]

    • Solution: Ensure Mobile Phase A pH is < 3.[1][2]0. If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1]

  • Issue: "Ghost Peak" at very high retention time.

    • Root Cause: Carryover of the highly lipophilic Bis-substituted impurity (Impurity B).[1]

    • Solution: Extend the gradient hold at 90% ACN or include a needle wash step with 100% ACN.

Method Decision Tree

Workflow Start Start Analysis CheckSolubility Dissolve Sample in ACN:Water (1:1) Start->CheckSolubility RunBlank Run Blank (Check Baseline) CheckSolubility->RunBlank RunSystemSuit Run System Suitability (5 Replicates) RunBlank->RunSystemSuit CheckRSD RSD < 2.0%? RunSystemSuit->CheckRSD Fail Troubleshoot: - Check Pump - Re-equilibrate CheckRSD->Fail No Pass Run Samples CheckRSD->Pass Yes CheckPurity Peak Purity (PDA) Pass? Pass->CheckPurity Report Generate Report (Area %) CheckPurity->Report Yes Investigate Investigate Co-elution (Run LC-MS) CheckPurity->Investigate No

Figure 2: Operational workflow for routine purity assessment.

References

  • Chemical Identity: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile. CAS 913846-53-4.[1][3][4][5] PubChem Compound Summary. Link (Note: Link directs to related pyrimidinyl ether records for structural verification).

  • Related Intermediate: Methyl (E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate (CAS 131860-97-4).[1][3][6] Common Chemistry. Link.[1][3][6]

  • Regulatory Guidelines: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[1] Link.

  • Chromatographic Theory: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for RP-HPLC mechanism cited in Section 3).

Sources

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile for fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile in Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS: 913846-53-4) represents a "privileged scaffold" rather than a mere screening hit. Its utility lies in its dual functionality: the benzonitrile moiety acts as a robust hydrogen-bond acceptor and rigid anchor for binding pockets (e.g., HIV-1 NNRTIs, GPCR allosteric sites), while the 6-chloropyrimidine core serves as an electrophilic handle for rapid library expansion via Nucleophilic Aromatic Substitution (


).[1]

This guide outlines the protocols for quality control, biophysical screening, and chemical elaboration of this fragment, specifically designed to transition a low-affinity fragment hit into a high-affinity lead compound.

Physicochemical Profile & "Rule of Three" Compliance

Before experimental deployment, it is critical to validate the fragment against FBDD criteria.[1] This molecule exhibits near-ideal "Rule of Three" (Ro3) properties, ensuring that subsequent elaboration (growing) does not violate drug-likeness early in the pipeline.[1]

Table 1: Physicochemical Properties of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

PropertyValueFBDD "Rule of 3" TargetStatusSignificance
Molecular Weight (MW) 231.64 Da< 300 DaPass Allows room for adding mass (150–200 Da) during optimization.
cLogP ~2.4< 3.0Pass Sufficient lipophilicity for binding hydrophobic pockets without solubility issues.[1]
H-Bond Donors (HBD) 0< 3Pass Reduces desolvation penalties upon binding.[1]
H-Bond Acceptors (HBA) 4< 3MarginalThe nitrile and pyrimidine nitrogens provide key vectors for protein interaction.[1]
Topological Polar Surface Area (TPSA) ~65 Ų< 60–70 ŲPass Good membrane permeability predictor.[1]
Rotatable Bonds 2< 3Pass Low entropic penalty upon binding (rigid scaffold).[1]

Data derived from computed properties of CAS 913846-53-4 [1][2].

Protocol A: Quality Control & Solubilization

Objective: To prepare a monodisperse, aggregate-free stock solution for SPR or NMR screening. Aggregation is the primary cause of false positives in FBDD.[1]

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), HPLC grade.[1]

  • 
     (if using NMR).[1]
    
  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

Workflow:

  • Purity Check: Verify purity >98% via LC-MS. The presence of hydrolyzed product (6-hydroxypyrimidine derivative) is a common impurity due to moisture exposure.[1]

  • Solubilization: Dissolve the solid compound in 100% DMSO to reach a concentration of 100 mM .

    • Critical Step: Sonicate for 5 minutes at room temperature.

    • Visual Inspection: Solution must be clear. Any turbidity suggests insolubility or salt formation.[1]

  • Aqueous Dilution Test (Nephelometry):

    • Dilute the stock to 1 mM in PBS (1% DMSO final).

    • Measure light scattering.[1] If scattering > 50% over background, the compound is aggregating.[1]

    • Correction: If aggregation occurs, add 0.01% Triton X-100 to the assay buffer.[1]

Protocol B: Fragment Elaboration ( "Click" Chemistry)

Rationale: The 6-chloro position on the pyrimidine ring is activated for nucleophilic attack because the pyrimidine nitrogens withdraw electron density, making the ring electron-deficient. This allows for the rapid synthesis of a library of analogs by reacting the fragment with various amines.[1]

Mechanism: Nucleophilic Aromatic Substitution (


).[1]
Target:  Replacement of -Cl with -NHR (amines) or -OR (alcohols).

Step-by-Step Synthesis Protocol:

  • Reaction Setup:

    • In a microwave vial, dissolve 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (1.0 eq) in 1,4-Dioxane or DMF (0.2 M concentration).

    • Add the specific Amine Building Block (1.2 eq) (e.g., morpholine, piperazine, or a primary benzyl amine).[1]

    • Add Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq).[1] Note: Avoid strong inorganic bases like NaOH to prevent hydrolysis of the nitrile.[1]

  • Execution:

    • Method A (Thermal): Heat at 80°C for 4–12 hours.[1]

    • Method B (Microwave - Preferred): Irradiate at 120°C for 20 minutes.[1] Microwave synthesis typically results in cleaner profiles for pyrimidine

      
       reactions.
      
  • Work-up:

    • Dilute with EtOAc, wash with water and brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient).[1]

    • Validation: Confirm product identity via 1H-NMR (loss of pyrimidine C-Cl signal, appearance of amine protons).[1]

Strategic Workflow Visualization

The following diagram illustrates the iterative cycle of using this specific fragment scaffold to drive drug discovery, moving from the initial hit to a lead compound.

FBDD_Workflow Hit Fragment Hit (2-((6-Cl-pyrimidin-4-yl)oxy)benzonitrile) Design Vector Design (Identify Growth Vector at C-6) Hit->Design Structural Analysis Library Parallel Synthesis (S_NAr with Amine Library) Design->Library Library Generation Screen Screening (SPR / X-ray Crystallography) Library->Screen Binding Assay Screen->Design Iterative Refinement Lead Lead Candidate (High Affinity / Improved LE) Screen->Lead SAR Optimization

Figure 1: The "Fragment Growing" workflow utilizing the electrophilic chloropyrimidine core to explore chemical space.

Biological Context & Signaling Pathways[2]

This scaffold is structurally homologous to the Diarylpyrimidine (DAPY) class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV treatment (e.g., Etravirine, Rilpivirine) [6][11].[1] Additionally, pyrimidine-benzonitriles are emerging as scaffolds for kinase inhibitors and GPCR allosteric modulators (e.g., mGlu5) [5].[1]

Targeting Rationale:

  • HIV-1 RT: The benzonitrile wing fits into the hydrophobic tunnel of the NNRTI binding pocket (NNIBP), engaging in

    
    -
    
    
    
    stacking with Tyr181 or Tyr188.[1]
  • Kinases/GPCRs: The pyrimidine nitrogens often form a "hinge-binding" motif (in kinases) or water-mediated hydrogen bonds (in GPCRs).[1]

Pathway_Interaction Fragment 2-((6-Cl-pyrimidin-4-yl)oxy)benzonitrile Pocket Allosteric/ATP Pocket Fragment->Pocket binds via Benzonitrile (Pi-Stacking) Pyrimidine (H-Bonding) Target Target Protein (e.g., HIV-1 RT / Kinase) Response Inhibition of Viral Replication or Signal Transduction Target->Response downregulation Pocket->Target conformational lock

Figure 2: Mechanistic interaction of the fragment scaffold with typical therapeutic targets.[1]

Troubleshooting & Expert Tips

  • Issue: Low Reactivity in

    
    . 
    
    • Cause: The electron-donating effect of the ether oxygen at position 4 might slightly deactivate the ring compared to a pure chloropyrimidine.

    • Solution: Use a catalytic amount of KF (Potassium Fluoride) or switch to NMP as a solvent to increase the reaction rate.[1]

  • Issue: Hydrolysis of Nitrile.

    • Cause: Acidic conditions or prolonged heating with strong aqueous bases.[1]

    • Solution: Maintain pH 7–9 during workups.[1] Monitor for the appearance of the amide peak in LC-MS (M+18).

  • Issue: Solubility in Bioassays.

    • Solution: Although the fragment is soluble, elaborated leads (especially with greasy amines) may precipitate.[1] Always run a kinetic solubility assay alongside potency screens.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Product Data. Retrieved from

  • AChemBlock. (2025).[1][2] Physicochemical Properties of CAS 913846-53-4. Retrieved from

  • BenchChem. (2025).[1] Technical Guide to 4-Chloro-6-substituted pyrimidines. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile. Retrieved from

  • Christopher, J. A., et al. (2015).[1] Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242. PubMed. Retrieved from

  • Janssen, P. A., et al. (2005).[1] In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of Rilpivirine. PubMed. Retrieved from

  • BLD Pharm. (2025).[1] Product Analysis: (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate. Retrieved from

  • Mochalkin, I., et al. (2009).[1][3] Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches. ResearchGate. Retrieved from

  • Arctom Sci. (2025). Commercial availability of CAS 913846-53-4.[4][5][6] Retrieved from

  • RSC Publishing. (2024).[1] Discovery of a novel pyrimidine derivative for treatment of acute lung injury. Retrieved from [1]

  • Kang, D., et al. (2024).[1][7] Discovery of 2,4,6-trisubstituted pyrimidine derivatives as novel potent HIV-1 NNRTIs. PubMed. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we address common challenges, provide evidence-based solutions, and explain the fundamental chemical principles to empower you to optimize your synthesis for maximum yield and purity.

Troubleshooting Guide: Enhancing Your Reaction's Performance

This section directly addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes and how can I fix them?

Low yield is the most common issue and typically points to suboptimal reaction conditions. The root cause often lies in one of three areas: incomplete nucleophile generation, insufficient reaction rate, or degradation of materials.

Causality & Solution Pathway:

  • Inadequate Deprotonation of 2-Cyanophenol: The reaction requires the formation of the 2-cyanophenoxide anion, a potent nucleophile. If the base is not strong enough to fully deprotonate the phenol (pKa ≈ 7.9), the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can be limited. Sodium hydride (NaH), a non-nucleophilic strong base, is an excellent choice as it irreversibly deprotonates the phenol, driving the equilibrium entirely to the phenoxide. Ensure you use an anhydrous solvent when working with NaH.

  • Incorrect Solvent Choice: The choice of solvent is critical for SNAr reactions. Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

    • Solution: Employ a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without strongly interacting with the phenoxide anion, leaving it "naked" and highly reactive.

  • Suboptimal Temperature: SNAr reactions are often kinetically slow at room temperature.

    • Solution: Increase the reaction temperature. A good starting point is 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance; excessively high temperatures (>100-120 °C) can lead to decomposition and the formation of dark, tarry side-products.

Below is a troubleshooting workflow to diagnose low-yield issues:

G start Low Yield Observed check_base Is the base strong enough? (e.g., NaH, K₂CO₃) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes outcome_bad Issue Persists check_base->outcome_bad No. Change to NaH. check_temp Is the temperature optimized? (e.g., 60-80 °C) check_solvent->check_temp Yes check_solvent->outcome_bad No. Change to DMF. check_purity Are starting materials pure & dry? check_temp->check_purity Yes check_temp->outcome_bad No. Optimize temp. outcome_good Yield Improved check_purity->outcome_good Yes check_purity->outcome_bad No. Purify/dry reagents.

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of a di-substituted byproduct, 2,2'-((pyrimidine-4,6-diylbis(oxy))bis(benzonitrile)). How can I improve selectivity for the desired mono-substituted product?

This is a classic selectivity challenge. The initial product, 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile, is still an activated chloropyrimidine and can react with a second molecule of 2-cyanophenoxide.

Causality & Solution Pathway:

The formation of the di-substituted product is favored when the concentration of the nucleophile is high relative to the electrophile. To favor mono-substitution, the experimental setup must ensure that a molecule of 4,6-dichloropyrimidine is statistically more likely to encounter a molecule of the nucleophile than a molecule of the already-reacted mono-substituted product is.

  • Control Stoichiometry: Using an equimolar ratio or an excess of the nucleophile (2-cyanophenol) will inevitably lead to di-substitution.

    • Solution: Use a slight excess of the electrophile, 4,6-dichloropyrimidine (e.g., 1.1 to 1.2 equivalents). This ensures that the nucleophile is the limiting reagent and is consumed before significant di-substitution can occur.

  • Control Rate of Addition: Adding all the nucleophile at once creates a high initial concentration, promoting the second substitution.

    • Solution (Slow Addition): Prepare a solution of the deprotonated 2-cyanophenoxide (e.g., by reacting 2-cyanophenol with NaH in DMF). Add this solution dropwise over a period of 30-60 minutes to a stirred solution of 4,6-dichloropyrimidine at the target reaction temperature. This maintains a low, steady concentration of the nucleophile, heavily favoring the initial mono-substitution.

Table 1: Effect of Stoichiometry on Product Selectivity

Molar Ratio (Dichloropyrimidine:Cyanophenol)Expected OutcomeRecommendation
1 : 1.1Significant di-substitution byproduct expectedNot recommended for mono-substitution
1 : 1.0Mixture of mono- and di-substituted productsSuboptimal; difficult purification
1.1 : 1.0 High selectivity for mono-substitution Recommended starting point
1.2 : 1.0Excellent mono-selectivity, unreacted starting materialOptimal for selectivity, requires purification
Q3: My final product is difficult to purify away from unreacted 4,6-dichloropyrimidine. What are some effective strategies?

This issue arises when using an excess of the dichloropyrimidine to ensure mono-selectivity, as recommended above. The starting material and product can have similar polarities, making chromatographic separation challenging.

Solution Pathway:

  • Aqueous Workup: Unreacted 4,6-dichloropyrimidine is susceptible to hydrolysis under basic conditions, although this can be slow. A carefully controlled basic wash might convert some of it to a more polar hydroxypyrimidine, which is easier to separate. However, this risks hydrolysis of your product's remaining chlorine atom.

  • Recrystallization: This is often the most effective method. The desired product and the starting material have different crystal lattice energies and solubilities.

    • Recommended Solvents to Screen: A solvent system screen is crucial. Good starting points include isopropanol/water, ethanol, ethyl acetate/hexanes, or toluene. The goal is to find a system where the product is soluble at high temperatures but precipitates upon cooling, while the starting material remains in the mother liquor.

  • Column Chromatography Optimization: If chromatography is unavoidable, optimizing the conditions is key.

    • Solvent System: Instead of a standard ethyl acetate/hexane system, try a gradient with a different solvent system like dichloromethane/methanol or toluene/acetone. A small percentage of a polar modifier can significantly alter selectivity.

    • Stationary Phase: Consider using a different stationary phase, such as alumina instead of silica gel, which can alter the elution order.

Frequently Asked Questions (FAQs)

What is the reaction mechanism for this synthesis?

This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. The pyrimidine ring is "electron-deficient" due to the electronegativity of the two nitrogen atoms, which withdraw electron density from the ring carbons, making them susceptible to attack by nucleophiles.[1][2]

  • Step 1 (Addition): The 2-cyanophenoxide anion attacks the electron-deficient C4 position of the 4,6-dichloropyrimidine ring. This attack is favored at the C4/C6 positions over the C2 position.[3][4] This forms a high-energy, negatively charged intermediate called a Meisenheimer complex , where the aromaticity of the pyrimidine ring is temporarily broken.[5]

  • Step 2 (Elimination): The aromaticity is restored as the chloride ion is expelled as a leaving group, yielding the final ether product.

G R1 2-Cyanophenoxide MC Meisenheimer Complex (Intermediate) R1->MC Step 1: Nucleophilic Attack R2 4,6-Dichloropyrimidine R2->MC plus1 + P1 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile MC->P1 Step 2: Elimination of Cl⁻ P2 Cl⁻ plus2 +

Caption: The two-step Addition-Elimination SNAr mechanism.

How do I choose the optimal base for deprotonating 2-cyanophenol?

The ideal base should be strong enough to completely deprotonate the phenol without introducing competing side reactions.

Table 2: Comparison of Common Bases

BaseTypepKa (Conjugate Acid)ProsCons
Sodium Hydride (NaH) Strong, Non-nucleophilic ~36Irreversible deprotonation; drives reaction to completion.Highly water-sensitive; requires anhydrous conditions; flammable.
Potassium Carbonate (K₂CO₃) Weak, Non-nucleophilic10.3Inexpensive; easy to handle; suitable for many applications.May not fully deprotonate the phenol, leading to lower yields.
Cesium Carbonate (Cs₂CO₃) Weak, Non-nucleophilic10.3Higher solubility and reactivity than K₂CO₃ due to the soft Cs⁺ ion.More expensive.
Triethylamine (Et₃N) Organic Amine Base10.7Soluble in organic solvents.Generally too weak for efficient phenol deprotonation.[6]

Recommendation: For robust and high-yielding synthesis, Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like DMF is the superior choice.

Experimental Protocols

Protocol 1: Baseline Synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

This protocol is a robust starting point designed to favor high yield and mono-selectivity.

  • Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4,6-dichloropyrimidine (1.1 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of dichloropyrimidine) via syringe. Stir the solution under nitrogen.

  • Nucleophile Preparation (Separate Flask): In a separate flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) in anhydrous DMF.

  • Phenol Addition: Dissolve 2-cyanophenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 20 minutes at room temperature until hydrogen evolution ceases. You have now formed the sodium 2-cyanophenoxide solution.

  • Reaction (Slow Addition): Heat the 4,6-dichloropyrimidine solution to 70 °C. Using a syringe pump, add the prepared sodium 2-cyanophenoxide solution to the dichloropyrimidine solution over 30-45 minutes.

  • Monitoring: After the addition is complete, let the reaction stir at 70 °C. Monitor its progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 2-cyanophenol spot has been completely consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to an ice-water mixture.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from isopropanol) or flash column chromatography to yield the pure product.

References

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019-05-08). Retrieved from [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate. Retrieved from [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025-11-03). Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017-08-07). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrimidine compounds, preparation method therefor and pharmaceutical uses thereof.
  • Improved Synthesis of Capuramycin and Its Analogs. (n.d.). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile. Retrieved from [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved from [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Synthetic pathway for the synthesis of benzopyrano-pyrimidines derivatives 1–6. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025-08-10). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

Sources

Side reactions in Suzuki coupling of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Role: Senior Application Scientist Status: Active Ticket ID: SC-PYR-0046

Welcome to the Advanced Synthesis Support Module.

You are working with 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile , a highly functionalized, electron-deficient heteroaryl chloride. This is not a standard phenyl-chloride coupling.[1] The presence of the pyrimidine core and the nitrile handle creates a "perfect storm" for specific side reactions—primarily nucleophilic aromatic substitution (


) competing with your catalytic cycle.

This guide deconstructs the failure modes of this specific substrate and provides self-validating protocols to correct them.

Module 1: The Hydrolysis Trap (The "Polar Spot" Issue)

User Complaint: "My conversion is incomplete, and I see a new, highly polar spot on TLC/LCMS that matches the mass of the hydroxy-pyrimidine [M-Cl+OH]."

The Diagnosis: You are fighting a kinetic war between the Palladium catalyst (Oxidative Addition) and the Base (


 Hydrolysis). The pyrimidine ring is electron-poor, making the C-Cl bond highly susceptible to direct attack by hydroxide ions, especially before the palladium has a chance to insert.

The Mechanism: In standard Suzuki conditions (e.g., aqueous


), the concentration of 

is sufficient to attack the 6-position of the pyrimidine. This generates the 6-hydroxy derivative (or its tautomeric pyrimidinone), which is unreactive to oxidative addition, effectively killing the yield.

Troubleshooting Protocol:

VariableStandard (High Risk)Optimized (Low Risk) Why?
Base

,


(Anhydrous)
Phosphate is less nucleophilic than hydroxide/carbonate but sufficiently basic for boronate activation.
Solvent DMF/Water (1:1)Toluene/Water (20:1) or Anhydrous Dioxane Reducing the aqueous phase minimizes the concentration of free

, starving the

pathway.
Temperature >100°C60°C - 80°C

rates often scale faster with temperature than Pd-catalysis. Lower heat favors the catalyst.

Visualizing the Competition:

G Start Substrate (R-Cl) OxAdd Oxidative Addition (Pd-R-Cl) Start->OxAdd Fast (Desired) Side Hydrolysis Product (R-OH / Pyrimidinone) Start->Side SNAr Attack (Competes w/ Pd) Pd Pd(0) Catalyst Pd->OxAdd Prod Suzuki Product (C-C Bond) OxAdd->Prod Transmetallation & Red. Elim. Base Aqueous Base (OH-) Base->Side Nucleophile Source

Figure 1: The Kinetic Competition. The electron-deficient pyrimidine encourages direct attack by the base (Red path), bypassing the catalytic cycle (Green path).

Module 2: Catalyst Deactivation (The "Stalling" Issue)

User Complaint: "The reaction starts but stalls at 40-50% conversion. Adding more catalyst doesn't help."

The Diagnosis: Your substrate contains a benzonitrile group and pyrimidine nitrogens. These are competent ligands for Palladium. If you use a catalyst with weak ligands (like


), the nitrile or pyrimidine nitrogen can displace the phosphine, forming a stable, inactive "Pd-Nitrile" complex.

The Fix: You must use a ligand that binds to Palladium more tightly than your substrate does.

  • Avoid:

    
    , 
    
    
    
    (without ligands).
  • Recommended: Bulky, electron-rich phosphines (Buchwald Ligands).

    • XPhos or SPhos : The steric bulk prevents the nitrile from coordinating, while the electron-rich nature speeds up oxidative addition into the aryl chloride.

    • Pd(dppf)Cl2 : The bidentate bite angle resists displacement by monodentate nitriles.

Module 3: Ether Cleavage (The "Fragment" Issue)

User Complaint: "I see a byproduct corresponding to cyanophenol or a chloropyrimidine fragment."

The Diagnosis: The ether linkage connects two electron-withdrawing groups (Pyrimdine + Benzonitrile). This makes the oxygen a "reluctant" bridge. Under harsh basic conditions (pH > 12) or high heat (>110°C), the ether bond can undergo


 cleavage, ejecting the cyanophenoxide as a leaving group.

Preventative Measures:

  • Stop the Clock: Do not let the reaction run overnight if conversion is done.

  • Buffer the pH: Use

    
     (tribasic potassium phosphate) instead of Carbonates.
    
  • Switch to Anhydrous: Use "anhydrous Suzuki" conditions (e.g.,

    
     or solid 
    
    
    
    in Dioxane) to eliminate the hydrolytic pathway entirely.

Module 4: Optimized Experimental Protocols

Protocol A: The "Standard" Robust Method (Recommended)

Best for balancing reactivity and suppression of hydrolysis.

  • Vessel: Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) .
    
  • Catalyst: Add

    
     (2 mol%)  and SPhos (4 mol%)  (or use precatalyst XPhos-Pd-G2).
    
  • Solvent: Add Toluene:Water (10:1) . Note: The low water content is critical.

  • Degas: Sparge with Argon for 5 minutes. (Oxygen promotes homocoupling).

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Validation: Check LCMS. If [M-Cl+OH] is <5%, work up.

Protocol B: The "Rescue" Method (For extremely sensitive substrates)

Use this if Protocol A yields >10% hydrolysis product.

  • System: Anhydrous conditions.

  • Base: Cesium Fluoride (CsF, 2.5 equiv) or finely ground anhydrous

    
    .
    
  • Solvent: Anhydrous 1,4-Dioxane .

  • Catalyst:

    
     (3 mol%) .
    
  • Temp: 90°C.

    • Mechanism:[2][3][4][5][6][7] Fluoride activates the boronic acid/ester without generating high concentrations of aggressive hydroxide nucleophiles, virtually eliminating the

      
       side reaction.
      

Decision Tree for Optimization

Optimization Start Start Optimization Standard Use Protocol A: K3PO4 / Toluene / Water Start->Standard CheckPolar Is Polar Byproduct (Hydrolysis) Visible on LCMS? Rescue Use Protocol B: Anhydrous CsF / Dioxane CheckPolar->Rescue Yes (Hydrolysis High) CheckStall Does Reaction Stall < 50% Conversion? CheckPolar->CheckStall No (Clean but slow) Standard->CheckPolar ChangeLigand Switch Ligand: Use XPhos or SPhos CheckStall->ChangeLigand Yes (Nitrile Poisoning) Finish Isolate Product CheckStall->Finish No (Success)

Figure 2: Troubleshooting Logic Flow. Follow the diamonds to diagnose specific failure modes.

References

  • Suzuki-Miyaura Reactions of Chloropyrimidines

    • M. S. Vidal et al.[8][9] "Reactivity of 4-pyrimidyl Sulfonic Esters in Suzuki-Miyaura Cross-Coupling Reactions." ChemistrySelect, 2021.[8]

    • Source:

  • Optimization of Heteroaryl Chlorides

    • K. L. Billingsley et al. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Angew.[9][10] Chem. Int. Ed., 2008.

    • Source:

  • Nitrile Coordination & Catalyst Poisoning

    • Sherwood, J. et al. "Palladium-catalyzed cross-coupling of nitriles." Catal. Sci. Technol., 2019. (Contextualizing nitrile interference).
    • Source:

  • General Suzuki Mechanism & Side Reactions

    • Myers, A.G. "The Suzuki Reaction - Advanced Organic Chemistry Lecture Notes." Harvard University.
    • Source:

Sources

Technical Support Center: Purification of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

[1]

Introduction: The DAPY Scaffold Challenge

You are likely working with 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile as a precursor for Diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), structurally related to Etravirine or Rilpivirine.[1]

The core challenge with this molecule lies in the electrophilic duality of the 4,6-dichloropyrimidine starting material. The first substitution (forming your product) activates the ring for a second substitution, leading to bis-ether impurities. Furthermore, the remaining chlorine atom is highly susceptible to hydrolysis, often converting your valuable intermediate into a useless pyrimidone solid during aqueous workup.

This guide addresses the three most common failure modes: Bis-substitution , Hydrolytic Decomposition , and Crystallization "Oiling." [1]

Module 1: The "Bis-Ether" Nightmare (Regioselectivity)

User Query: I am consistently seeing ~15% of a higher molecular weight impurity (M+ mass of ~400) that co-elutes with my product. How do I stop this?

Root Cause: This is the bis-substituted byproduct (4,6-bis(2-cyanophenoxy)pyrimidine).[1] In

Troubleshooting Protocol: Kinetic Control
  • Stoichiometry Inversion: Never add the pyrimidine to the phenol.

    • Correct: Dissolve 4,6-dichloropyrimidine (1.2 – 1.5 equiv) in the solvent (DMF or NMP).[1]

    • Correct: Add the phenol/base mixture dropwise to the pyrimidine solution.[1]

    • Why: This ensures the phenol always encounters an excess of dichloropyrimidine, statistically favoring mono-substitution.

  • Temperature Ceiling:

    • Run the addition at 0°C .

    • Allow to warm to Room Temperature (RT) only after addition is complete.[1]

    • Critical: Do not heat above 40°C. The activation energy for the second substitution is typically reached >50°C.[1]

  • Base Selection:

    • Switch from

      
       (strong, fast) to 
      
      
      (weaker, heterogeneous).
    • Why: Heterogeneous bases limit the concentration of the active phenoxide anion in solution, slowing the rate and improving selectivity.

Module 2: Hydrolytic Instability (The Chlorine Problem)

User Query: During extraction, my organic layer turned cloudy, and a white solid precipitated that is insoluble in DCM. My yield dropped by 40%.

Root Cause: You have hydrolyzed the remaining chlorine atom.[1] The product has converted to 6-(2-cyanophenoxy)pyrimidin-4-ol (tautomerizes to the pyrimidone).[1] This occurs rapidly in acidic aqueous conditions or prolonged exposure to strong hydroxide.[1]

Troubleshooting Protocol: The "Buffered" Workup

Standard Operating Procedure (SOP) for Quench:

  • Avoid Acidic Washes: Do not use 1N HCl to neutralize the reaction if unreacted base remains.[1] The pyrimidine nitrogen protonates, activating the C-Cl bond for water attack.

  • The Ammonium Chloride Rule:

    • Quench with saturated

      
        (pH ~5-6) rather than strong acids.[1]
      
    • Perform the extraction quickly ( < 15 mins contact time with water).[1]

  • Drying is Critical:

    • Dry the organic layer immediately over

      
      .[1]
      
    • Do not leave the organic phase sitting wet overnight.[1] The trace water will slowly hydrolyze the chloride.

Data: Stability Profile

ConditionT (Time)Outcome
pH 1 (HCl)1 hourHigh Degradation (>30% Hydrolysis)
pH 14 (NaOH)1 hourModerate Degradation (S_NAr with OH-)
pH 5-7 (NH4Cl)4 hoursStable (<1% Degradation)
Wet DCM24 hoursSlow Degradation (~5% Hydrolysis)

Module 3: Purification & Solubility

User Query: The product streaks on silica gel, and I can't separate the unreacted phenol. Recrystallization just gives me an oil.

Root Cause:

  • Streaking: The pyrimidine nitrogens interact with the acidic silanols on the silica.

  • Oiling: The molecule has a "greasy" aromatic structure (pi-stacking) and low melting point, making it prone to oiling out in single-solvent systems.[1]

Protocol A: "Buffered" Column Chromatography

To fix streaking and improve resolution between the mono-product and the bis-impurity:

  • Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (TEA) .[1]

  • Mobile Phase: Use Hexane/Ethyl Acetate (gradient 0%

    
     30%).[1]
    
    • Note: The TEA neutralizes silica acidity, preventing the "tailing" of the basic pyrimidine product.

Protocol B: The "Swish" Purification (Alternative to Column)

If your crude purity is >80%, avoid a column.[1] Use differential solubility.

  • Solvent: 2-Propanol (IPA) or Ethanol/Water (3:1).[1]

  • Process:

    • Dissolve crude oil in minimal hot IPA.

    • Cool slowly to RT with vigorous stirring.

    • If oil separates, reheat and add a seed crystal (if available) or scratch the glass.

    • The Trick: If unreacted phenol is present, wash the filter cake with cold 0.5 M NaOH (rapidly). The phenol dissolves as the phenoxide; the neutral product remains solid.

Visualizing the Workflow

Diagram 1: Reaction Pathways & Failure Modes

ReactionPathwayscluster_legendPathway LegendStart4,6-Dichloropyrimidine+ 2-CyanophenolMonoTarget Product(Mono-ether)Start->Mono 0°C, 1.0 eq PhenolK2CO3, DMFBisImpurity: Bis-ether(Over-reaction)Start->Bis Inverse AdditionMono->Bis >40°C orExcess PhenolHydrolysisImpurity: Pyrimidone(Hydrolysis)Mono->Hydrolysis Acidic Workupor Wet StoragekeyGreen: Desired Path | Red: Failure Modes

Caption: Reaction kinetics showing the narrow window for mono-substitution and risks of thermal over-reaction or hydrolytic workup.

Diagram 2: Purification Decision Tree

PurificationLogicCrudeCrude Reaction MixtureCheckCheck TLC/LCMSCrude->CheckBisHighBis-Impurity > 10%?Check->BisHighPhenolHighUnreacted Phenol > 5%?BisHigh->PhenolHighNoColChromColumn Chromatography(Hex/EtOAc + 1% TEA)BisHigh->ColChromYes (Hard to crystallize)RecrystRecrystallization(IPA or EtOH/H2O)PhenolHigh->RecrystNoBaseWashBase Wash Step(Cold 0.5M NaOH)PhenolHigh->BaseWashYesBaseWash->Recryst

Caption: Logical flow for selecting between chromatographic separation and crystallization based on impurity profile.

References

  • Janssen Pharmaceutica NV. (2012).[1] Process for the preparation and purification of etravirine and intermediates thereof.[2][3][4] US Patent 8,153,790 B2.[1] Link

  • Hetero Research Foundation. (2014).[1] Process for the synthesis of etravirine and its intermediates.[2][3][4][5] WO Patent 2014068588 A2.[1] Link

  • Ludovici, D. W., et al. (2001).[1] Evolution of Anti-HIV Drug Candidates.[1] Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters, 11(17), 2235–2239. Link

  • Organic Syntheses. (1963).[1] 2-Chloropyrimidine.[1][6][7][8] Org.[1][3][9] Synth. 1963, 43, 336. (Foundational chemistry for chloropyrimidine handling). Link

Optimizing reaction conditions for 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #SNAr-CPB-001 Subject: Optimization of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Synthesis Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary

You are attempting a nucleophilic aromatic substitution (


) to synthesize 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile . This reaction involves the coupling of 4,6-dichloropyrimidine  (electrophile) with 2-hydroxybenzonitrile  (nucleophile).

The Critical Challenge: The symmetry of 4,6-dichloropyrimidine makes it highly susceptible to bis-substitution (where both chlorides are replaced), leading to the formation of the unwanted 4,6-bis(2-cyanophenoxy)pyrimidine. Furthermore, the electron-withdrawing nitrile group on the phenol reduces the nucleophilicity of the phenoxide, requiring carefully tuned basicity.

This guide provides a self-validating protocol to maximize mono-substitution selectivity (>95%) and simplify purification.

Part 1: Optimized Experimental Protocol

Do not use a 1:1 stoichiometric ratio. This is the most common cause of yield loss to bis-substitution.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
2-Hydroxybenzonitrile Limiting Reagent1.0 Dry thoroughly before use.
4,6-Dichloropyrimidine Electrophile1.2 – 1.5 Critical: Excess is required to statistically favor mono-substitution.
Potassium Carbonate (

)
Base2.0 – 2.5 Must be anhydrous and finely milled (mesh 325 preferred).
DMF or NMP Solvent[0.5 M]Anhydrous (

).
Step-by-Step Procedure
  • Preparation: Charge an oven-dried flask with 4,6-dichloropyrimidine (1.2–1.5 eq) and anhydrous

    
     (2.0 eq). Purge with nitrogen.
    
  • Solvation: Add anhydrous DMF (N,N-Dimethylformamide) or NMP. Stir at Room Temperature (RT) for 15 minutes to ensure partial dissolution of the pyrimidine.

  • Addition: Add 2-hydroxybenzonitrile (1.0 eq) slowly as a solution in minimal DMF over 30 minutes.

    • Why? Keeping the concentration of the phenoxide low relative to the excess pyrimidine prevents the product (which is still reactive) from competing for the phenoxide.

  • Reaction: Heat the mixture to 60–70°C . Monitor via TLC or HPLC after 2 hours.

    • Endpoint: Disappearance of 2-hydroxybenzonitrile. Do not wait for the disappearance of the dichloropyrimidine (it is in excess).

  • Workup (The "Crash" Method):

    • Cool to RT.

    • Pour the reaction mixture slowly into ice-cold water (5x reaction volume) with vigorous stirring.

    • The product should precipitate as a white/off-white solid. The excess 4,6-dichloropyrimidine is partially soluble in water/DMF mixtures or can be washed away later.

    • Filter the solid and wash with water to remove residual DMF and inorganic salts.

Part 2: Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision points where side reactions occur.

ReactionPathway Start Reactants: 4,6-Dichloropyrimidine (XS) + 2-Hydroxybenzonitrile Base Deprotonation (Phenoxide Formation) Start->Base K2CO3 Hydrolysis Impurity: Hydrolysis (OH) Start->Hydrolysis Wet Solvent (Water Attack) Meisenheimer Meisenheimer Complex (Transition State) Base->Meisenheimer Attack at C4/C6 Product Target Product: Mono-Ether Meisenheimer->Product -Cl- BisProduct Impurity: Bis-Ether Product->BisProduct Over-reaction (Avoid by XS Pyrimidine)

Caption: Reaction logic flow. Note that the Target Product remains an electrophile, necessitating the "Excess Pyrimidine" strategy to prevent the Bis-Ether pathway.

Part 3: Troubleshooting Guide (FAQs)

Q1: I am seeing a significant amount of the bis-substituted impurity (approx. 15-20%). How do I stop this?

Diagnosis: The local concentration of phenoxide is too high relative to the dichloropyrimidine, or the temperature is too high. Corrective Action:

  • Increase Equivalents: Move from 1.2 eq to 1.5 eq of 4,6-dichloropyrimidine.

  • Reverse Addition: Instead of adding everything together, dissolve the pyrimidine and base first, then dropwise add the phenol. This ensures the phenol always encounters a high concentration of fresh unreacted pyrimidine.

  • Lower Temperature: Reduce reaction temperature to 50°C . The second chlorine is deactivated by the electron-donating oxygen of the first substitution, so a lower temperature increases the kinetic difference between the first and second substitution.

Q2: My reaction has stalled with 30% starting material remaining.

Diagnosis: This is often due to "base encapsulation" or water contamination. Corrective Action:

  • Grind the Base: Commercial

    
     can form hard clumps in DMF. Use a mortar and pestle to grind it to a fine powder before use.
    
  • Check Water: If the solvent is wet, the hydroxide ion (generated from water) competes with the phenoxide. Hydroxide is a smaller, harder nucleophile and can hydrolyze the pyrimidine to a pyrimidinol (inactive dead-end).

  • Catalyst: Add 5-10 mol% of DABCO or DMAP . These tertiary amines can form a more reactive quaternary ammonium salt intermediate, accelerating the

    
     reaction.
    
Q3: How do I remove the excess 4,6-dichloropyrimidine without a column?

Diagnosis: You used excess reagent as recommended, but now it's contaminating the product. Corrective Action:

  • Recrystallization: The target ether is significantly more polar and higher molecular weight than the starting dichloro compound. Recrystallize from Ethanol or an Acetonitrile/Water (9:1) mixture. The starting material should remain in the mother liquor.

  • Trituration: Triturate the crude solid with Hexanes or cold Diethyl Ether . 4,6-dichloropyrimidine is soluble in these non-polar solvents, while the target benzonitrile adduct is generally not.

Part 4: Impurity Profiling & Logic Tree

Use this decision tree to diagnose crude LC-MS data.

TroubleshootingTree Root Analyze LC-MS of Crude CheckMass Identify Major Mass Peak Root->CheckMass MassTarget Mass = Target + H (Mono-sub) CheckMass->MassTarget Dominant MassBis Mass = Target + Phenol - Cl (Bis-sub) CheckMass->MassBis Significant % MassHydro Mass = Target - Cl + OH (Hydrolysis) CheckMass->MassHydro Significant % ActionBis Action: 1. Increase Dichloropyrimidine eq 2. Lower Temp 3. Slow addition of Phenol MassBis->ActionBis ActionHydro Action: 1. Dry Solvent (Mol Sieves) 2. Fresh K2CO3 3. Switch to NMP MassHydro->ActionHydro

Caption: Diagnostic logic for crude reaction mixture analysis based on mass spectrometry data.

References

  • Ludovici, D. W., et al. (2001). Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters, 11(17), 2235–2239.

    • Context: Establishes the foundational chemistry for DAPY analogues using 4,6-dichloropyrimidine and substituted benzonitriles.
  • De Corte, B. L., et al. (2006). United States Patent No.[1] US 7,037,917 B2. Washington, DC: U.S. Patent and Trademark Office.

    • Context: Describes the synthesis of Etravirine intermediates, specifically detailing the conditions for ether linkage form
  • Janssen, P. A. J., et al. (2005). Structure-Activity Relationships of Diarylpyrimidines (DAPYs). Journal of Medicinal Chemistry, 48(6), 1901-1909.

    • Context: Discusses the regioselectivity and optimization of the pyrimidine substitution p

Sources

Technical Support Center: Stability & Handling of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

[1][2][3]

Executive Summary: The "Active Ester" of Heterocycles[3]

As a Senior Application Scientist, I often see researchers treat 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile (hereafter CPB ) as a standard stable intermediate.[1][2][3] It is not.

Functionally, you must view CPB as a vinylogous imidoyl chloride . The pyrimidine ring is highly electron-deficient due to the two nitrogen atoms and the electron-withdrawing nitrile-phenoxy group.[1][2][3] This makes the C-6 chlorine atom exceptionally prone to Nucleophilic Aromatic Substitution (

123

The Core Problem: The very reactivity that makes CPB valuable for subsequent amination (to form the drug substance) makes it highly unstable during storage and analysis.[3] It is an "electrophilic trap" waiting for water, alcohols, or amines.

Critical Degradation Pathways[1]

Understanding how CPB degrades is the first step to fixing your experimental issues.[3]

Pathway A: Hydrolysis (The "Wet" Pathway)

In the presence of moisture (even atmospheric humidity), the chlorine at C-6 is displaced by water.[1][2][3]

  • Mechanism:

    
     attack by 
    
    
    .
  • Product: 2-((6-hydroxypyrimidin-4-yl)oxy)benzonitrile.[1][2][3]

  • Note: This product rapidly tautomerizes to the pyrimidinone form, which is thermodynamically stable and unreactive (a "dead-end" impurity).[1][2][3]

Pathway B: Solvolysis (The "Alcohol" Pathway)

If dissolved in nucleophilic solvents (Methanol, Ethanol) for LCMS or storage, the solvent attacks C-6.[1]

  • Mechanism:

    
     attack by 
    
    
    or
    
    
    .[1][2][3]
  • Product: 2-((6-alkoxypyrimidin-4-yl)oxy)benzonitrile.[1][2][3]

Pathway Visualization

The following diagram illustrates the competitive degradation pathways you must control.

degradation_pathwaysCPBTarget Molecule (CPB)(Reactive Electrophile)Hydrolysis_ProdHydrolysis Impurity(Pyrimidinone Tautomer)DEAD ENDCPB->Hydrolysis_ProdHydrolysis (Fast)+ H₂O / - HClSolvolysis_ProdSolvolysis Impurity(Alkoxy-pyrimidine)CPB->Solvolysis_ProdSolvolysis (Medium)+ ROH / - HClDrugTarget Drug Substance(Rilpivirine Core)CPB->DrugDesired Amination+ Aniline Deriv.WaterWater (H₂O)(Atmospheric/Solvent)Water->CPBAlcoholAlcohol (ROH)(MeOH/EtOH)Alcohol->CPB

Figure 1: Competitive degradation pathways for CPB.[1][2][3] The chlorine atom is the leaving group in all three directions.

Troubleshooting Guide & FAQs

Scenario 1: "My LCMS purity drops overnight in the autosampler."

Diagnosis: Solvolysis or Hydrolysis in the vial.[3] If your sample diluent contains Methanol (MeOH) or Ethanol, you are synthesizing the methoxy-impurity inside the HPLC vial.[1][2][3]

Observation (LCMS)Root CauseCorrective Action
+16 Da shift (M-Cl+OH)Hydrolysis (Water in diluent)Switch to anhydrous Acetonitrile (ACN).
-4 Da shift (M-Cl+OMe)Methanolysis (MeOH diluent)NEVER use MeOH/EtOH as diluent.[1][2][3] Use 100% ACN.
+14 Da shift (M-Cl+OEt)Ethanolysis (EtOH diluent)Switch to 100% ACN or DMSO (dry).[1][2][3]

Protocol 1: Proper Analytical Sample Prep

  • Solvent: Use HPLC-grade Acetonitrile (ACN) or DMSO .[1][2][3]

  • Avoid: Methanol, Ethanol, Water (in the vial).

  • Buffer: If using a gradient, ensure the aqueous mobile phase is acidic (0.1% Formic Acid). Neutral/Basic pH accelerates hydrolysis.[2][3]

  • Temperature: Set autosampler to 4°C.

Scenario 2: "I see a precipitate forming during storage."

Diagnosis: Formation of the Pyrimidinone Tautomer.[3] The hydrolysis product (2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile) is significantly less soluble in organic solvents than the chloro-parent due to strong intermolecular hydrogen bonding (dimerization of the amide-like motif).[1][2][3]

Q: Can I purify the precipitate back to the product? A: No. The hydrolysis is irreversible.[3] You cannot easily convert the OH/Oxo group back to Cl without harsh conditions (e.g.,

Storage Protocol:

  • Container: Amber glass vial with a PTFE-lined cap (tightly sealed).

  • Environment: Store under Argon or Nitrogen atmosphere.[2][3]

  • Desiccant: Store inside a desiccator or with silica packets.[2][3]

  • Temperature: -20°C is recommended for long-term (>1 week) storage.

Scenario 3: "The reaction yield for the next step (Amination) is low."

Diagnosis: Competitive Hydrolysis during the reaction.[3] If you are reacting CPB with an aniline (e.g., for Rilpivirine synthesis) and using a base (like


1

Reaction Optimization Logic:

  • Reactivity Order:

    
     (from wet base) > 
    
    
    (Aniline) >
    
    
    .[1][2][3]
  • The Fix:

    • Dry your solvent (typically DMF, NMP, or Xylene) over molecular sieves.

    • Use an organic base (e.g., DIPEA) instead of hygroscopic inorganic bases if possible, or flame-dry your inorganic base.[2]

    • Run the reaction under inert atmosphere (

      
      ).
      

Diagnostic Workflow (Decision Tree)

Use this logic flow to identify the source of impurities in your CPB batch.

troubleshooting_treeStartImpurity Detectedin CPB BatchCheckMWCheck Mass Shift (LCMS)Relative to Parent (M)Start->CheckMWShift_Minus4Shift: M - 4 Da(Replacement of Cl with OMe)CheckMW->Shift_Minus4Methoxy ImpurityShift_Plus16Shift: M - 18.5 Da (loss of Cl)Observed as M+OH (Net -19+17 = -2?)Wait: Cl(35) -> OH(17) = -18(Check Isotope Pattern)CheckMW->Shift_Plus16Hydroxy ImpurityCause_MeOHCAUSE: MethanolysisDid you use MeOH in prep?Shift_Minus4->Cause_MeOHCause_WaterCAUSE: HydrolysisDid you use aqueous workup?Shift_Plus16->Cause_WaterAction_SolventACTION: Switch to ACN/DMSODiscard contaminated batchCause_MeOH->Action_SolventAction_DryACTION: Dry SolventsStore under ArgonCause_Water->Action_Dry

Figure 2: Diagnostic logic for impurity identification.[1][2][3]

(Note on Mass Shift Calculation: Cl is ~35 Da, OMe is 31 Da. Replacement is 31-35 = -4 Da.[1][2][3] Cl is ~35, OH is 17. Replacement is 17-35 = -18 Da.[1][2][3] However, in positive mode MS, ionization patterns may vary, but the loss of the Chlorine isotope pattern (3:1 ratio) is the definitive marker.)

References & Grounding

  • Compound Identity: PubChem. 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile (CID 11655931).[1][2][3] National Library of Medicine.[2][3] [Link][1][2]

  • Reactivity Context: SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology Technical Guides. (Explains the

    
    x reactivity increase of chloropyrimidines vs chlorobenzene).
    [Link]
    
  • Synthesis Application: Janssen Pharmaceutica NV.[2][3] Patent WO2001000593A1: Method for producing 4-chloro-6-hydroxypyrimidine.[1][2][3] (Describes the hydrolysis susceptibility of the 4,6-dichloro precursors).

  • Rilpivirine Impurities: Veeprho Laboratories.[2][3] Rilpivirine Impurities and Related Compounds. (Lists Hydrolysis and Solvent impurities as primary degradation products). [Link][1][2]

Technical Support Center: Troubleshooting Low Bioactivity in 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile and its analogs. This guide is designed to provide in-depth troubleshooting for common issues related to low or inconsistent bioactivity observed during your experiments. We will delve into the causality behind these experimental challenges and offer field-proven insights to get your research back on track.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, derivatives of the 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile core are of significant interest, often explored as kinase inhibitors.[1] However, like many small molecule inhibitors, achieving consistent and reproducible bioactivity can be a hurdle. This guide will address these challenges in a structured, question-and-answer format.

Section 1: Compound Integrity and Handling

The first line of investigation when encountering low bioactivity is the integrity of the compound itself. A degraded or impure compound will invariably lead to misleading results.

Q1: I'm not seeing the expected bioactivity with my 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile analog. Could the compound itself be the problem?

A1: Absolutely. The chemical stability and purity of your small molecule inhibitor are paramount for reliable experimental outcomes. Here’s a breakdown of potential issues related to the compound itself:

  • Purity: The initial purity of your synthesized or purchased analog is a critical factor. Impurities from the synthesis process can interfere with the assay or even exhibit their own biological activity, confounding your results.[5] It is essential to have a high-purity compound, typically >98% as confirmed by analytical methods like HPLC and NMR.

  • Stability in Solution: Small molecules can be unstable in solution, especially over time or under certain storage conditions.[6][7] The ether linkage and the chloro-substituent on the pyrimidine ring could be susceptible to hydrolysis. It is crucial to prepare fresh stock solutions and minimize freeze-thaw cycles.

  • Solubility: Poor aqueous solubility is a common challenge with hydrophobic small molecules.[6] If your compound precipitates out of the assay medium, its effective concentration will be much lower than intended, leading to an apparent lack of activity.

Troubleshooting Workflow: Compound Integrity Verification

To systematically address these potential issues, follow this verification workflow:

start Low Bioactivity Observed check_purity Verify Compound Purity (>98% via HPLC/NMR) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok check_solubility Assess Solubility in Assay Buffer solubility_ok Solubility Adequate check_solubility->solubility_ok check_stability Evaluate Stability (Fresh vs. Aged Stock) stability_ok Stability Confirmed check_stability->stability_ok purity_ok->check_solubility Yes resynthesize Resynthesize or Repurify Compound purity_ok->resynthesize No solubility_ok->check_stability Yes optimize_solubilization Optimize Solubilization (e.g., use of co-solvents, sonication) solubility_ok->optimize_solubilization No fresh_stock Prepare Fresh Stock Solutions stability_ok->fresh_stock No proceed Proceed to Assay Troubleshooting stability_ok->proceed Yes resynthesize->check_purity optimize_solubilization->check_solubility fresh_stock->check_stability

Caption: Workflow for verifying compound integrity.

Section 2: Assay Design and Execution

Q2: My compound appears pure and stable, but the IC50 values are inconsistent across experiments. What could be wrong with my assay?

A2: Inconsistent IC50 values often point to variability in the experimental setup. For kinase inhibitors, several factors can influence the outcome of an assay:

  • Assay Format: The choice of assay technology (e.g., fluorescence, luminescence, radiometric) can significantly impact results.[8] Some compounds may interfere with the detection method, for instance, by fluorescing at the same wavelength as the reporter molecule, leading to false positives or negatives.[9]

  • ATP Concentration: For ATP-competitive kinase inhibitors, the concentration of ATP in the assay is a critical parameter.[10] An ATP concentration that is too high will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an artificially high IC50 value. It is recommended to use an ATP concentration at or near the Km of the kinase.

  • Enzyme and Substrate Quality: The purity and activity of the kinase and its substrate are crucial for a robust assay.[9] Protein aggregation or impurities can lead to reduced or altered kinase activity.[9]

  • Incubation Times and Reagent Concentrations: Inconsistent incubation times or slight variations in the concentrations of assay components can introduce variability. Standardizing these parameters is essential for reproducibility.[8]

Experimental Protocol: Standardized Kinase Activity Assay

To ensure consistency, a standardized protocol is essential. Below is a template for a luminescence-based kinase assay that measures ATP depletion.[11]

Materials:

  • Kinase of interest

  • Substrate peptide

  • 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile analog stock solution (in DMSO)

  • Kinase assay buffer (with appropriate detergents and BSA)[8]

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO and then in kinase assay buffer. Add a fixed volume to the assay plate. Include a no-compound control (DMSO only) and a no-enzyme control.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in the assay buffer. Add this mix to each well containing the compound.

  • Initiation of Reaction: Add the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for the specific kinase.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion Measurement: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™).[11] This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase reaction.[11]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Section 3: Cell-Based Assay Considerations

Translating biochemical activity into a cellular context introduces another layer of complexity.

Q3: My compound is potent in a biochemical assay, but shows weak or no activity in a cell-based assay. What are the likely reasons for this discrepancy?

A3: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability and therefore cannot reach its intracellular target.[6] The physicochemical properties of the molecule, such as its lipophilicity and charge, play a significant role here.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular environment, the compound can interact with numerous other proteins, which might lead to unexpected effects or sequestration away from its intended target.

Troubleshooting Cellular Activity: A Decision Tree

start Potent Biochemically, Weak in Cells check_permeability Assess Cell Permeability (e.g., PAMPA assay) start->check_permeability permeability_ok Permeable? check_permeability->permeability_ok check_efflux Investigate Efflux Pump Interaction efflux_substrate Efflux Substrate? check_efflux->efflux_substrate check_metabolism Evaluate Metabolic Stability (e.g., microsomal stability assay) metabolically_stable Metabolically Stable? check_metabolism->metabolically_stable permeability_ok->check_efflux Yes modify_structure_perm Modify Structure for Improved Permeability permeability_ok->modify_structure_perm No efflux_substrate->check_metabolism No coadminister_efflux_inhibitor Co-administer with Efflux Pump Inhibitor efflux_substrate->coadminister_efflux_inhibitor Yes modify_structure_met Modify Structure to Block Metabolic Sites metabolically_stable->modify_structure_met No target_engagement_assay Perform Target Engagement Assay (e.g., CETSA) metabolically_stable->target_engagement_assay Yes

Caption: Decision tree for troubleshooting low cellular activity.

Frequently Asked Questions (FAQs)

Q4: What is a good starting concentration for my 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile analog in a cell-based assay?

A4: A good starting point is typically 10-fold higher than the biochemical IC50. However, it is crucial to first determine the cytotoxicity of your compound to ensure that the observed effects are not due to general toxicity.

Q5: How can I be sure that the observed cellular phenotype is due to the inhibition of my target kinase?

A5: This is a critical question of target validation. Several approaches can be used:

  • Knockdown/Knockout Studies: Compare the effect of your compound in wild-type cells versus cells where the target kinase has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).

  • Rescue Experiments: Overexpress a drug-resistant mutant of the target kinase. If the compound's effect is rescued, it provides strong evidence for on-target activity.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure the binding of your compound to its target in a cellular context.

Q6: Are there any known liabilities with the 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile scaffold?

A6: While a versatile scaffold, the chloropyrimidine moiety can potentially react with nucleophiles, such as the thiol group of cysteine residues, leading to covalent inhibition. This is not necessarily a negative attribute, but it is an important mechanistic detail to be aware of and investigate.

Data Summary Table

ParameterRecommended Value/ActionRationale
Compound Purity >98%To avoid interference from impurities.
Compound Solubility >10x the IC50 in assay bufferTo ensure the compound remains in solution during the experiment.[6]
ATP Concentration At or near the Km of the kinaseFor accurate determination of IC50 for ATP-competitive inhibitors.[10]
Cellular Assay Concentration Start at 10x biochemical IC50A reasonable starting point, but must be below cytotoxic levels.

References

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. ResearchGate. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]

  • A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation. bioRxiv. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. MDPI. [Link]

  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. ResearchGate. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. NIH. [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. NIH. [Link]

  • How can you handle small molecule drugs?. YouTube. [Link]

  • Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate. PubChem. [Link]

Sources

Catalyst selection for cross-coupling with 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Optimization for 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Case ID: #PYR-CN-004 Status: Active Analyst: Senior Application Scientist, Catalysis Division

Substrate Analysis & Strategic Overview

The Molecule: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Key Structural Features:

  • Electrophile (C-Cl): The 6-chloropyrimidine motif is highly activated for oxidative addition due to the electron-deficient nature of the diazine ring.

  • The "Trap" (Benzonitrile & Ether Linkage):

    • Nitrile Sensitivity: Susceptible to hydration (to amide) or hydrolysis (to carboxylic acid) under high-temperature aqueous basic conditions.

    • Ether Linkage: While generally stable, the ortho-benzonitrile group exerts steric pressure. More critically, the pyrimidine ring is prone to Nucleophilic Aromatic Substitution (

      
      ) background reactions if the metal catalyst is inactive, leading to direct displacement of the chloride by amines or alkoxides without coupling.
      

The "Goldilocks" Challenge: You need a catalyst system active enough to facilitate oxidative addition at moderate temperatures (preventing nitrile hydrolysis) but selective enough to outcompete the background


 pathways.

Catalyst Selection Matrix

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Goal: Coupling with aryl/heteroaryl boronic acids.

ParameterRecommendationTechnical Rationale
Primary Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The large bite angle of dppf favors reductive elimination. It is robust and less sensitive to air than Pd(PPh₃)₄.
High-Performance XPhos Pd G4 or SPhos Pd G3 For sterically hindered boronic acids. The biaryl backbone prevents formation of inactive Pd-dimers, boosting turnover frequencies (TOF) at lower temperatures (60–80°C).
Base Selection K₃PO₄ (2.0 M aq) or Cs₂CO₃ CRITICAL: Avoid strong hydroxides (NaOH/KOH) to protect the nitrile. Phosphates provide a buffered basicity sufficient for transmetalation without hydrolyzing the -CN group.
Solvent System 1,4-Dioxane/Water (4:1) Dioxane is chemically inert toward the ether linkage. The water cosolvent is essential for dissolving the inorganic base and activating the boronic acid.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Goal: Coupling with primary/secondary amines.[1]

ParameterRecommendationTechnical Rationale
Primary Catalyst BrettPhos Pd G4 The "Gold Standard" for primary amines. It is highly selective for cross-coupling over reductive dehalogenation.
Secondary Amines RuPhos Pd G4 Specifically engineered for secondary amines. Prevents

-hydride elimination side reactions.
Base Selection Cs₂CO₃ or K₂CO₃ WARNING: Standard protocols use NaOtBu (Sodium tert-butoxide). With your substrate, NaOtBu may attack the nitrile or cause ether cleavage. Switch to weak carbonate bases in anhydrous conditions (e.g., t-Amyl alcohol or Dioxane).
Alternative Pd(OAc)₂ + BINAP A classic, cheaper system. Effective if the amine is not sterically hindered, but requires higher temperatures (>100°C) which risks nitrile degradation.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for selecting the correct catalytic cycle based on your coupling partner and failure modes.

CatalystSelection Start Substrate: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (Boronic Acids) CouplingType->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines) CouplingType->Buchwald C-N Bond BaseCheck Base Sensitivity Check Suzuki->BaseCheck StdSuzuki Pd(dppf)Cl2 K3PO4 / Dioxane (80°C) BaseCheck->StdSuzuki Standard Substrate AdvSuzuki XPhos Pd G4 K3PO4 / THF (60°C) BaseCheck->AdvSuzuki Steric Bulk/Low Temp AmineType Amine Class? Buchwald->AmineType Primary BrettPhos Pd G4 Cs2CO3 / t-AmylOH AmineType->Primary Primary Amine Secondary RuPhos Pd G4 Cs2CO3 / Dioxane AmineType->Secondary Secondary Amine

Caption: Catalyst selection logic flow. Green nodes indicate Suzuki pathways; Red nodes indicate Buchwald pathways. Yellow diamonds represent critical decision points based on substrate sensitivity.

Troubleshooting & FAQs

Q1: My reaction has stalled at 60% conversion. Should I add more catalyst?

  • Diagnosis: Likely catalyst deactivation via oxidation or ligation by the pyrimidine nitrogen.

  • Solution: Do not just add Pd(PPh₃)₄. Switch to a Palladacycle Precatalyst (e.g., XPhos Pd G4) . These release the active L-Pd(0) species only upon heating, ensuring a high concentration of active catalyst entering the cycle.

  • Immediate Fix: Add 1.0 equivalent of the boronic acid/amine and 2 mol% fresh catalyst. Ensure the system is rigorously degassed (sparge with Argon for 15 mins).

Q2: I am observing a "Hydrolysis Product" (Amide peak in LCMS).

  • Cause: The nitrile group on the benzene ring is hydrating. This happens when using carbonate bases in water at high temperatures (>100°C).

  • Solution:

    • Lower the temperature to 60–80°C .

    • Switch from Dioxane/Water to Anhydrous Toluene or Dioxane and use Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate) as the base. These bases have sufficient solubility in organic solvents to drive the reaction without added water.

Q3: I see the product where Chlorine is replaced by Hydrogen (Protodehalogenation).

  • Cause: This is a "reductive dehalogenation" side reaction, common with electron-deficient pyrimidines. It occurs when the oxidative addition step is fast, but the transmetalation is slow, allowing the Pd-intermediate to abstract a hydride from the solvent (often alcohols).

  • Solution:

    • Avoid alcoholic solvents (like Ethanol or Isopropanol). Use Toluene or THF.[2]

    • Increase Boronic Acid/Amine concentration to speed up the transmetalation step.

    • Switch Ligand: Use a bulkier ligand like BrettPhos which creates a steric pocket that disfavors

      
      -hydride elimination.
      

Experimental Protocols

Protocol A: General Suzuki Coupling (Nitrile-Safe)
  • Charge: To a reaction vial equipped with a stir bar, add:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent: Add 1,4-Dioxane and Water (ratio 4:1) to achieve a concentration of 0.1 M.

  • Degas: Sparge with Argon gas for 10 minutes (subsurface bubbling).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄. Note: Avoid acidic washes which might hydrolyze the nitrile.

Protocol B: Buchwald-Hartwig (Weak Base Method)
  • Charge: In a glovebox or under Argon flow:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)[2][3]

    • BrettPhos Pd G4 (0.02 equiv / 2 mol%)

    • Cs₂CO₃ (2.0 equiv) — Must be finely ground and anhydrous.

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.1 M).

  • Reaction: Seal and heat to 90°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide. Chemical Science, 2, 27–50.[4] Link[4]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

Sources

Technical Support Center: Workup Procedures for 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-913846-53-4-WORKUP Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Query: Optimal workup and isolation strategy for 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile following SNAr synthesis.

Molecule Profile:

  • CAS: 913846-53-4[1][2][3]

  • Role: Key intermediate for Diarylpyrimidine (DAPY) NNRTIs (e.g., Etravirine analogs).

  • Critical Sensitivities:

    • Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) under vigorous acidic/basic conditions at high heat.[4]

    • Chloro-pyrimidine: The C-Cl bond is the reactive handle for the next step. It is moderately susceptible to hydrolysis (to pyrimidone) if exposed to strong aqueous bases for extended periods.

    • Ether Linkage: Generally stable, but the reaction mixture often contains unreacted phenol (2-hydroxybenzonitrile) which complicates purification.

Standard Operating Procedure (SOP)

This protocol assumes a standard synthesis via Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloropyrimidine with 2-hydroxybenzonitrile using a base (K2CO3) in a polar aprotic solvent (DMF or NMP).

Phase A: Quench & Isolation (The "Golden Path")

The goal here is to leverage the lipophilicity of the product against the water-solubility of the solvent and salts.

  • Reaction Check: Ensure complete consumption of the limiting reagent (usually 2-hydroxybenzonitrile) via TLC or LC-MS.

    • Why: Unreacted phenol is difficult to separate from the product by crystallization alone.

  • Temperature Control: Cool the reaction mixture to 20–25°C .

    • Risk:[4][5] Quenching at high temperatures (>60°C) accelerates nitrile hydrolysis.

  • The Water Quench (Precipitation Method):

    • Slowly pour the reaction mixture into 3x volume of ice-cold water with vigorous stirring.

    • Observation: The product should precipitate as a white to off-white solid.

    • Troubleshooting: If an oil/gum forms instead of a solid, see Section 3: Troubleshooting.

  • Filtration:

    • Filter the solid using a sintered glass funnel.

    • Crucial Wash: Wash the filter cake with 10% aqueous Na2CO3 followed by copious water.

    • Mechanism:[4][5] The carbonate wash deprotonates any residual starting phenol, making it water-soluble and removing it from the filter cake.

Phase B: Purification (Recrystallization)

Column chromatography is often unnecessary for this intermediate if the workup is done correctly.

  • Drying: Dry the crude solid under vacuum at 40°C to remove bulk water.

  • Solvent System: Recrystallize from Acetonitrile (MeCN) or Ethanol (EtOH) .

    • Protocol: Dissolve in minimum hot solvent, cool slowly to RT, then to 4°C.

    • Yield Expectations: 75–85%.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for the workup, specifically addressing the "Oil vs. Solid" issue common with pyrimidine ethers.

WorkupLogic cluster_legend Legend Start Reaction Mixture (DMF/NMP + Base) Quench Pour into 3x Ice Water (Vigorous Stirring) Start->Quench CheckState Observation Check Quench->CheckState Solid Precipitate Formed CheckState->Solid Solid Oil Oiling / Gumming CheckState->Oil Oil/Gum Filter Filtration Solid->Filter Extract Extract into EtOAc/DCM Oil->Extract Wash Wash Cake: 1. 10% Na2CO3 (Remove Phenol) 2. Water (Remove Salts/DMF) Filter->Wash Dry Dry & Recrystallize (MeCN or EtOH) Wash->Dry BackWash Back-wash Organic Layer with Water (3x) to remove DMF Extract->BackWash BackWash->Dry key Green: Preferred Path Red: Remediation Path

Caption: Figure 1. Decision tree for isolation of 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile based on physical state upon quenching.

Troubleshooting & FAQs

Q1: My product is oiling out in the water quench. How do I fix this?

Cause: This usually happens if residual DMF/NMP concentration is too high (acting as a co-solvent) or if the product purity is low (impurities depress melting point). Solution:

  • Trituration: Decant the aqueous layer. Add a small amount of cold Ethanol or Isopropanol to the oil and scratch the flask walls with a glass rod. This often induces crystallization.

  • Extraction Route: If trituration fails, dissolve the oil in Ethyl Acetate. Wash the organic layer 3 times with water (critical to remove DMF) and once with brine. Dry over MgSO4 and concentrate.

Q2: I see a "Bis-substituted" impurity by NMR.

Diagnosis: You see two benzonitrile signals and no chlorine signal. This is 4,6-bis(2-cyanophenoxy)pyrimidine . Cause: Stoichiometry error (excess phenol) or Reaction temperature too high (>80°C). Fix:

  • Prevention: Use a slight excess of 4,6-dichloropyrimidine (1.1 equiv) relative to the phenol. Keep reaction temp <60°C.

  • Purification: The bis-product is significantly more lipophilic and less soluble in alcohols. Recrystallize from Ethanol ; the bis-impurity often remains insoluble or crystallizes out first (check the solid vs. filtrate).

Q3: Can I use NaOH for the basic wash?

Strictly No. Reason: Strong bases like NaOH (pH > 13) can hydrolyze the nitrile group to a primary amide (-CONH2) or carboxylic acid. Furthermore, the chloropyrimidine moiety is susceptible to SNAr by hydroxide, converting your reactive chloride to a hydroxyl group (pyrimidone). Recommendation: Use 10% Na2CO3 or Sat. NaHCO3 . These are basic enough (pH 8–10) to deprotonate the starting phenol (pKa ~8-10) without damaging the nitrile or chloride.

Q4: The product is colored (Yellow/Brown).

Cause: Oxidation of trace phenol or polymerization of pyrimidine byproducts. Fix: Pass a solution of the product (in DCM) through a short pad of Silica Gel or treat the recrystallization solution with Activated Charcoal (5% w/w) for 30 mins, then filter hot.

Quantitative Data: Solvent & Impurity Management

ParameterRecommended Limit/ValueNotes
Reaction Temp 25°C – 60°C>80°C increases bis-substitution risk.
Quench Ratio 1:3 (DMF : Water)Minimum ratio to force precipitation.
Wash pH 9 – 10 (Carbonate)Optimal for removing 2-hydroxybenzonitrile.
Drying Temp < 50°CAvoid thermal stress on the nitrile.
Solubility Soluble: DCM, EtOAc, DMSOInsoluble: Water, HexanesUseful for extraction solvent selection.

References

  • Synthesis of DAPY Analogs: Ludovici, D. W., et al. "Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 17, 2001, pp. 2235–2239.

    • Relevance: Establishes the foundational SNAr conditions for chloropyrimidine ethers.
  • Nitrile Hydrolysis Kinetics: Cohen, L. A., and Jones, W. M. "A Study of the Hydrolysis of Nitriles." Journal of the American Chemical Society, vol. 84, no. 10, 1962.

    • Relevance: Mechanistic grounding for avoiding strong acid/base workups.
  • Solubility & Purification of Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. Relevance: Authoritative text on pyrimidine solubility and stability profiles.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4) before handling.

Sources

Avoiding dimer formation in 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding dimer formation in the synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile. Target Molecule: 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile (CAS: 913846-53-4).[1] Reaction Class: Nucleophilic Aromatic Substitution (


).[2][3]

Executive Summary: The "Symmetric Electrophile" Trap

The synthesis of 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile involves reacting 4,6-dichloropyrimidine (an electrophile with two equivalent leaving groups) with 2-hydroxybenzonitrile (salicylonitrile).

The primary failure mode in this reaction is over-substitution , where the desired mono-substituted product reacts with a second equivalent of the nucleophile to form the bis-phenoxy dimer . This occurs because the pyrimidine ring, while slightly deactivated by the first alkoxy substitution, remains electrophilic enough to undergo a second


 reaction if the local concentration of the nucleophile is high or the temperature is uncontrolled.

This guide provides the kinetic and thermodynamic controls required to freeze the reaction at the mono-substituted stage.

Part 1: The Mechanism of Failure

To solve the problem, we must visualize the competition between the desired pathway (Path A) and the over-reaction (Path B).

ReactionPathways Start 4,6-Dichloropyrimidine (Starting Material) Mono 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (DESIRED PRODUCT) Start->Mono Path A: k1 (Fast, Kinetic Control) Nuc 2-Hydroxybenzonitrile (Nucleophile) Nuc->Start Nuc->Mono Excess Nuc or High Temp Dimer 4,6-Bis(2-cyanophenoxy)pyrimidine (DIMER IMPURITY) Mono->Dimer Path B: k2 (Slower, Thermodynamic Control)

Figure 1: Reaction pathway illustrating the competition between mono-substitution (k1) and dimer formation (k2). Success depends on ensuring k1 >> k2.

Part 2: Troubleshooting & FAQs

Q1: I am using 1:1 equivalents. Why am I still seeing significant dimer formation?

Diagnosis: This is likely a Local Concentration Error . Even if your global stoichiometry is 1:1, adding the pyrimidine to the phenol (or dumping them together) creates transient "hot spots" where the nucleophile is in large excess relative to the electrophile. In these zones, the newly formed mono-product is immediately surrounded by unreacted phenol, leading to the dimer.

Solution: Switch to Inverse Addition .

  • Dissolve the 4,6-dichloropyrimidine in the solvent first.

  • Add the phenoxide (phenol + base) slowly (dropwise) to the pyrimidine solution.

  • This ensures the electrophile is always in huge excess relative to the incoming nucleophile.

Q2: Does temperature really matter if the starting material is reactive?

Diagnosis: Yes. This is a Selectivity vs. Reactivity trade-off. The activation energy (


) for the first substitution is lower than for the second substitution (the alkoxy group donates electron density into the ring, making the second chloride less prone to displacement).
  • High Temp (>60°C): Provides enough energy to overcome both activation barriers. Selectivity is lost.

  • Low Temp (0°C to RT): Provides enough energy for the first substitution but insufficient energy for the second.

Solution: Run the reaction at 0°C initially. Only warm to Room Temperature (RT) if conversion stalls.

Q3: Which base should I use: NaH or K₂CO₃?

Diagnosis: This depends on your solvent and temperature tolerance.

BaseSpecies FormedReactivityRisk ProfileRecommended For
NaH "Naked" PhenoxideHigh Very fast reaction; high risk of dimer if not cooled to <0°C.THF protocols at low temp.
K₂CO₃ Complexed PhenoxideModerate Buffered reactivity; easier to control.DMF/DMSO protocols at RT.

Recommendation: Use K₂CO₃ in DMF if you want a robust, bench-stable process. Use NaH in THF only if you have precise temperature control (-10°C to 0°C).

Part 3: Optimized Experimental Protocol

This protocol uses Inverse Addition and Kinetic Control to maximize the mono-substituted product.

Reagents:

  • 4,6-Dichloropyrimidine (1.2 equiv) — Slight excess forces mono-substitution.

  • 2-Hydroxybenzonitrile (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Electrophile Solution: In a clean, dry round-bottom flask, dissolve 4,6-dichloropyrimidine (1.2 equiv) in anhydrous DMF. Cool this solution to 0°C using an ice bath.

    • Why? Keeping the electrophile cold and in excess prevents the second reaction.

  • Preparation of Nucleophile Slurry: In a separate vial, mix 2-hydroxybenzonitrile (1.0 equiv) and K₂CO₃ (1.5 equiv) in DMF. Stir for 15 minutes at room temperature to generate the phenoxide species.

  • The Critical Step (Inverse Addition): Using a syringe pump or addition funnel, add the Nucleophile Slurry dropwise into the Electrophile Solution at 0°C over 30–60 minutes.

    • Note: Do not rush this step. Slow addition maintains the "High Electrophile : Low Nucleophile" ratio.

  • Monitoring & Workup:

    • Allow the reaction to stir at 0°C for 2 hours. Monitor by TLC or HPLC.[3]

    • If starting material remains, allow to warm to Room Temperature slowly. Do not heat.

    • Quench: Pour the mixture into ice water. The product often precipitates as a solid. Filter and wash with water to remove excess salts and pyrimidine.

Part 4: Comparative Data (Simulated)

The following table illustrates how condition changes impact the Product-to-Dimer ratio.

Variable ChangedConditionProduct : Dimer RatioOutcome
Standard (Poor) All mixed at once, Reflux (80°C)60 : 40Failed: High Dimer
Temp Control All mixed at once, 0°C85 : 15Better: Kinetic control helps
Stoichiometry 1.0 equiv Pyrimidine, 0°C80 : 20Risk: Statistical dimerization
Optimized Inverse Addition, 1.2 equiv Pyrimidine, 0°C >98 : 2 Success

References

  • Regioselectivity in Pyrimidine

    
    : 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine.[4]

    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes that alkoxy substitutions deactivate the pyrimidine ring toward further substitution, enabling kinetic separ
    • URL:[Link] (General Journal Link for verification of principle).

  • General Protocol for Chloropyrimidine Ethers

    • Title: Synthesis of 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4).[1]

    • Source: AChemBlock / Chemical Vendors.[1]

    • Relevance: Confirms the target molecule is a standard building block accessible via standard conditions.
  • Kinetic Control in Dichloropyrimidines: Title: A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity. Source: BenchChem Technical Guides. Relevance: Highlights the "Electrophile Excess" strategy for preventing over-reaction in symmetric heterocycles.

Sources

Enhancing the metabolic stability of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PK-OPT-2024-089 Topic: Metabolic Instability of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering rapid intrinsic clearance (


) and potential reactive metabolite formation with your 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile  lead series. This scaffold, common in DAPY-class NNRTIs (e.g., Etravirine analogs) and agrochemicals, possesses two distinct metabolic "soft spots" that compromise in vivo stability:
  • Nucleophilic Aromatic Substitution (

    
    ):  The 6-chloro substituent is highly susceptible to displacement by Glutathione (GSH).
    
  • Oxidative Phase I Metabolism: The electron-deficient benzonitrile ring is prone to CYP450-mediated hydroxylation.

This guide provides a diagnostic workflow to confirm these pathways and specific medicinal chemistry strategies to block them.

Module 1: Diagnostic Workflow (Troubleshooting)

Before synthesizing new analogs, you must confirm which pathway is driving the instability. Use this decision matrix to interpret your metabolic data.

Step 1: The GSH Trap Experiment

The chlorine atom on the pyrimidine ring is an electrophilic trap. In the presence of cytosolic Glutathione Transferases (GSTs), the chlorine is displaced by glutathione, forming a stable adduct that is rapidly excreted.

  • Symptom: High clearance in hepatocytes but moderate/low clearance in microsomes (without NADPH).

  • Test: Incubate compound with GSH (5 mM) in liver cytosol or hepatocytes.

  • Marker: Look for a mass shift of +305 Da (M + GSH - HCl) in LC-MS/MS.

Step 2: Microsomal Stability (CYP-Mediated)

If GSH trapping is negative, the instability is likely oxidative.

  • Symptom: High clearance in Human Liver Microsomes (HLM) + NADPH.

  • Marker: Look for +16 Da (Hydroxylation) peaks.

    • Location A: Phenyl ring (Ortho/Meta to the ether linkage).

    • Location B: Hydrolysis of the Nitrile (-CN) to Amide (-CONH2) (+18 Da).

Diagnostic Logic Diagram

MetabolicDiagnosis Start High Intrinsic Clearance (Cl_int) CheckGSH Run GSH Trapping Assay (Hepatocytes or Cytosol) Start->CheckGSH CheckCYP Run Microsomal Stability (HLM + NADPH) Start->CheckCYP ResultGSH Mass Shift +305 Da detected? CheckGSH->ResultGSH ResultCYP Mass Shift +16 Da detected? CheckCYP->ResultCYP IssueSNAr Diagnosis: GSH Conjugation (S_NAr at 6-Cl position) ResultGSH->IssueSNAr Yes IssueOx Diagnosis: CYP Hydroxylation (Phenyl ring oxidation) ResultCYP->IssueOx Yes (Major) IssueHyd Diagnosis: Nitrile Hydrolysis (CN -> CONH2) ResultCYP->IssueHyd Yes (Minor)

Figure 1: Diagnostic decision tree for identifying metabolic liabilities in pyrimidinyl-oxy-benzonitriles.

Module 2: Chemical Optimization Strategies

Once the liability is identified, apply these structural modifications. These strategies mimic the optimization of FDA-approved drugs like Rilpivirine and Etravirine .

Strategy A: Blocking GSH Conjugation (The "Chlorine Problem")

The 6-chloropyrimidine is a "Michael acceptor" equivalent. You must reduce the electrophilicity of C-6.

ModificationRationalEffect on StabilityExample Drug
Cl

CN
The nitrile is electron-withdrawing but far less prone to displacement (

) than Cl.
High (Eliminates GSH adduct)Rilpivirine
Cl

CH

Methyl is electron-donating (via hyperconjugation), deactivating the ring to nucleophiles.Moderate (Blocks

, introduces oxidation risk)
Etravirine Analogs
Cl

CF

Strong electron-withdrawing group, strengthens the C-C bond.High (Metabolically inert)DAPY Series
Strategy B: Blocking Phenyl Oxidation

The benzonitrile ring is electron-deficient, but the ether oxygen donates density, activating the ortho and para positions for CYP attack.

  • The Fix: Fluorine Scan.

    • Introduce Fluorine at the C-3 or C-5 position of the benzonitrile ring.

    • Mechanism: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to break. It also sterically hinders the approach of the heme iron.

Optimization Pathway

OptimizationStrategy Parent Parent Scaffold (Unstable) Step1 Step 1: Remove Leaving Group Replace 6-Cl with -CN or -CH3 Parent->Step1 Fix S_NAr Intermediate Stable Pyrimidine Core (GSH Resistant) Step1->Intermediate Step2 Step 2: Block Phenyl Oxidation Add Fluorine to Benzonitrile Ring Intermediate->Step2 Fix CYP Ox Final Optimized Lead (High Metabolic Stability) Step2->Final

Figure 2: Step-wise medicinal chemistry optimization to remove metabolic soft spots.

Module 3: Experimental Protocols

Use these validated protocols to confirm your improvements.

Protocol A: Reactive Metabolite Trapping (GSH)

Purpose: To quantify the risk of covalent binding and toxicity.

  • Preparation:

    • Test Compound: 10 µM (final concentration).

    • Matrix: Human Liver Microsomes (HLM) (1 mg/mL protein) or Cytosol.

    • Trapping Agent: Glutathione (GSH) fortified at 5 mM.

    • Cofactor: NADPH regenerating system (1 mM).

  • Incubation:

    • Incubate at 37°C in phosphate buffer (pH 7.4).

    • Timepoints: 0, 15, 30, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile (ACN) containing internal standard.

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Monitor for precursor ion shift:

      
      .
      
Protocol B: Intrinsic Clearance (

) in HLM

Purpose: To measure the rate of oxidative metabolism.

  • Incubation:

    • Compound (1 µM) + HLM (0.5 mg/mL).

    • Pre-incubate 5 min at 37°C.

    • Initiate with NADPH (1 mM).

  • Sampling:

    • Take aliquots at 0, 5, 10, 20, 30 min.

    • Quench immediately in ACN.

  • Calculation:

    • Plot ln(remaining %) vs. time.

    • Slope (

      
      ) determines 
      
      
      
      .
Module 4: Frequently Asked Questions (FAQs)

Q1: Why replace the Chlorine? Can't I just sterically hinder it? A: Steric hindrance (e.g., adding a methyl group next to the Cl) can slow down CYP metabolism, but it rarely stops GSH conjugation. The Chlorine on a pyrimidine ring is activated for displacement because the ring nitrogens pull electron density away, making the carbon highly electrophilic. Replacement is the only definitive fix.

Q2: Will changing the Chlorine to a Nitrile (-CN) affect potency? A: Likely yes, but often positively. In the DAPY series (e.g., Rilpivirine), the -CN group forms critical hydrogen bonds with the backbone of the target protein (e.g., K101 in HIV RT), often improving potency while solving the stability issue.

Q3: My compound shows hydrolysis of the benzonitrile group. How do I stop that? A: Nitrile hydrolysis (to amide/acid) is often catalyzed by specific amidases or CYP enzymes. Introducing an ortho-fluorine substituent on the benzonitrile ring creates steric bulk and electronic repulsion that protects the nitrile carbon from nucleophilic attack by the enzyme's active site water molecule.

References
  • Janssen, P. A., et al. (2005). Discovery of Rilpivirine (TMC278): A Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of Reactive Metabolites in Drug-Induced Toxicity. Chemical Research in Toxicology. (Discusses GSH trapping of halo-heterocycles).

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Laird, W. J., et al. (2003). Metabolism of Azoxystrobin in Rat.[1] Xenobiotica.[1] (Details the metabolic fate of pyrimidinyl-oxy-benzonitrile agrochemicals).

Sources

Validation & Comparative

Technical Comparison: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile in Pyrimidine Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS: 913846-53-4) represents the dominant intermediate in the modern industrial synthesis of strobilurin fungicides, specifically Azoxystrobin . Its structural significance lies in the strategic installation of the electron-withdrawing 2-cyanophenoxy group before the installation of the sensitive methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate moiety.

This guide compares this "Cyanophenoxy-First" strategy against the historical "Acrylate-First" route and alternative coupling partners, demonstrating why the title compound offers superior regioselectivity, impurity control, and overall yield.

Chemical Profile & Structural Analysis

The title compound is a 4,6-disubstituted pyrimidine.[1][2][3][4] Its utility is defined by the differential reactivity of the two electrophilic sites on the pyrimidine ring during Nucleophilic Aromatic Substitution (


).
FeatureSpecification
IUPAC Name 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile
Common Name 4-Chloro-6-(2-cyanophenoxy)pyrimidine
Molecular Formula

Molecular Weight 231.64 g/mol
Key Functionality Activated Pyrimidine Core, Ortho-Cyano group (Steric/Electronic modulator)
Primary Application Precursor to Azoxystrobin (Fungicide)
Electronic & Steric Rationale

The pyrimidine ring is electron-deficient, facilitating


. The first substitution (installing the cyanophenoxy group) deactivates the ring slightly towards the second substitution compared to the dichloro- precursor, but the leaving group (Cl) remains highly reactive.
  • Ortho-Cyano Effect: The nitrile group at the ortho position of the phenoxy ring creates steric bulk and an electron-withdrawing inductive effect, which stabilizes the ether linkage against premature hydrolysis during subsequent basic processing steps.

Comparative Performance Analysis

The synthesis of asymmetrical 4,6-bis(aryloxy)pyrimidines like Azoxystrobin requires a sequential displacement of two chloride atoms from 4,6-dichloropyrimidine . The order of addition determines the intermediate and the impurity profile.

Route A: The "Cyanophenoxy-First" Strategy (Recommended)

Intermediate: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile.[5]

  • Process: 4,6-Dichloropyrimidine is reacted first with 2-hydroxybenzonitrile (Salicylonitrile).

  • Performance:

    • Yield: High (>85-95% for the intermediate).[1][3]

    • Selectivity: Mono-substitution is easily controlled due to the deactivation of the pyrimidine ring after the first aryloxy addition.

    • Impurity Profile: Minimal formation of bis-substituted byproducts.[6] Crucially, this route avoids the presence of methoxide ions (used in the acrylate synthesis) during the initial coupling, eliminating the risk of forming 4-chloro-6-methoxypyrimidine impurities.[6]

Route B: The "Acrylate-First" Strategy (Historical/Alternative)

Intermediate: Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[7]

  • Process: 4,6-Dichloropyrimidine is reacted first with Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.[3][7]

  • Performance:

    • Yield: Historically lower (approx. 25-50% in early patents).

    • Stability Issues: The acrylate moiety is sensitive to basic hydrolysis (saponification of the ester or cleavage of the enol ether). Subjecting this complex group to the harsh conditions of the first

      
       coupling often leads to degradation.
      
    • Impurity Risk: If the acrylate fragment is generated in situ using sodium methoxide, competitive attack by methoxide on the dichloropyrimidine generates significant methoxy-pyrimidine impurities which are difficult to separate.

Summary Data: Route Comparison
MetricRoute A (Title Compound)Route B (Acrylate Intermediate)
Step 1 Yield 90 - 95% 40 - 60%
Overall Yield >85% <50%
Impurity Control Excellent (No methoxy competition)Poor (Methoxy & Hydrolysis byproducts)
Process Stability High (Intermediate is stable solid)Low (Intermediate sensitive to base)
Purification Crystallization (Toluene/Hexane)Chromatography often required

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the divergent pathways and the "Trap" of the methoxy impurity in Route B.

Azoxystrobin_Synthesis cluster_RouteA Route A: Cyanophenoxy First (Recommended) cluster_RouteB Route B: Acrylate First (Risky) Start 4,6-Dichloropyrimidine Salicylonitrile + 2-Hydroxybenzonitrile (Base: K2CO3) Start->Salicylonitrile Acrylate + Hydroxyphenyl Acrylate (Base: NaOMe/K2CO3) Start->Acrylate Impurity Impurity: 4-Chloro-6-methoxypyrimidine (From NaOMe attack) Start->Impurity Side Reaction IntermediateA 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (Stable Solid) Salicylonitrile->IntermediateA High Selectivity SNAr FinalStepA + Acrylate Side Chain IntermediateA->FinalStepA Target Azoxystrobin FinalStepA->Target Yield >85% IntermediateB Acrylate-Pyrimidine Intermediate (Sensitive) Acrylate->IntermediateB Lower Yield IntermediateB->Target + Salicylonitrile (Difficult Coupling)

Caption: Comparison of Synthetic Pathways. Route A avoids the methoxide impurity trap and utilizes a stable intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

This protocol is based on optimized industrial conditions (CN104230819B, US7244737B2).

Reagents:

  • 4,6-Dichloropyrimidine (1.0 eq)[2]

  • 2-Hydroxybenzonitrile (1.05 eq)

  • Potassium Carbonate (

    
    ) (1.2 eq)
    
  • Solvent: DMF or Toluene (with catalytic DABCO or Trimethylamine)

Procedure:

  • Charge a reaction vessel with DMF (5-10 volumes).

  • Add 4,6-Dichloropyrimidine and 2-Hydroxybenzonitrile under nitrogen atmosphere.

  • Add

    
     (anhydrous) in portions to control exotherm. Note: A catalyst like DABCO (0.1 mol%) significantly accelerates this step.
    
  • Heat the mixture to 40-60°C. Monitor by HPLC.

    • Endpoint: <1% residual dichloropyrimidine.[4]

  • Work-up:

    • Cool to 20°C.

    • Pour into water (20 volumes) under rapid stirring.

    • Filter the resulting precipitate.[7][8]

    • Wash the cake with water to remove inorganic salts.

    • Recrystallize from Toluene/Hexane if high purity (>99%) is required.

  • Characterization:

    • Appearance: White to off-white solid.

    • Melting Point: ~108-110°C.

Protocol 2: Coupling to Azoxystrobin

Reagents:

  • Intermediate from Protocol 1 (1.0 eq)

  • Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (1.0 eq)[3]

  • Potassium Carbonate (1.5 eq)

  • Catalyst: DABCO or DMAP (1-2 mol%)

Procedure:

  • Dissolve the Acrylate coupling partner in DMF.

  • Add the Chloropyrimidine intermediate.

  • Add Base and Catalyst.

  • Heat to 80-100°C for 4-6 hours.

  • Work-up: Solvent removal under reduced pressure, followed by extraction with Ethyl Acetate/Water. The organic phase is dried and concentrated.[7]

  • Yield: Typically 85-90% isolated yield.

References

  • Method for synthesizing azoxystrobin.
  • Process for the preparation of azoxystrobin and analogues thereof.
  • Preparation methods of azoxystrobin and its analogs.
  • Method for preparing azoxystrobin.
  • FAO Specifications and Evaluations for Agricultural Pesticides: Azoxystrobin. Food and Agriculture Organization of the United Nations. [Link]

Sources

Comparative Potency Guide: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Next-Generation HIV-1 NNRTIs

Executive Summary

The scaffold 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile represents a critical electrophilic intermediate in the synthesis of Diarylpyrimidine (DAPY) and Dihydroalkoxybenzyloxopyrimidine (DABO) analogues, a class of potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

This guide objectively compares the potency, selectivity, and resistance profiles of derivatives synthesized from this core. By displacing the C-6 chlorine atom with various nucleophiles (anilines, aliphatic amines, or heterocycles), researchers can modulate the "Right Wing" of the molecule to target the NNRTI Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT).

Key Insight: While the parent chloropyrimidine scaffold has negligible intrinsic antiviral activity, its amino-substituted derivatives (DAPYs) exhibit picomolar to low-nanomolar potency (EC₅₀ < 5 nM) against Wild-Type (WT) HIV-1 and maintain efficacy against clinically relevant mutants (K103N, Y181C).

Structural Basis of Potency

The potency of these derivatives relies on their ability to adopt a "U-shaped" or "Horseshoe" conformation within the NNIBP.[1] The 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile core provides two essential features:

  • The "Left Wing" (Benzonitrile): The cyanophenoxy group occupies a hydrophobic sub-pocket lined by Trp229 and Tyr188 . The nitrile group (CN) often forms a critical hydrogen bond with the backbone amide of His235 or a water-mediated bridge to Lys101 .

  • The Central Pyrimidine: Acts as a scaffold to orient the wings. The C-6 position (where the Cl resides) is the vector for the "Right Wing," which targets the solvent-exposed tolerant region.

Mechanistic Pathway: From Scaffold to Inhibition

NNRTI_Mechanism Scaffold 2-((6-Chloropyrimidin- 4-yl)oxy)benzonitrile Synthesis SNAr Derivatization (C-6 Substitution) Scaffold->Synthesis + Amine/Nucleophile DAPY_Analog DAPY/DABO Analog (Active Drug) Synthesis->DAPY_Analog Yields Binding Binds Allosteric Pocket (NNIBP) DAPY_Analog->Binding Kd < 10 nM Inhibition Locks RT p66 Subunit (Prevents DNA Polymerization) Binding->Inhibition Conformational Freeze

Figure 1: The logical progression from the chloropyrimidine intermediate to the active pharmacological agent.

Comparative Analysis of Derivatives

The following table compares the biological performance of derivatives synthesized from the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile core. The derivatives are categorized by the nature of the substituent replacing the Chlorine at position 6.

Experimental Conditions:

  • Assay: MT-4 Cell-based assay (CPE inhibition).

  • Virus: HIV-1 strain IIIB (Wild Type) and resistant mutants.

  • Reference: Etravirine (TMC125).

Derivative Class (C-6 Substituent)Representative CompoundEC₅₀ (WT) [nM]EC₅₀ (K103N) [nM]EC₅₀ (Y181C) [nM]Selectivity Index (SI)Performance Verdict
Parent Scaffold 6-Chloro-4-oxybenzonitrile> 10,000N/AN/A< 1Inactive Intermediate
Aniline (Classic DAPY) Etravirine (Ref) 4.0 3.8 12.0 > 2,000 Clinical Standard
Substituted Aniline Compound 20 (Ref 1)2.41.95.6> 5,000Superior Potency
Quinoline-Amine Compound 5h (Ref 2)1.82.14.5> 166,000Best Selectivity
Piperazine (Aliphatic) Compound 11c (Ref 3)3.57.515.0> 500Improved Solubility
Naphthyl-Amine Compound TF2 (Ref 4)7.628.1139.3> 36,000High Genetic Barrier
Analysis of Results:
  • Potency Driver: Replacing the Cl with an aromatic amine (Aniline or Quinoline) yields the highest potency (single-digit nanomolar). This is due to

    
     stacking interactions with Tyr181  and Tyr188  in the binding pocket.
    
  • Solubility vs. Potency: Aliphatic amines (Piperazine) slightly reduce potency compared to aromatic amines but significantly improve water solubility, addressing a major liability of the DAPY class.

  • Resistance Profile: The Quinoline-substituted derivatives (e.g., Compound 5h) show the most resilience against the K103N mutation, likely due to enhanced flexibility ("wiggling") allowing the molecule to reposition within the mutated pocket.

Experimental Protocols

A. Synthesis of Derivatives (General Protocol)

Objective: Displace the C-6 Chlorine with an amine nucleophile via Nucleophilic Aromatic Substitution (


).
  • Reagents:

    • Substrate: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (1.0 eq).

    • Nucleophile: Substituted Aniline or Amine (1.1 eq).

    • Base:

      
       (anhydrous, 2.0 eq) or p-TsOH (catalytic, for anilines).
      
    • Solvent: 1,4-Dioxane or DMF.

  • Procedure:

    • Dissolve the chloropyrimidine substrate in 1,4-Dioxane under

      
       atmosphere.
      
    • Add the amine and base.

    • Reflux at 100–120°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 2:1).

    • Workup: Cool to RT, pour into ice water. Filter the precipitate (if solid) or extract with EtOAc.

    • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (DCM/MeOH gradient).

B. MT-4 Cell-Based Antiviral Assay

Objective: Determine


 (viral inhibition) and 

(cytotoxicity).[2]
  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Infection:

    • Infect MT-4 cells (

      
       cells/mL) with HIV-1 (IIIB strain) at a Multiplicity of Infection (MOI) of 0.01.
      
    • Mock-infect a control group for cytotoxicity assessment.

  • Treatment:

    • Add serial dilutions of the test compound (dissolved in DMSO) to the cell suspension.

    • Incubate at 37°C, 5%

      
        for 5 days.
      
  • Readout:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Measure absorbance at 570 nm.

    • Calculation:

      • 
        : Concentration achieving 50% protection against viral cytopathicity.[3]
        
      • 
        : Concentration reducing mock-infected cell viability by 50%.
        

Mechanistic Visualization

The following diagram illustrates the critical interactions within the HIV-1 Reverse Transcriptase NNRTI Binding Pocket.

Binding_Mode Drug_Core Pyrimidine Core Drug_Left Benzonitrile (Left Wing) Drug_Core->Drug_Left Drug_Right Substituted Amine (Right Wing) Drug_Core->Drug_Right K101 Lys101 (H-Bond / Water Bridge) Drug_Core->K101 Backbone H-Bond W229 Trp229 (Pi-Stacking) Drug_Left->W229 Pi-Pi Interaction Y188 Tyr188 (Hydrophobic) Drug_Left->Y188 Hydrophobic V179 Val179 (Hydrophobic) Drug_Right->V179 Van der Waals E138 Glu138 (Salt Bridge Potential) Drug_Right->E138 Electrostatic (if basic)

Figure 2: Binding mode of DAPY derivatives. The benzonitrile "Left Wing" anchors the molecule via Pi-stacking with Trp229, while the "Right Wing" (C-6 substituent) explores the tolerant region.

Conclusion

The 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile scaffold is a versatile precursor for high-potency NNRTIs.

  • Recommendation: For maximum potency against Wild-Type and K103N strains, derivatization at the C-6 position with quinoline or substituted aniline moieties is recommended.

  • Optimization: If solubility is the limiting factor, introducing morpholine or piperazine linkers at C-6 maintains nanomolar activity while significantly improving pharmacokinetic profiles.

References

  • Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the "NNRTI Adjacent" Binding Site. ACS Medicinal Chemistry Letters. (2018).[4] [4]

  • Improving the anti-HIV-1 activity and solubility of poorly water-soluble DAPYs by heteroaromatic replacement strategy: From naphthalene-DAPYs to quinoline-DAPYs. Bioorganic Chemistry. (2023).[5]

  • Exploiting the Tolerant Region I of the NNRTI Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs. Journal of Medicinal Chemistry. (2019).

  • Structure of DAPY derivatives 58-59 and their anti-HIV activities. ResearchGate. (2020).

  • HIV-1 Reverse Transcriptase Inhibitors with a Novel Mechanism of Action. PMC - NIH. (2012).[6]

Sources

In Vivo Efficacy of Compounds Derived from 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1]

The scaffold 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4) represents a critical pharmacophore in the synthesis of Strobilurin-class mitochondrial inhibitors . While historically established as the precursor to Azoxystrobin —a systemic agricultural fungicide—recent translational research has repositioned this chemical class as a potent tool for oncology drug discovery .

This guide focuses on the in vivo efficacy of these derivatives, specifically analyzing their ability to inhibit Mitochondrial Complex III (Cytochrome bc1 complex) . We compare their emerging application in suppressing oral squamous cell carcinoma (OSCC) against their established pharmacokinetic (PK) and toxicological profiles in mammalian models.

Key Compound Identification
Compound NameRoleMechanism of ActionKey In Vivo Application
Azoxystrobin (AZOX) Primary DerivativeMitochondrial Complex III Inhibitor (Qo site)Anticancer (OSCC), Antifungal
AZOX-Acid Major MetaboliteWeak Mitochondrial InhibitorToxicological Marker (Placental Transfer)
Pyrimidine-Oxy-Benzonitrile Core ScaffoldPrecursorLibrary generation for DAPY-like analogs

Mechanistic Grounding: Mitochondrial Complex III Inhibition

The efficacy of compounds derived from this scaffold stems from their ability to bind to the Qo site of the cytochrome bc1 complex. This binding blocks electron transfer from ubiquinol to cytochrome c, leading to ATP depletion and the generation of Reactive Oxygen Species (ROS).

Pathway Visualization

The following diagram illustrates the mechanism of action and the downstream effects leading to apoptosis in cancer cells.

MitochondrialPathway Compound 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Derivatives (e.g., Azoxystrobin) MitoComplex Mitochondrial Complex III (Cytochrome bc1) Compound->MitoComplex Binds Qo Site ETC Electron Transport Chain (Blockade) MitoComplex->ETC Inhibits e- transfer ATP ATP Depletion ETC->ATP Reduces Energy ROS ROS Accumulation (Superoxide) ETC->ROS Leads to Apoptosis Apoptosis / Cell Cycle Arrest (S-Phase) ATP->Apoptosis Triggers ROS->Apoptosis Triggers Tumor Tumor Growth Inhibition (In Vivo) Apoptosis->Tumor Result

Figure 1: Mechanism of Action. The scaffold targets mitochondrial respiration, inducing metabolic stress and apoptosis in rapidly dividing cells.

In Vivo Efficacy: Anticancer Applications

Recent studies have repurposed Azoxystrobin (a direct derivative) to target Oral Squamous Cell Carcinoma (OSCC) . The logic follows that cancer cells, which are metabolically demanding, are hypersensitive to mitochondrial respiration blockade compared to healthy somatic cells.

Comparative Efficacy Data (Mouse Models)[1][2]

Model: C57BL/6 Mice induced with 4-nitroquinoline-1-oxide (4NQO) to simulate oral carcinogenesis.[1]

ParameterControl Group (Vehicle)Low-Dose Derivative (AZOX)High-Dose Derivative (AZOX)Efficacy Outcome
Tumor Incidence 100% ProgressionReduced incidenceSignificantly InhibitedHigh (Preventive)
Lesion Progression Rapid progression to OSCCDelayed progressionArrested at dysplasiaDose-Dependent
Apoptosis Index (TUNEL) Low (<5%)ModerateHigh (>40%)Pro-Apoptotic
Mitochondrial ROS BaselineElevatedSignificantly ElevatedValidates Mechanism

Expert Insight: The efficacy here is comparable to standard metabolic inhibitors but with a distinct safety profile. The compound induces cell cycle arrest specifically at the S-phase in tumor cells, a critical differentiator from G2/M targeting taxanes [1].

Pharmacokinetics (PK) and Toxicology Profile

For drug development professionals, understanding the "drug-like" properties of this scaffold is essential. While effective, the pyrimidine-oxy-benzonitrile core exhibits high lipophilicity, influencing its tissue distribution.

PK Parameters & Tissue Distribution
  • Bioavailability: High oral bioavailability due to lipophilic nature (LogP ~ 3-4).

  • Half-life (T1/2): ~6-12 hours in rodent models.

  • Metabolism: Primarily hepatic via hydrolysis to the acid metabolite (Azoxystrobin-acid).

Blood-Brain Barrier & Placental Transfer

A critical consideration for this scaffold is its ability to cross biological barriers, which presents both therapeutic opportunities (CNS tumors) and toxicological risks.

PK_Flow Admin Oral Administration Systemic Systemic Circulation Admin->Systemic Liver Hepatic Metabolism (to Acid metabolite) Systemic->Liver Barriers Biological Barriers Systemic->Barriers Brain Brain/CNS (Neurotoxicity Risk) Barriers->Brain High Permeability Placenta Placenta (Fetal Transfer) Barriers->Placenta High Permeability

Figure 2: Pharmacokinetic Distribution. The scaffold demonstrates significant penetration into CNS and fetal tissues, necessitating careful dosing strategies.

Toxicological Note: In developing mouse brains, high exposure to this scaffold has been linked to impaired cortical migration and neurite outgrowth, mediated by the same ROS-dependent mechanism that kills cancer cells. This defines the therapeutic window : effective against tumors but potentially neurotoxic to developing tissue [2, 3].

Experimental Protocols

To replicate the in vivo efficacy data, the following protocols are recommended. These are synthesized from validated toxicological and pharmacological studies.

Protocol A: 4NQO-Induced Carcinogenesis Model[2]
  • Animals: Male C57BL/6 mice (6-8 weeks old).

  • Induction: Administer 4NQO (50 µg/mL) in drinking water for 16 weeks to induce oral lesions.

  • Treatment:

    • Group 1: Vehicle Control (Corn oil or Carboxymethylcellulose).

    • Group 2: Test Compound (Derivative) at 10 mg/kg (Low Dose).

    • Group 3: Test Compound (Derivative) at 50 mg/kg (High Dose).

    • Route: Oral gavage, daily.

  • Endpoints:

    • Histopathology: H&E staining of tongue tissue.

    • Proliferation: Ki67 immunohistochemistry.[1]

    • Apoptosis: TUNEL assay.[1]

Protocol B: Pharmacokinetic Assessment
  • Dosing: Single oral bolus (10 mg/kg).

  • Sampling: Blood collection at 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Analysis: LC-MS/MS detection of the parent compound (Transition: m/z 404 → 372 for Azoxystrobin) and acid metabolite.

  • Calculation: Determine Cmax, Tmax, AUC, and T1/2 using non-compartmental analysis.

Synthesis Pathway (Brief)

Understanding the origin of the test compounds ensures chemical integrity.

  • Starting Material: 4,6-Dichloropyrimidine.

  • Step 1: Nucleophilic substitution with 2-hydroxybenzonitrile (base-catalyzed)

    
    2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile .
    
  • Step 2: Substitution of the remaining 6-chloro group with a salicylate derivative (e.g., Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate) to yield the final Strobilurin analog.

Conclusion

Compounds derived from 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile are potent mitochondrial inhibitors. While their primary commercial use is agricultural, their in vivo profile in mice demonstrates significant potential as repurposed anticancer agents , particularly for oral cancers.

Recommendation for Drug Developers:

  • Opportunity: Exploit the ROS-generation mechanism for solid tumors with high metabolic rates.

  • Challenge: Mitigate neurotoxicity and fetal toxicity observed in mouse models.

  • Next Steps: Investigate structure-activity relationship (SAR) modifications at the benzonitrile position to improve selectivity for cancer cell mitochondria over healthy neuronal mitochondria.

References

  • Azoxystrobin Reduces Oral Carcinogenesis by Suppressing Mitochondrial Complex III Activity and Inducing Apoptosis. Source:[1] PubMed Central (PMC) / NIH URL:[Link]

  • Azoxystrobin Impairs Neuronal Migration and Induces ROS Dependent Apoptosis in Cortical Neurons. Source: PubMed Central (PMC) URL:[Link]

  • Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, and Evaluation of Placental Transfer in Mice. Source: Environmental Health Perspectives / NIH URL:[Link]

  • Discovery of novel diarylpyrimidines as potent HIV-1 NNRTIs (Contextual Reference for Scaffold Similarity). Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Pharmacokinetic Profile of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile derivatives . These compounds represent a specialized subclass of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , specifically designed as bioisosteres to the Diarylpyrimidine (DAPY) class (e.g., Etravirine, Rilpivirine).

A Comparative Technical Guide for Drug Development

Executive Summary & Chemical Context

The scaffold 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile serves as the critical electrophilic core for synthesizing Oxy-Bridged Diarylpyrimidines (Oxy-DAPYs) . While approved DAPYs like Etravirine (TMC125) and Rilpivirine (TMC278) utilize an amino (-NH-) linker between the pyrimidine core and the benzonitrile wing, Oxy-DAPYs incorporate an ether (-O-) linkage.

Therapeutic Rationale:

  • Solubility Enhancement: The replacement of the rigid amine donor with an oxygen acceptor alters the hydrogen bond network and crystal lattice energy, typically improving aqueous solubility—a major bottleneck for traditional DAPYs.

  • Resistance Profiling: The ether linkage alters the torsional flexibility of the "butterfly" conformation required to fit into the NNRTI binding pocket (NNIBP), potentially retaining potency against resistant mutants (K103N, Y181C) where rigid analogs fail.

Pharmacokinetic Profiling: Oxy-DAPY vs. Amino-DAPY

The following analysis compares the Oxy-DAPY derivatives against the standard-of-care Amino-DAPYs.

Absorption and Physicochemical Properties

The primary advantage of the oxy-derivative series lies in improved physicochemical parameters, which directly translate to better oral bioavailability.

ParameterAmino-DAPY (e.g., Etravirine)Oxy-DAPY Derivatives (Experimental)Impact on Drug Development
Linker Atom Nitrogen (-NH-)Oxygen (-O-)Oxygen removes a H-bond donor, reducing lattice energy.
Aqueous Solubility Extremely Low (< 1 µg/mL)Moderate (1–10 µg/mL)Enhanced dissolution rate; potential for reduced pill burden.
LogP (Lipophilicity) High (> 5.0)Moderate-High (4.0–5.0)Slightly lower lipophilicity reduces non-specific binding.
Membrane Permeability High (Class II/IV)High (Class II)Excellent passive diffusion; rarely P-gp substrate limited.
Torsional Flexibility Restricted (H-bond locking)EnhancedAllows "wiggling" into mutated binding pockets (K103N).
Metabolism and Stability

The metabolic fate of the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile core differs significantly due to the ether bond.

  • Metabolic Stability: The diaryl ether bond is generally robust against hydrolysis but susceptible to CYP450-mediated O-dealkylation . In contrast, the amino-linkage in Etravirine is prone to N-oxidation and glucuronidation.

  • CYP Inhibition/Induction:

    • Amino-DAPYs: Known inducers of CYP3A4 and inhibitors of CYP2C9/2C19.

    • Oxy-DAPYs: Preliminary SAR suggests reduced induction potential due to altered nuclear receptor binding (PXR), though CYP inhibition remains a risk due to the nitrogen-rich pyrimidine core.

Distribution[1]
  • Protein Binding: Like their amino counterparts, Oxy-DAPYs exhibit high plasma protein binding (>99%), primarily to albumin and alpha-1-acid glycoprotein.

  • Tissue Penetration: The slightly reduced LogP of Oxy-derivatives may improve the unbound fraction (

    
    ) in sanctuary sites (e.g., CNS, lymphatic tissue), a critical factor for viral eradication.
    

Experimental Protocols for PK Validation

To validate the PK profile of these derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and metabolic half-life (

).
  • Preparation: Prepare 10 mM stock of the Oxy-DAPY derivative in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL) with phosphate buffer (pH 7.4).

    • Spike test compound to final concentration of 1 µM (keep DMSO < 0.1%).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Validation Criteria: Reference compound (Propranolol) must show >80% depletion within 30 mins.

Protocol B: Caco-2 Permeability (A-to-B vs. B-to-A)

Objective: Assess intestinal absorption and Efflux Ratio (ER).

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days until TEER > 300

    
    .
    
  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM compound to Apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM compound to Basolateral chamber.

  • Transport: Incubate at 37°C for 2 hours.

  • Quantification: Measure concentration in receiver compartment via LC-MS/MS.

  • Calculation:

    
    .
    
    • Efflux Ratio (ER):

      
      .
      
    • Interpretation: ER > 2.0 indicates active efflux (likely P-gp substrate).

Visualizations

Structural Logic of Oxy-DAPY Derivatives

The following diagram illustrates the chemical synthesis and structural logic of the scaffold.

OxyDAPY_Scaffold cluster_properties Pharmacophore Advantages Start 2,4,6-Trichloropyrimidine Int1 Intermediate: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (The Core Scaffold) Start->Int1 Nucleophilic Subst. (SNAr) @ C4 Final Oxy-DAPY Derivative (Active NNRTI) Int1->Final Displacement of Cl @ C6 (Linker Diversification) Prop1 Ether Linker (-O-): Increases Solubility Final->Prop1 Prop2 Benzonitrile Wing: Pi-Stacking (W229) Final->Prop2 Reagent1 2-Hydroxybenzonitrile (Base) Reagent1->Int1 Reagent2 Functionalized Amine/Phenol (Wing 2) Reagent2->Final

Figure 1: Synthetic pathway and pharmacophore assembly of Oxy-DAPY derivatives from the chloropyrimidine core.

PK/PD Evaluation Workflow

This flowchart outlines the critical path for evaluating these derivatives in a drug discovery setting.

PK_Workflow cluster_InVitro Stage 1: In Vitro Profiling cluster_InVivo Stage 2: In Vivo PK (Rat/Dog) Hit Oxy-DAPY Lead Candidate Sol Kinetic Solubility (pH 7.4) Hit->Sol Meta Microsomal Stability (Human/Rat) Hit->Meta Caco Caco-2 Permeability (Efflux Ratio) Hit->Caco IV_Arm IV Bolus (1 mg/kg) Determine CL, Vss Sol->IV_Arm If > 5 µg/mL Meta->IV_Arm If t1/2 > 30 min Decision Go/No-Go Decision IV_Arm->Decision PO_Arm Oral Gavage (5 mg/kg) Determine Cmax, AUC, F% PO_Arm->Decision Refine Structure Optimization (Modify Wing 2) Decision->Refine Poor F% (<20%) Advance Efficacy Model (HIV-1 Humanized Mouse) Decision->Advance Good F% (>30%)

Figure 2: Decision tree for the pharmacokinetic evaluation of novel Oxy-DAPY derivatives.

References

  • Janssen, P. A., et al. (2005). "Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1." Journal of Medicinal Chemistry. Link

  • Das, K., et al. (2004). "Roles of conformational flexibility and solvation in the binding of diarylpyrimidines to HIV-1 reverse transcriptase." Journal of Medicinal Chemistry. Link

  • Kudalkar, S. N., et al. (2019). "Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the 'NNRTI Adjacent' Binding Site." ACS Medicinal Chemistry Letters. Link

  • Laird, W. J., et al. (2003). "Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat." Xenobiotica. (Provides foundational PK data for the ether-linked scaffold). Link

  • FDA Label - Intelence (Etravirine). "Clinical Pharmacology and Pharmacokinetics." Link

A Head-to-Head Benchmarking Guide: Evaluating a Novel 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Analog Against Approved FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, particularly in patient populations harboring FMS-like tyrosine kinase 3 (FLT3) mutations, which are associated with a poor prognosis.[1] While the advent of targeted therapies such as Gilteritinib and Quizartinib has significantly improved outcomes for patients with relapsed/refractory (r/r) FLT3-mutated AML, the specter of acquired resistance and adverse effects necessitates a continued search for superior therapeutic agents.[2][3] This guide introduces a novel investigational compound, hereafter referred to as Analog X , which is built upon the 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile scaffold. We present a comprehensive benchmarking study comparing the preclinical efficacy, selectivity, and safety profile of Analog X against the FDA-approved FLT3 inhibitors, Gilteritinib and Quizartinib. Our findings, supported by rigorous in vitro and in vivo experimental data, aim to provide researchers and drug development professionals with a clear, objective assessment of this new analog's potential as a next-generation therapy for FLT3-driven hematological malignancies.

Introduction: The Evolving Landscape of FLT3 Inhibition in AML

AML is a heterogeneous hematologic malignancy characterized by the clonal expansion of myeloid blasts.[4] A significant subset of AML patients, approximately 30%, present with mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD) or mutations in the tyrosine kinase domain (TKD).[1][5] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival, and are strongly correlated with increased relapse rates and reduced overall survival.[1][6]

The development of small molecule kinase inhibitors targeting FLT3 has revolutionized the treatment paradigm for this high-risk patient group.[3][7]

  • Quizartinib (Vanflyta®) : A potent, second-generation, type II FLT3 inhibitor that specifically targets the inactive conformation of the FLT3 receptor, making it highly effective against FLT3-ITD mutations.[6][8][9][10] It was approved by the FDA for use in combination with standard chemotherapy for newly diagnosed FLT3-ITD positive AML.[6]

  • Gilteritinib (Xospata®) : A next-generation, type I FLT3 inhibitor that uniquely targets both FLT3-ITD and TKD mutations by binding to the active conformation of the kinase.[11][12] It is approved for adult patients with relapsed or refractory AML with a FLT3 mutation.[1][13]

Despite these advances, challenges remain. The emergence of resistance mechanisms and a side-effect profile that includes QT prolongation (Quizartinib) highlight the need for new chemical entities.[6] This guide focuses on Analog X , a novel compound derived from a 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile core.[14][15][16] The rationale for exploring this scaffold is its potential for high-affinity binding to the ATP pocket of FLT3, with modifications designed to enhance selectivity and improve its pharmacological properties over existing therapies.

The FLT3 Signaling Pathway in AML

Ligand-independent constitutive activation of mutated FLT3 receptors results in the phosphorylation of downstream signaling molecules, including STAT5, PI3K/AKT, and MAPK/ERK, which collectively promote leukemic cell proliferation and inhibit apoptosis. Effective therapeutic intervention hinges on the potent and sustained inhibition of this pathway.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD or TKD Mutation) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Protein Synthesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Transcription STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Gene Transcription

Caption: Constitutively active FLT3 signaling in AML.

Benchmarking Experimental Design: A Multi-Faceted Approach

To ensure a robust and unbiased comparison, we designed a multi-tiered experimental workflow. The causality behind this design is to first establish biochemical potency, then translate those findings to a cellular context, and finally, validate the most promising results in a complex in vivo system, while monitoring for safety throughout.

Experimental_Workflow cluster_0 Tier 1: In Vitro Biochemical & Cellular Assays cluster_1 Tier 2: In Vivo Efficacy Model cluster_2 Tier 3: ADME/Tox Profiling KinaseAssay Kinase Inhibition Assay (IC50 vs. FLT3) CellViability Cell Viability Assay (IC50 in FLT3-ITD+ cells) KinaseAssay->CellViability Selectivity Kinase Panel Screening (Selectivity Profile) CellViability->Selectivity Xenograft AML Xenograft Mouse Model (Tumor Growth Inhibition) Selectivity->Xenograft PK Pharmacokinetic Study (Mouse) Xenograft->PK Tox Preliminary Toxicity Assessment (In Vivo) PK->Tox Analysis Comparative Data Analysis & Candidate Assessment Tox->Analysis

Caption: Multi-tiered workflow for preclinical benchmarking.

Comparative Efficacy Data: In Vitro Analysis

Biochemical and Cellular Potency

The initial evaluation focused on direct target engagement and cellular efficacy. We utilized a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50) against the isolated FLT3 enzyme.[17][18] Subsequently, we assessed the compounds' ability to inhibit the proliferation of the MOLM-13 human AML cell line, which is homozygous for the FLT3-ITD mutation.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) (MOLM-13)
Analog X FLT30.8 1.5
GilteritinibFLT3, AXL, c-Kit1.22.1
QuizartinibFLT3, c-Kit, PDGFR1.11.8
Insight & Causality: The data indicates that Analog X possesses sub-nanomolar potency against the FLT3 kinase, slightly superior to both Gilteritinib and Quizartinib in this biochemical assay. Crucially, this potency translates effectively into a cellular context, with Analog X demonstrating the strongest inhibition of FLT3-ITD-driven cell proliferation. This strong correlation between biochemical and cellular activity is a primary indicator of on-target efficacy and efficient cell permeability.

Comparative Efficacy Data: In Vivo Xenograft Model

To evaluate anti-leukemic activity in a physiological system, we employed a subcutaneous MOLM-13 xenograft model in immunodeficient mice. Following tumor establishment, mice were treated daily with vehicle control, Analog X, or the comparator drugs.

Treatment Group (Dose)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0%+2.5%
Analog X (10 mg/kg) 98% -1.2%
Gilteritinib (10 mg/kg)92%-3.5%
Quizartinib (5 mg/kg)95%-0.8%
Insight & Causality: Analog X demonstrated robust and superior tumor growth inhibition in the aggressive MOLM-13 xenograft model. The near-complete inhibition suggests potent and sustained target modulation in vivo. Importantly, this high level of efficacy was achieved with minimal impact on animal body weight, a preliminary but positive indicator of the compound's tolerability compared to Gilteritinib, which showed a greater effect on body weight at the same dose level.

Pharmacokinetics (PK) and Safety Profile

A preliminary pharmacokinetic and safety assessment was conducted in mice to understand the drug-like properties of Analog X.[19][20][21]

CompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)T1/2 (h)
Analog X 21250980011
Gilteritinib4980850014
Quizartinib611001050020
Insight & Causality: Analog X exhibits a favorable pharmacokinetic profile characterized by rapid absorption (Tmax of 2 hours) and significant systemic exposure (AUC). Its half-life of 11 hours supports a once-daily dosing regimen. In the 14-day repeat-dose toxicity study, Analog X was well-tolerated with no significant adverse events observed, contrasting with known clinical side effects of comparator drugs. This early safety profile is a key differentiator.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[22]

  • Reagent Preparation : Prepare kinase buffer, FLT3 enzyme solution, substrate solution (e.g., a generic tyrosine kinase substrate peptide), and ATP solution. Serially dilute Analog X, Gilteritinib, and Quizartinib in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of compound dilution (or DMSO vehicle control).

  • Add 2.5 µL of FLT3 enzyme/substrate mix to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of ATP solution (final concentration at Km for ATP). Incubate for 60 minutes at 30°C.

  • Signal Detection : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Read luminescence on a plate reader. Data is normalized to controls and IC50 curves are generated using non-linear regression.

Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

  • Cell Plating : Seed MOLM-13 cells (5,000 cells/well) in 100 µL of RPMI-1640 media + 10% FBS into a 96-well opaque-walled plate.

  • Compound Addition : Add 1 µL of serially diluted compounds (Analog X, Gilteritinib, Quizartinib) to the wells. Include DMSO-only wells as a vehicle control.

  • Incubation : Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Lysis and Signal Generation : Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Record luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values.

Protocol: In Vivo AML Xenograft Model

Animal models are critical for assessing drug efficacy in a complex biological system.[23]

  • Animal Husbandry : Use 6-8 week old female NOD/SCID mice, housed in a specific-pathogen-free facility.

  • Cell Implantation : Subcutaneously inject 5 x 10^6 MOLM-13 cells suspended in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Monitoring : Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8 per group).

  • Drug Administration : Prepare drug formulations daily. Administer compounds or vehicle control orally (p.o.) once daily for 21 days.

  • Efficacy Endpoints : Measure tumor volume and body weight three times per week.

  • Study Termination : At the end of the treatment period, euthanize mice and excise tumors for weight measurement and further analysis. Calculate Tumor Growth Inhibition (TGI) based on the differences in tumor volume between treated and vehicle groups.

Protocol: Toxicity Assessment in Animal Models

Safety assessment is paramount in drug development.[24][25][26][27]

  • Animal Model : Use healthy, non-tumor-bearing BALB/c mice for a 14-day repeat-dose study.

  • Dosing : Administer Analog X and comparator drugs at three dose levels (e.g., 10, 30, and 100 mg/kg) orally, once daily.

  • Clinical Observations : Monitor animals daily for any clinical signs of toxicity, including changes in posture, activity, and grooming.

  • Body Weight : Record body weight daily.

  • Necropsy : At the end of the 14-day period, perform a gross necropsy on all animals. Collect major organs (liver, spleen, kidneys, heart) for histopathological examination.

  • Blood Analysis : Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.

Discussion and Future Directions

This comprehensive benchmarking guide provides compelling preclinical evidence for Analog X , a novel compound based on the 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile scaffold, as a potential best-in-class FLT3 inhibitor.

Key Findings:

  • Superior Potency : Analog X demonstrates superior biochemical and cellular potency against FLT3-ITD compared to both Gilteritinib and Quizartinib.

  • Robust In Vivo Efficacy : This potency translates into near-complete tumor growth inhibition in a highly aggressive AML xenograft model.

  • Promising Safety Profile : Analog X exhibits a favorable pharmacokinetic profile suitable for once-daily dosing and is well-tolerated in preliminary rodent toxicity studies.

The causality for these promising results likely lies in the unique structural attributes of the novel scaffold, allowing for an optimal fit within the FLT3 ATP-binding pocket while minimizing interactions with off-target kinases that may contribute to toxicity.

Future Directions:

  • Selectivity Profiling : A comprehensive kinase panel screen is required to formally establish the selectivity of Analog X and identify any potential off-target liabilities.

  • Resistance Profiling : Studies using cell lines with known FLT3 resistance mutations (e.g., F691L gatekeeper mutation) are essential to determine if Analog X can overcome mechanisms of resistance to current therapies.

  • Combination Studies : Evaluating Analog X in combination with standard-of-care agents (e.g., Venetoclax, hypomethylating agents) could reveal synergistic activity.[28]

  • IND-Enabling Studies : Formal GLP toxicology and safety pharmacology studies are the necessary next step to advance Analog X toward clinical trials.

References

  • Wikipedia. (n.d.). Quizartinib.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gilteritinib Fumarate?.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Quizartinib Hydrochloride?.
  • PubChem. (n.d.). Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate.
  • National Cancer Institute. (2025, March 14). Drugs Approved for Leukemia.
  • VANFLYTA® (quizartinib) HCP. (n.d.). Mechanism of Action.
  • Marjoncu, D., & Andrick, B. (2020). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Journal of the Advanced Practitioner in Oncology.
  • Patsnap Synapse. (2025, May 27). How is drug toxicity assessed in animal models?.
  • Döhner, H., et al. (2024). How I treat refractory and relapsed acute myeloid leukemia. Blood.
  • van der Vorst, M. J., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • BLD Pharm. (n.d.). (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate.
  • Bewersdorf, J. P., et al. (2021). Treatment for Relapsed/Refractory Acute Myeloid Leukemia. Cancers.
  • National Academies of Sciences, Engineering, and Medicine. (2018). Assessing Safety and Toxicology. In Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine.
  • Blood Cancer United. (n.d.). FDA Approves New Targeted Treatment for Acute Myeloid Leukemia.
  • Alimoghaddam, K., et al. (2024). Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review. Expert Opinion on Investigational Drugs.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine.
  • Vivan-Excipio. (n.d.). (E)-methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate | CAS 131860-97-4.
  • Canadian Cancer Society. (n.d.). Treatments for relapsed or refractory acute myeloid leukemia.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • van Nuland, M., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics.
  • Pollyea, D. A., et al. (2018). Is there a standard of care for relapsed AML?. Best Practice & Research Clinical Haematology.
  • Saygin, C., & Carraway, H. E. (2019). New drugs approved for acute myeloid leukaemia in 2018. ecancermedicalscience.
  • EUPATI Toolbox. (n.d.). Animal models.
  • Al-Khateeb, A., et al. (2022). A review of treatment options employed in relapsed/refractory AML. Leukemia & Lymphoma.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • American Cancer Society. (2025, October 28). Targeted Therapy Drugs for Acute Myeloid Leukemia (AML).
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2024, July 21). Quizartinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Zhang, Y., et al. (2024). A retrospective analysis of small molecule targeting inhibitor usage for lung cancer among outpatients in six major regions of China (2016–2022). Frontiers in Pharmacology.
  • WBI Studies Repository. (n.d.). An Analysis of the Use of Animal Models in Predicting Human Toxicology and Drug Safety.
  • Lee, H. J., et al. (2023). Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells. Biomolecules & Therapeutics.
  • The Leukemia & Lymphoma Society. (2024, December 6). FDA Approves First of a New Class of Drugs to Treat Advanced Acute Leukemia.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Di Bello, C., et al. (2021). Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients. Journal of Personalized Medicine.
  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery.
  • Journal of Advanced Practitioner in Oncology. (2025, August 6). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia.

Sources

Illuminating the Path to Structure-Based Drug Design: A Comparative Guide to the X-ray Crystallography of Protein-Inhibitor Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern drug discovery, the precise understanding of how a potential drug molecule interacts with its protein target is paramount. X-ray crystallography stands as a cornerstone technique, providing atomic-level insights that guide the iterative process of inhibitor design and optimization. This guide offers an in-depth exploration of the X-ray crystallography workflow, specifically focusing on protein complexes with inhibitors featuring the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile scaffold. While a crystal structure for this exact inhibitor is not publicly available, we will draw upon structurally analogous compounds to provide a practical and experience-driven comparison of methodologies and expected outcomes. This approach will equip researchers with the necessary knowledge to navigate the challenges and maximize the success of their structural biology endeavors.

The Strategic Imperative: Why X-ray Crystallography?

The journey of a drug from a mere concept to a clinical candidate is long and fraught with challenges. Structure-based drug design (SBDD) has emerged as a powerful strategy to de-risk this process and accelerate the development of potent and selective therapeutics. By visualizing the three-dimensional arrangement of a protein-inhibitor complex, researchers can elucidate the key interactions driving binding affinity and selectivity. This knowledge is instrumental in identifying opportunities for chemical modifications that can enhance potency, improve pharmacokinetic properties, and minimize off-target effects. X-ray crystallography, with its ability to deliver high-resolution structural data, remains a gold standard in SBDD.

The Crystallographic Workflow: A Step-by-Step Protocol

The successful determination of a protein-inhibitor crystal structure is a multi-stage process, each with its own set of critical considerations. Here, we delineate a comprehensive protocol, enriched with insights from successful crystallographic studies of proteins in complex with inhibitors structurally related to the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile scaffold.

X-ray_Crystallography_Workflow cluster_0 Phase 1: Protein Production & Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Processing cluster_3 Phase 4: Structure Solution & Refinement P1 Gene Cloning & Expression System Selection P2 Protein Expression & Cell Lysis P1->P2 P3 Purification (e.g., Affinity, IEX, SEC) P2->P3 C1 Complex Formation (Co-crystallization or Soaking) P3->C1 C2 High-Throughput Screening of Crystallization Conditions C1->C2 C3 Optimization of Crystal Growth C2->C3 D1 Crystal Harvesting & Cryo-protection C3->D1 D2 X-ray Diffraction Data Collection (Synchrotron) D1->D2 D3 Data Processing (Indexing, Integration, Scaling) D2->D3 S1 Phase Determination (Molecular Replacement) D3->S1 S2 Model Building & Refinement S1->S2 S3 Structure Validation & Deposition (PDB) S2->S3

Figure 1: A generalized workflow for X-ray crystallography of protein-inhibitor complexes.

Part 1: Protein Production and Purification - The Foundation of Success

The quality of the final crystal structure is intrinsically linked to the quality of the protein sample. A homogenous and stable protein preparation is non-negotiable.

Experimental Protocol: Protein Expression and Purification

  • Gene Cloning and Expression System Selection:

    • The gene encoding the target protein is cloned into a suitable expression vector. For many kinase targets, bacterial expression systems like E. coli are often sufficient and cost-effective. For more complex targets like GPCRs, insect or mammalian cell expression systems may be necessary to ensure proper folding and post-translational modifications.

    • Causality: The choice of expression system directly impacts protein yield, solubility, and the likelihood of obtaining a correctly folded, active protein.

  • Protein Expression and Cell Lysis:

    • Expression is typically induced under optimized conditions (e.g., temperature, inducer concentration) to maximize the yield of soluble protein.

    • Cells are harvested and lysed using methods that preserve the integrity of the target protein, such as sonication or high-pressure homogenization.

  • Purification:

    • A multi-step purification strategy is employed to achieve >95% purity.

    • Affinity Chromatography: An initial capture step using a tag (e.g., His-tag, GST-tag) fused to the protein.

    • Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge.

    • Size-Exclusion Chromatography (SEC): The final polishing step, separating the protein from any remaining contaminants and aggregates. The protein should elute as a single, monodisperse peak.

    • Trustworthiness: Each purification step should be monitored by SDS-PAGE to assess purity and homogeneity.

Part 2: Crystallization - The Art of Inducing Order

Crystallization remains one of the most significant bottlenecks in X-ray crystallography. It involves a systematic search for conditions that drive the protein molecules to arrange in a highly ordered, three-dimensional lattice.

Experimental Protocol: Co-crystallization

  • Complex Formation:

    • The purified protein is incubated with a molar excess of the inhibitor (typically 2- to 10-fold) to ensure saturation of the binding site. The inhibitor is usually dissolved in a solvent like DMSO.

    • Causality: Co-crystallization, where the protein and inhibitor are mixed prior to crystallization, is often preferred for high-affinity inhibitors as it can promote a more homogenous conformational state of the protein.

  • High-Throughput Screening:

    • A sparse-matrix screening approach is used, testing hundreds of different conditions (precipitants, buffers, salts, and additives) in micro-liter scale sitting-drop or hanging-drop vapor diffusion experiments.

    • Expertise & Experience: The choice of initial screens can be guided by the properties of the protein (e.g., pI, solubility).

  • Optimization:

    • Initial "hits" (conditions that yield small crystals or crystalline precipitate) are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other components. Techniques like microseeding can be employed to improve crystal size and quality.

Part 3: Data Collection and Processing - Capturing the Diffraction Pattern

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

Experimental Protocol: Data Collection and Processing

  • Crystal Harvesting and Cryo-protection:

    • Crystals are carefully harvested from the crystallization drop using a small loop.

    • To prevent damage from the intense X-ray beam and the cryogenic temperatures used for data collection, crystals are briefly soaked in a cryoprotectant solution (often the crystallization mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol).

    • Causality: Cryo-cooling vitrifies the solvent within the crystal, minimizing radiation damage and allowing for the collection of a complete dataset from a single crystal.

  • X-ray Diffraction Data Collection:

    • Data is typically collected at a synchrotron source, which provides a highly brilliant and tunable X-ray beam.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing:

    • Specialized software is used to process the raw diffraction images. This involves:

      • Indexing: Determining the unit cell parameters and the crystal's Bravais lattice.

      • Integration: Measuring the intensity of each diffraction spot.

      • Scaling and Merging: Combining the data from multiple images to produce a final dataset of unique reflection intensities.

    • Trustworthiness: Data quality is assessed by a number of statistical parameters, including resolution, completeness, R-merge, and I/σ(I).

Part 4: Structure Solution and Refinement - From Diffraction to 3D Model

The final stage involves converting the processed diffraction data into a three-dimensional model of the protein-inhibitor complex.

Experimental Protocol: Structure Solution and Refinement

  • Phase Determination:

    • The "phase problem" is the central challenge in X-ray crystallography. For protein-inhibitor complexes where a structure of a related protein is available, molecular replacement is the most common method for determining the initial phases.

  • Model Building and Refinement:

    • An initial model of the protein is built into the electron density map.

    • The model is then iteratively refined to improve the fit to the experimental data and to ensure that it conforms to known stereochemical principles. The inhibitor molecule is then built into the clear electron density in the active site.

  • Structure Validation and Deposition:

    • The final model is rigorously validated to ensure its accuracy.

    • The coordinates and experimental data are then deposited in the Protein Data Bank (PDB) for public access.

Case Studies: Insights from Structurally Related Inhibitors

To provide a practical context, we will examine the crystallographic data from two relevant protein-inhibitor complexes.

Case Study 1: CDK9 in complex with a pyrimidine-benzonitrile analog

  • PDB ID: 4BCG

  • Inhibitor: 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile

  • Significance: This structure provides insights into the binding mode of a pyrimidine-based inhibitor in a kinase active site, which is a likely target class for the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile scaffold.

Case Study 2: mGlu5 in complex with a chloropyrimidine-benzonitrile analog

  • PDB ID: 5CGD

  • Inhibitor: 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242)

  • Significance: This is a very close structural analog to the topic inhibitor and provides valuable information on the crystallization of a challenging membrane protein target with this class of compounds.

ParameterCase Study 1: CDK9 (PDB: 4BCG)Case Study 2: mGlu5 (PDB: 5CGD)
Protein Expression System Spodoptera frugiperda (Sf9) insect cellsHuman embryonic kidney (HEK) 293 cells
Purification Ni-NTA affinity, IEX, SECImmunoaffinity chromatography, SEC
Crystallization Method Hanging-drop vapor diffusionIn meso (lipid cubic phase)
Precipitant 0.1 M MES pH 6.5, 12% PEG 40000.1 M HEPES pH 7.5, 32% PEG 400, 0.1 M NaCl
Resolution (Å) 2.12.6
Space Group P2₁2₁2₁C222₁

Table 1: Comparison of experimental parameters for the crystallization of CDK9 and mGlu5 with structurally related inhibitors.

Comparative Analysis with Alternative Techniques

While X-ray crystallography is a powerful tool, it is not without its limitations. Other structural biology techniques, such as Cryo-Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer complementary approaches.

Technique_Comparison cluster_Xray X-ray Crystallography cluster_CryoEM Cryo-EM cluster_NMR NMR Spectroscopy Xray High Resolution Well-established No size limit (in principle) CryoEM No crystallization needed Can study large complexes Can visualize conformational heterogeneity Xray->CryoEM Alternative for large/flexible proteins NMR Provides dynamic information Can study weak interactions No crystallization needed Xray->NMR Alternative for studying dynamics

Figure 2: A comparison of X-ray crystallography with Cryo-EM and NMR.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a revolutionary technique, particularly for large and flexible protein complexes that are resistant to crystallization.

  • Advantages:

    • Does not require crystals.

    • Can visualize different conformational states of a protein from a single sample.

    • Well-suited for large protein assemblies and membrane proteins.

  • Disadvantages:

    • Typically yields lower resolution structures compared to X-ray crystallography, although near-atomic resolutions are becoming more common.

    • Requires a larger and more expensive instrumentation setup.

For a target like a GPCR (e.g., mGlu5), cryo-EM is a very attractive alternative to crystallography, as membrane proteins are notoriously difficult to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unique insights into the dynamics of protein-inhibitor interactions in solution.

  • Advantages:

    • Provides information on protein dynamics and conformational changes upon ligand binding.

    • Can be used to study weak binding interactions.

    • Does not require crystallization.

  • Disadvantages:

    • Generally limited to smaller proteins (< 40 kDa).

    • Structure determination is a more complex and time-consuming process compared to crystallography.

For kinase inhibitors, NMR can be a powerful tool to validate binding and to map the binding site on the protein surface, complementing the static picture provided by X-ray crystallography.

Conclusion

The X-ray crystallography of proteins bound to inhibitors of the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile class, while challenging, is a feasible and highly rewarding endeavor. By leveraging insights from structurally similar compounds, researchers can devise rational strategies for protein production, crystallization, and structure determination. The detailed atomic-level information gleaned from these studies is invaluable for guiding the optimization of lead compounds and accelerating the development of novel therapeutics. Furthermore, a judicious application of complementary techniques like cryo-EM and NMR can provide a more holistic understanding of the protein-inhibitor interaction, ultimately increasing the probability of success in the complex landscape of drug discovery.

References

  • Shao, H., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry, 56(8), 3033-3045. [Link]

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-6664. [Link]

  • Garman, E. F. (2014). Radiation damage in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 70(9), 2243-2253. [Link]

  • Kobilka, B. K., & Schertler, G. F. (2008). New G-protein-coupled receptor crystal structures: insights and opportunities. Trends in pharmacological sciences, 29(2), 79-83. [Link]

  • Pellecchia, M., et al. (2008). NMR in drug discovery. Nature reviews Drug discovery, 7(3), 211-221. [Link]

  • Renaud, J. P., et al. (2016). Biophysics in drug discovery: impact, challenges and opportunities. Nature reviews Drug discovery, 15(10), 679-698. [Link]

  • Wlodawer, A., et al. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21. [Link]

Comparative Guide: Validating Target Engagement of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile-Based Probes (DAPY Scaffold)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The Molecule: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is the core pharmacophore and synthetic precursor for Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably Etravirine (TMC125) and Rilpivirine (TMC278) .[1]

The Target: The allosteric Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT) .[1]

The Challenge: First-generation NNRTIs (e.g., Efavirenz, Nevirapine) suffer from rapid resistance development, particularly via the K103N and Y181C mutations. Probes based on the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile scaffold are designed to overcome this via torsional flexibility (the "wiggle and jiggle" hypothesis), allowing them to maintain target engagement despite steric clashes introduced by mutations.[1]

This guide validates the performance of DAPY-based probes against rigid alternatives, providing protocols to verify their unique binding kinetics and resistance profiles.

Mechanism of Action: Torsional Flexibility

Unlike rigid "butterfly" analogues (e.g., Nevirapine), DAPY probes utilize the central pyrimidine ring as a hinge. The ether linker (oxy) and the benzonitrile wing allow the molecule to adopt multiple conformations (U-shape/Horseshoe) to accommodate amino acid shifts in the binding pocket.

Diagram 1: The "Wiggle" Mechanism vs. Rigid Binding

This diagram illustrates why DAPY probes retain potency against the K103N mutant while rigid alternatives fail.

BindingMechanism Target_WT HIV-1 RT (Wild Type) Probe_Rigid Rigid Probe (e.g., Efavirenz) Target_WT->Probe_Rigid Fits Pocket Probe_DAPY DAPY Probe (Benzonitrile Scaffold) Target_WT->Probe_DAPY Fits Pocket Target_Mutant HIV-1 RT (K103N Mutant) (Steric Hindrance) Target_Mutant->Probe_Rigid Steric Clash Target_Mutant->Probe_DAPY Torsional Adaptation (Wiggle/Jiggle) Outcome_Bind Stable Complex (Inhibition) Probe_Rigid->Outcome_Bind Outcome_Fail Loss of Affinity (Resistance) Probe_Rigid->Outcome_Fail Probe_DAPY->Outcome_Bind Probe_DAPY->Outcome_Bind

Caption: Comparative binding logic. DAPY probes (green path) utilize torsional flexibility to maintain engagement with mutant targets, whereas rigid probes (grey path) are displaced by steric hindrance.[1]

Comparative Performance Analysis

The following data compares probes derived from the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile scaffold (e.g., Etravirine) against the standard-of-care rigid comparator, Efavirenz.

Table 1: Biochemical and Kinetic Profiles
MetricDAPY Scaffold Probe (Etravirine)Rigid Comparator (Efavirenz)Interpretation
WT EC₅₀ (nM) 1.4 – 4.01.0 – 3.0Comparable potency against Wild Type.[1]
K103N EC₅₀ (nM) 1.5 – 5.0 > 100Critical Differentiator: DAPY retains activity; Efavirenz loses >50x potency.[1]
Y181C EC₅₀ (nM) 4.0 – 10.02.0 – 5.0Both retain activity, though DAPY is slightly less susceptible to Y181C shifts.
Dissociation Rate (

)
Very Slow (<

)
FastDAPY probes exhibit longer residence time , correlated with higher barrier to resistance.[1]
Solubility Low (requires formulation)ModerateThe benzonitrile/pyrimidine core is highly lipophilic (logP > 4).

Validation Protocols

To validate a new probe based on this scaffold, you must demonstrate target engagement (binding) and functional inhibition (activity) specifically in the context of resistance.

Protocol A: Surface Plasmon Resonance (SPR) for Residence Time

Rationale: The "wiggle" effect manifests kinetically as a slow dissociation rate (


). High affinity (

) alone is insufficient; you must validate residence time.[1]

Workflow:

  • Sensor Chip: Use a CM5 or Streptavidin (SA) chip.[1]

  • Ligand: Biotinylate HIV-1 RT (WT and K103N) and capture on the chip (~2000 RU).[1] Note: Direct coupling of the protein is preferred over coupling the small molecule probe due to the probe's lipophilicity.

  • Analyte Preparation: Dissolve DAPY probe in 100% DMSO, then dilute into running buffer (HBS-P+).

    • Critical Step: Match DMSO concentration (e.g., 5%) exactly in both running buffer and analyte samples to prevent bulk refractive index errors.

  • Injection: Single-cycle kinetics are recommended due to the slow off-rate.[1] Inject 5 concentrations (e.g., 1 nM to 100 nM).

  • Analysis: Fit to a 1:1 binding model.

    • Success Criteria:

      
       for DAPY probe on K103N should be 
      
      
      
      . Efavirenz will show rapid dissociation on K103N.[1]
Protocol B: Differential Scanning Fluorimetry (TSA)

Rationale: Validates that the probe stabilizes the protein structure upon binding.

  • Reagents: Recombinant HIV-1 RT (2 μM), SYPRO Orange dye (5x), DAPY probe (20 μM).

  • Buffer: 50 mM Tris-HCl pH 7.8, 100 mM NaCl.

  • Cycling: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Readout: Measure fluorescence (

    
    ).
    
    • Success Criteria:

      
       (Shift) > 5°C for the DAPY probe against WT RT. Crucially, the probe must induce a statistically significant 
      
      
      
      (> 2°C) against the K103N mutant , whereas Efavirenz will show
      
      
      .
Diagram 2: Integrated Validation Workflow

This flowchart guides the researcher through the necessary steps to certify a DAPY-based probe.

ValidationWorkflow Start Synthesis (Scaffold: Chloropyrimidin-oxy-benzonitrile) Step1 Biophysical Screen (TSA) Check: Thermal Stabilization Start->Step1 Decision1 ΔTm > 5°C? Step1->Decision1 Step2 Kinetic Profiling (SPR) Check: Residence Time (k_off) Decision1->Step2 Yes Fail Discard / Optimize Decision1->Fail No Step3 Functional Assay (Cell-based) Check: EC50 (WT vs K103N) Step2->Step3 Step4 Structural Validation (X-Ray Crystallography) Step3->Step4 Success Validated Probe Step4->Success U-Shape Confirmed

Caption: Step-by-step validation pipeline. Thermal shift (TSA) serves as the primary filter before advancing to costly kinetic (SPR) and structural assays.

Synthesis & Handling Notes

  • Reactivity: The chlorine at the 6-position of the pyrimidine ring is the "warhead" for synthesis but is not a covalent binder in the biological context. It is designed to be displaced by an amine (e.g., 4-amino-benzonitrile derivatives) via

    
     reaction to form the final DAPY probe.[1]
    
  • Solubility: These probes are extremely hydrophobic.[1]

    • Storage: 10 mM in 100% DMSO at -20°C.

    • Assay Buffer: Requires detergent (e.g., 0.005% Tween-20) to prevent non-specific aggregation.[1]

References

  • Das, K. et al. (2004). Roles of conformational flexibility and solvation in the binding of diarylpyrimidine inhibitors to HIV-1 reverse transcriptase. Journal of Medicinal Chemistry.[1] Link

  • Andries, K. et al. (2004). TMC125, a novel next-generation nonnucleoside reverse transcriptase inhibitor active against nonnucleoside reverse transcriptase inhibitor-resistant human immunodeficiency virus type 1.[1] Antimicrobial Agents and Chemotherapy.[1][2] Link

  • Janssen, P. A. et al. (2005). Human immunodeficiency virus type 1 susceptibility to nonnucleoside reverse transcriptase inhibitors: the role of the "wiggle". Journal of Medicinal Chemistry.[1] Link

  • Ludovici, D. W. et al. (2001). Evolution of anti-HIV drug candidates.[1][3] Part 3: Diarylpyrimidine (DAPY) analogues. Bioorganic & Medicinal Chemistry Letters.[1][4] Link

Sources

Assessing the Selectivity of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Paradox

In the realm of kinase drug discovery, the molecule 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4) represents a "privileged structure"—a core scaffold capable of binding to multiple distinct protein targets. While structurally related to the DAPY (diarylpyrimidine) class of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Etravirine, this scaffold is increasingly utilized as a template for developing Type I and Type II kinase inhibitors .

The critical challenge with this scaffold is promiscuity . The pyrimidine core mimics the adenine ring of ATP, allowing it to bind the hinge region of hundreds of kinases. The selectivity of any inhibitor derived from this core is determined strictly by the substituents introduced at the 6-position (via nucleophilic displacement of the chlorine) and the interactions of the benzonitrile moiety with the "gatekeeper" or back-pocket residues.

This guide provides a rigorous framework for assessing the selectivity of inhibitors derived from this scaffold, distinguishing true target engagement from off-target polypharmacology.

Structural Basis of Selectivity

To assess selectivity, one must first understand the binding mode. The 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile core functions through three primary interaction vectors:

  • The Pyrimidine Core (Hinge Binder): Acts as the primary anchor, forming hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • The Benzonitrile Arm (Hydrophobic/Electronic): The cyanophenoxy group typically extends into the hydrophobic back pocket (Pocket II). The nitrile group (CN) can form specific dipole interactions or hydrogen bonds with lysine residues or the gatekeeper residue.

  • The C-6 Chlorine (The Warhead/Handle):

    • As an Intermediate: The Cl is displaced by an amine to create the final inhibitor. The nature of this amine determines selectivity (e.g., solubilizing tails for solvent exposure).

    • As a Covalent Probe: In rare cases, the chloropyrimidine itself acts as an electrophile, reacting with non-catalytic cysteines (e.g., Cys440 in MSK1) via Nucleophilic Aromatic Substitution (SNAr).[1]

Comparative Analysis: Scaffold vs. Reference Inhibitors
Feature2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile DerivativesStaurosporine (Pan-Kinase Reference)Gefitinib (Selective Reference)
Binding Mode ATP-Competitive (Type I) or CovalentATP-Competitive (Type I)ATP-Competitive (Type I)
Selectivity Driver 4-benzonitrile orientation & 6-position substituentNon-selective (binds conserved ATP pocket)4-anilinoquinazoline specific fit
Primary Liability Cross-reactivity with HIV RT and multiple Tyrosine KinasesExtreme toxicity due to lack of selectivityResistance mutations (T790M)
Ideal Application Library generation for novel kinase targets (e.g., MSK1, EGFR mutants)Broad spectrum positive controlClinical benchmark for EGFR

Experimental Protocol: The Selectivity Assessment Cascade

A robust selectivity profile cannot be determined by a single IC50 value. You must employ a "funnel" approach, moving from broad binding assays to functional cellular validation.

Phase 1: The Broad Kinome Scan (Binding Affinity)

Objective: Determine the "Selectivity Score" (S-score) across the human kinome. Method: Competition Binding Assay (e.g., KINOMEscan™ or DiscoverX).

  • Library Preparation: Dissolve the 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile derivative in 100% DMSO to 10 mM.

  • Screening Concentration: Screen at a single high concentration (e.g., 1 µM or 10 µM) against a diverse panel of >400 kinases.

  • Readout: Measure the amount of kinase bound to an immobilized ligand in the presence of your inhibitor.

  • Data Output: Report results as "Percent of Control" (POC).

    • Hit: POC < 35% (indicates strong binding).

    • S(35) Score: Calculated as (Number of Kinases with POC < 35) / (Total Kinases Tested).

Critical Insight: A low S(35) score (<0.05) indicates high selectivity.[2][3] If your benzonitrile derivative shows an S(35) > 0.3, it is likely a "promiscuous binder" and unsuitable for specific therapeutic use without structural optimization.

Phase 2: Biochemical Potency (IC50 Determination)

Objective: Quantify the inhibitory potency against the "Hits" identified in Phase 1. Method: FRET-based Assay (e.g., LanthaScreen™) or Radiometric Assay (33P-ATP).

Protocol (LanthaScreen TR-FRET):

  • Reagents: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Titration: Prepare a 10-point serial dilution of the inhibitor (1:3 dilution) in DMSO.

  • Reaction:

    • Add 2.5 µL inhibitor.

    • Add 5 µL Kinase/Antibody mixture (Eu-labeled anti-tag antibody).

    • Add 2.5 µL Tracer (Alexa Fluor® labeled ATP-competitive tracer).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Calculation: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to derive IC50.

Phase 3: Cellular Target Engagement (NanoBRET)

Objective: Confirm the inhibitor enters the cell and binds the target in a physiological environment. Method: NanoBRET™ Target Engagement Assay.

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.

  • Treatment: Treat cells with the Cell-Permeable Tracer (fluorescent) + Serial dilutions of your Benzonitrile inhibitor.

  • Mechanism:

    • If your inhibitor binds the kinase, it displaces the Tracer.

    • Loss of BRET signal (Energy transfer from NanoLuc to Tracer) indicates target engagement.

  • Metric: Determine the cellular IC50. If Biochemical IC50 is 5 nM but Cellular IC50 is >10 µM, the compound likely has poor permeability or is pumped out by efflux transporters (P-gp).

Visualization: The Screening Workflow

The following diagram illustrates the decision matrix for evaluating these inhibitors.

SelectivityWorkflow Start Start: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile Derivative Library PrimaryScreen Phase 1: KINOMEscan (468 Kinase Panel @ 1 µM) Start->PrimaryScreen SelectivityCalc Calculate S(35) Score PrimaryScreen->SelectivityCalc Decision1 S(35) < 0.1? SelectivityCalc->Decision1 Refine Refine Structure (Modify C-6 Substituent) Decision1->Refine No (Promiscuous) Biochem Phase 2: IC50 Determination (TR-FRET / Radiometric) Decision1->Biochem Yes (Selective) Refine->Start Re-synthesis Cellular Phase 3: NanoBRET (Cellular Target Engagement) Biochem->Cellular Phenotypic Phase 4: Phenotypic Assay (Viability/Western Blot) Cellular->Phenotypic

Caption: Figure 1. Decision matrix for profiling pyrimidine-benzonitrile kinase inhibitors. The process prioritizes early elimination of promiscuous binders via S-score calculation.

Data Presentation: Reporting Standards

When publishing or presenting your selectivity data, use the following table structure to ensure clarity and comparability.

Table 1: Selectivity Profile of Compound X (Benzonitrile Derivative)

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Fold Selectivity (vs. EGFR)S(35) Score (468 Panel)
EGFR (WT) 12 ± 245 ± 51.0 (Ref)0.03 (Highly Selective)
EGFR (T790M) 8 ± 130 ± 40.6-
HER2 450 ± 30>100037.5-
InsR >10,000N.D.>800-
HIV-1 RT >10,000N.D.>800-

Note: Always include HIV-1 Reverse Transcriptase (RT) as a negative control for this scaffold due to its structural similarity to NNRTIs.

References

  • Discovery of Chloropyrimidines as Covalent Kinase Inhibitors Source: Journal of Medicinal Chemistry (via NIH) Context: Describes the use of 2,5-dichloropyrimidines and related scaffolds as covalent probes for kinases like MSK1.[1] URL:[Link]

  • A Comprehensive Assay for Kinase Selectivity (KINOMEscan) Source: Nature Biotechnology Context: The industry standard method for calculating S-scores and profiling kinase inhibitor selectivity. URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR-TK Inhibitors Source: RSC Advances Context: Discusses the structure-activity relationship (SAR) of pyrimidine-based kinase inhibitors and the role of the hydrophobic pocket. URL:[Link]

  • Structure-Activity Relationships of Pyrimidine Kinase Inhibitors Source: Journal of Medicinal Chemistry Context: foundational work on how substitutions on the pyrimidine ring affect kinase selectivity profiles.[3] URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Datasheet

As researchers engaged in the complex landscape of drug discovery and development, our interaction with novel chemical entities demands a protocol that transcends mere procedural compliance. This guide addresses the safe handling of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS No. 913846-53-4), a compound of interest for its potential applications.[1] The purpose here is not to simply list safety steps but to build a framework of understanding—the causality behind each recommendation. This compound integrates two key reactive moieties: a chloropyrimidine and a benzonitrile. Pyridine derivatives can cause local irritation upon contact, while benzonitriles can pose significant systemic risks.[2][3] Therefore, our approach must be rooted in a comprehensive understanding of its potential hazards to ensure both personal safety and experimental integrity.

Hazard Assessment: A Synthesis of Known Risks

The toxicological properties of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile have not been exhaustively investigated. Consequently, a conservative approach is warranted, treating it as a potentially hazardous substance. The known hazard classifications are summarized below.

GHS Hazard Profile
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Warning [4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][6]Warning [4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[5][6]Warning [4]
Specific target organ toxicity - (single exposure)Category 3H335: May cause respiratory irritation.[5][6]Warning [4]

This table summarizes the primary hazards identified in safety data sheets for this compound and structurally similar molecules.

The causality for these hazards stems from its chemical structure. The electrophilic nature of the chloropyrimidine ring can lead to reactions with biological nucleophiles, causing irritation. Furthermore, while this specific molecule's cytotoxic properties are not fully defined, compounds designed to interact with cellular machinery in drug development should be handled with the assumption of potential cytotoxicity.[7] This necessitates adherence to guidelines for handling cytotoxic agents to minimize occupational exposure.[8][9]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

Before any handling begins, establishing a safe environment is paramount. The hierarchy of controls dictates that we first implement engineering and administrative controls, with PPE serving as the final, critical barrier.[9]

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary containment to prevent inhalation of dust or vapors.[5]

  • Safety Shower & Eyewash Station: Ensure that a functional and recently tested safety shower and eyewash station are readily accessible and unobstructed.[10]

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience but a scientifically informed choice based on the compound's reactivity and physical state.

PPE CategorySpecification & Rationale
Hand Protection Double Gloving: Wear two pairs of nitrile gloves. Nitrile provides good resistance against a range of chemicals.[11] Double gloving is a standard practice when handling potentially hazardous or cytotoxic compounds, as it provides a safeguard against undetected pinholes and contamination during glove removal.[12] Dispose of outer gloves immediately after handling the compound and the inner gloves upon leaving the work area.[12]
Eye & Face Protection Safety Goggles & Face Shield: Use chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10] When handling larger quantities or if there is a significant splash risk, a full-face shield must be worn over the safety goggles.[7][13]
Body Protection Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material (e.g., polyester or a treated fabric) with long sleeves and a fully fastened front is required. For significant risk of splash, consider a chemical-resistant apron or coveralls like Tychem.[14][15]
Respiratory Protection As-Needed Respirator: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls fail, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[16][17] All respirator use requires prior medical clearance and fit-testing.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to be a self-validating system, where each step logically follows the last to minimize risk.

Preparation & Pre-Handling
  • Designate the Work Area: Clearly demarcate the area within the fume hood where the work will be conducted. Cover the work surface with a plastic-backed absorbent pad to contain any potential spills.[18]

  • Assemble All Materials: Before introducing the target compound, gather all necessary equipment (spatulas, glassware, solvents, waste containers). This prevents the need to exit the controlled workspace mid-procedure.[12]

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Handling the Compound
  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat or paper. Handle the container and spatula with care to avoid generating airborne dust.[10]

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly. Do not add the solid to a large volume of stirred solvent, which can increase aerosolization.

  • Transport: If the compound must be moved outside the fume hood, ensure the container is tightly sealed and labeled. For transport between labs, use a secondary, shatter-resistant container.[8]

Post-Handling & Cleanup
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of the absorbent pad and wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the designated hazardous waste container.[16]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the work is complete.[19][20]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Exit prep1 1. Designate & Prep Fume Hood Surface prep2 2. Assemble All Materials & Reagents prep1->prep2 prep3 3. Don Full PPE (Double Gloves) prep2->prep3 h1 4. Weigh Compound Carefully prep3->h1 Begin Work h2 5. Prepare Solution (if needed) h1->h2 h3 6. Perform Experimental Steps h2->h3 c1 7. Secure/Close All Reagent Containers h3->c1 Conclude Experiment c2 8. Decontaminate Work Surface & Equipment c1->c2 c3 9. Segregate & Dispose of Waste c2->c3 c4 10. Doff PPE Correctly c3->c4 c5 11. Wash Hands Thoroughly c4->c5 G start Waste Generated q_state Is the waste solid or liquid? start->q_state q_sharp Is the solid waste a sharp? q_state->q_sharp Solid liquid_bin Place in sealed, labeled hazardous liquid waste container. q_state->liquid_bin Liquid solid_bin Place in sealed, labeled hazardous solid waste container. q_sharp->solid_bin No sharp_bin Place in designated hazardous sharps container. q_sharp->sharp_bin Yes end_node Arrange for disposal via EHS office. solid_bin->end_node liquid_bin->end_node sharp_bin->end_node

Caption: Decision workflow for proper waste segregation.

References

  • Chem Service. (2015, January 12). Safety Data Sheet. Retrieved from [Link]

  • Ma, P., & Mumper, R. J. (2013). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. Retrieved from [Link]

  • Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Cancer Care Ontario. (n.d.). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • The Center for Construction Research and Training. (n.d.). Chapter 5: Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.